Phenethyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNDDSQUKATKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047604 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, floral and fruity odour | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.994 | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-52-6 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl butyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl butyrate | |
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| Record name | Phenethyl butyrate | |
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| Record name | Butanoic acid, 2-phenylethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl butanoate | |
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| Record name | Phenethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phenethyl butyrate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Phenethyl Butyrate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 103-52-6), also known as 2-phenylethyl butanoate, is an ester of significant interest within the chemical, pharmaceutical, and consumer goods industries.[1][2][3] Renowned for its pleasant floral and fruity aroma, this compound serves as a cornerstone ingredient in many fragrance and flavor formulations.[1][3][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile molecule.
Molecular Structure and Identity
This compound is structurally defined by the ester linkage between a phenethyl alcohol moiety and a butyric acid moiety. This combination of an aromatic alcohol and a short-chain carboxylic acid gives rise to its characteristic organoleptic properties. The molecule is achiral and possesses no stereocenters.[5]
-
Synonyms: this compound, Phenylethyl butyrate, Butanoic acid, 2-phenylethyl ester, Benzylcarbinyl butyrate[3][6][8]
For unambiguous digital representation, the following identifiers are used:
-
InChI: InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3[6]
The structural formula is visualized below.
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][3] Its physical properties are critical for its application in formulations, dictating its behavior in various matrices.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor Profile | Fruity, floral, rose, honey, pear, pineapple | [3][10] |
| Density | ~0.99 - 0.998 g/cm³ at 25 °C | [1][3] |
| Boiling Point | 235 - 260 °C | [1][3] |
| Flash Point | ~113 - 120 °C (closed cup) | [9] |
| Refractive Index (n20/D) | 1.475 - 1.495 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether | [7][11] |
| Vapor Pressure | 0.0061 hPa @ 20°C (est.) | [9] |
| XLogP3-AA | 3.1 | [9] |
The low water solubility and relatively high boiling point are characteristic of a medium-chain ester with a significant hydrocarbon component. Its XLogP3-AA value of 3.1 indicates a lipophilic nature, which is crucial for its use in oil-based fragrances and cosmetic formulations.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
Mass Spectrometry (MS)
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The most prominent peak observed in its mass spectrum is typically at m/z 104 . This fragment corresponds to the stable phenylethyl cation ([C₈H₈]⁺), which can rearrange to the tropylium ion. Other significant fragments arise from the butyrate moiety, including the acylium ion at m/z 71 ([C₄H₇O]⁺) and the propyl fragment at m/z 43 ([C₃H₇]⁺).[6][8]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the ester functional group. Key absorption bands include:
-
~1730-1750 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the ester.
-
~1150-1250 cm⁻¹: A strong C-O stretching vibration.
-
~2850-3000 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.
-
~3030-3080 cm⁻¹ and ~1600, 1495, 1450 cm⁻¹: Aromatic C-H and C=C stretching vibrations from the benzene ring.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy allows for the complete structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum shows distinct signals for each unique proton environment.
-
~7.2-7.3 ppm (multiplet, 5H): Protons on the aromatic ring.
-
~4.3 ppm (triplet, 2H): Methylene protons (-O-CH₂ -CH₂-Ph) adjacent to the ester oxygen, deshielded by the electronegative oxygen.
-
~2.9 ppm (triplet, 2H): Methylene protons (-O-CH₂-CH₂ -Ph) adjacent to the aromatic ring.
-
~2.2 ppm (triplet, 2H): Methylene protons (-CO-CH₂ -CH₂-CH₃) adjacent to the carbonyl group.
-
~1.6 ppm (sextet, 2H): Methylene protons (-CO-CH₂-CH₂ -CH₃).
-
~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₂-CH₃ ).
-
-
¹³C NMR: The carbon spectrum confirms the carbon skeleton.
-
~173 ppm: Carbonyl carbon (C=O).
-
~138 ppm: Quaternary aromatic carbon attached to the ethyl chain.
-
~126-129 ppm: Aromatic carbons (CH).
-
~65 ppm: Methylene carbon (-O-CH₂ -).
-
~36 ppm: Methylene carbon (-CO-CH₂ -).
-
~35 ppm: Methylene carbon (-CH₂ -Ph).
-
~18 ppm: Methylene carbon (-CH₂-CH₂ -CH₃).
-
~13 ppm: Methyl carbon (-CH₃ ).
(Note: Precise chemical shifts can vary slightly depending on the solvent and instrument.)[14]
-
Synthesis and Reactivity
Synthesis: Fischer-Speier Esterification
The primary industrial and laboratory synthesis of this compound is the Fischer-Speier esterification.[7][15] This is an acid-catalyzed condensation reaction between phenethyl alcohol and butyric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed as a byproduct is removed.[16][17][18]
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[18]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
-
Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagents: To the flask, add phenethyl alcohol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent like toluene if necessary to aid in azeotropic water removal.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).[18]
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[16]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to yield the final product.
Reactivity
As an ester, this compound is susceptible to hydrolysis. Under basic conditions (saponification), it will react with a strong base like sodium hydroxide to yield sodium butyrate and phenethyl alcohol. It can also be hydrolyzed under acidic conditions, which is the reverse of the Fischer esterification.
Safety, Handling, and Regulation
This compound is considered safe for its intended use in flavors and fragrances and is not classified as a hazardous substance according to GHS and EC Regulation 1272/2008.[19][20] However, standard laboratory safety practices should always be followed.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[19][21]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1]
-
Toxicity: The substance is considered a Cramer Class I material, and exposure levels in consumer products are below the Threshold of Toxicological Concern (TTC).[22] It is not found to be genotoxic or phototoxic.[22]
Applications
The primary driver for the production of this compound is its versatile and pleasant aroma.
-
Fragrance and Cosmetics: It is a key component in perfumes, lotions, and other personal care products, where it imparts a lasting sweet, floral, and fruity scent.[2][3][4]
-
Flavor Industry: It is used as a flavoring agent in foods and beverages, such as candies, baked goods, and drinks, to provide fruity notes.[1][3]
-
Research and Development: It serves as a model ester for studying chemical reactions and may be used as an excipient in pharmaceutical formulations to improve solubility or stability of active ingredients.[1][2]
References
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- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- Breeze Intermediates Pvt. Ltd. (n.d.). Material Safety Data Sheet - Phenyl Ethyl Butyrate.
- Solubility of Things. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). phenethyl 2-ethyl butyrate, 6315-04-4.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166(Suppl 1), 113263.
- NIST. (n.d.). β-Phenylethyl butyrate - Infrared Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). β-Phenylethyl butyrate - Mass spectrum (electron ionization). NIST Chemistry WebBook.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- University of California, Davis. (n.d.). Fischer Esterification.
- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook, SRD 69.
- The Good Scents Company. (n.d.). This compound, 103-52-6.
- MySkinRecipes. (n.d.). This compound – Fruity-floral (pear/rose) ester.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Truman State University. (2017). Esters: Those Wonderfully Odoriferous Chemicals. CHEM 100 Lab.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
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Phenethyl butyrate CAS number 103-52-6 identification
An In-depth Technical Guide to the Identification of Phenethyl Butyrate (CAS No. 103-52-6)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the unambiguous identification of this compound (CAS 103-52-6), a significant aroma chemical used in the flavor and fragrance industries.[1][2] Addressed to researchers, analytical scientists, and quality control professionals, this document moves beyond simple data reporting to offer a synthesized, field-proven approach. We will explore the compound's core physicochemical properties, outline a common synthetic pathway to provide context for potential impurities, and detail a multi-technique analytical workflow. The cornerstone of this guide is the integration of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each methodology is presented with detailed protocols and an explanation of the causal relationships between molecular structure and analytical output, ensuring a self-validating and trustworthy identification process.
Introduction to this compound
This compound, also known as 2-phenylethyl butanoate, is the ester formed from phenethyl alcohol and butyric acid.[3][4] It is a colorless to pale yellow liquid renowned for its pleasant and complex aroma, often described as fruity and floral, with notes of rose, honey, and pear.[1][5][6] This olfactory profile makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in foods and beverages, including candies, baked goods, and ice cream.[2][7] Understanding its physical and chemical properties is the foundational step in its accurate identification.
Physicochemical Properties
A precise understanding of a compound's physical constants is critical for its initial characterization and for setting appropriate analytical parameters. These properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 103-52-6 | [4][8] |
| Molecular Formula | C₁₂H₁₆O₂ | [8][9] |
| Molecular Weight | 192.25 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 255-260 °C (lit.) | [1] |
| Density | 0.994-0.998 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.49 (lit.) | [10] |
| Flash Point | >93 °C (>200 °F) | [8] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [2] |
| Log KOW (Octanol/Water) | 3.55 (Predicted) | [8] |
Synthesis Context: Fischer-Speier Esterification
While this guide focuses on identification, understanding the synthesis route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products. The most common industrial synthesis of this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between phenethyl alcohol and butyric acid.[11][12]
The primary logic behind this choice is atom economy and the use of readily available, inexpensive starting materials. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13] The reaction is reversible, so to drive it towards the ester product, an excess of one reactant (usually the less expensive alcohol) is used, and the water by-product is removed as it forms, often via azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[11][14]
Caption: Fischer Esterification workflow for this compound synthesis.
Spectroscopic and Chromatographic Identification
A definitive identification relies on a suite of orthogonal analytical techniques. No single method is sufficient. The workflow presented here combines chromatography for separation with multiple spectroscopic techniques for structural elucidation, creating a self-validating system.
Caption: Integrated analytical workflow for compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for identifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a fragmentation pattern for each component, which serves as a molecular fingerprint.
Expertise: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is driven by the molecule's structure. The phenyl group provides some polarity, but the overall molecule is dominated by its hydrocarbon character, making it well-suited for these phases. A temperature ramp is essential to ensure good peak shape and separation from both more volatile (e.g., residual solvents) and less volatile (e.g., dimers) impurities.
Mass Spectrum Analysis: Upon electron ionization (EI), the this compound molecule (m/z 192) undergoes predictable fragmentation.[4] The molecular ion peak [M]⁺ at m/z 192 may be weak but should be present. The most significant fragmentation pathways are:
-
McLafferty Rearrangement: A hallmark of esters with a gamma-hydrogen on the alcohol chain. This is not possible for this compound. However, a McLafferty rearrangement on the butyrate chain is possible, leading to a fragment at m/z 122.
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl ring, resulting in the formation of the highly stable tropylium ion (m/z 91) or, more commonly, the styryl cation from cleavage of the ester bond, which results in the base peak at m/z 104 .[4]
-
Acylium Ion Formation: Cleavage of the ester C-O bond can produce the butyryl cation, [CH₃CH₂CH₂CO]⁺, at m/z 71 .[4]
-
Loss of Butyric Acid: Elimination of a neutral butyric acid molecule can lead to a fragment at m/z 104.
| m/z | Proposed Ion Structure | Significance |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion [M]⁺ |
| 104 | [C₈H₈]⁺ | Base Peak (Styrene radical cation) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 71 | [C₄H₇O]⁺ | Butyryl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample 1:1000 in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection: 1 µL, split mode (e.g., 50:1). Injector temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis: Compare the resulting mass spectrum against a reference library (e.g., NIST, Wiley) and verify the presence of the key fragments listed in Table 2.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for full structural confirmation.
Expertise: The ¹H NMR spectrum is highly predictable. The aromatic protons will appear in the 7.2-7.4 ppm region. The two methylene groups (-CH₂-CH₂-) form a characteristic pattern of two triplets due to coupling with each other. The butyrate chain protons also show predictable splitting patterns (triplet, sextet, triplet) due to adjacent CH₂ groups.
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration |
| Ar-H | 7.20 - 7.35 | multiplet | 5H |
| -O-CH₂ -CH₂-Ar | 4.25 | triplet | 2H |
| -O-CH₂-CH₂ -Ar | 2.95 | triplet | 2H |
| -CO-CH₂ -CH₂-CH₃ | 2.25 | triplet | 2H |
| -CO-CH₂-CH₂ -CH₃ | 1.65 | sextet | 2H |
| -CO-CH₂-CH₂-CH₃ | 0.95 | triplet | 3H |
Protocol: NMR Sample Preparation
-
Place 10-20 mg of the neat sample into an NMR tube.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Cap the tube and invert several times to mix thoroughly.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It validates the class of compound (ester) and the presence of the aromatic ring.
Expertise: The most telling absorption in the IR spectrum of this compound is the strong, sharp peak for the ester carbonyl (C=O) stretch. Its position (~1735 cm⁻¹) is characteristic of a saturated aliphatic ester. The C-O stretches also provide valuable information. The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030-3080 | C-H stretch | Aromatic |
| 2870-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O stretch | Ester Carbonyl |
| 1605, 1495, 1455 | C=C stretch | Aromatic Ring |
| ~1170 | C-O stretch | Ester (acyl-oxygen) |
Protocol: FT-IR Analysis (Neat Sample)
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping with isopropanol and allowing it to dry.
-
Collect a background spectrum.
-
Place one drop of the neat this compound liquid onto the ATR crystal.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Clean the crystal thoroughly after analysis.
Safety and Handling
This compound is generally regarded as safe (GRAS) for its use as a flavoring agent and is widely used in fragrances.[7] However, as with any laboratory chemical, appropriate safety precautions must be observed.
-
Handling: Work in a well-ventilated area or a chemical fume hood.[16] Wear standard personal protective equipment (PPE), including safety glasses with side-shields and chemical-resistant gloves.[6][16]
-
Toxicity: It is not expected to be genotoxic.[8] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and found it safe for its current use levels in consumer products.[3][8]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from light and sources of ignition.[5]
Conclusion
The unambiguous identification of this compound (CAS 103-52-6) is achieved not by a single data point, but by the congruent evidence from multiple, orthogonal analytical techniques. The workflow described in this guide—combining GC for separation with MS, NMR, and IR for structural elucidation—provides a robust and self-validating methodology. By understanding the expected outcomes of each technique, grounded in the compound's fundamental chemical structure and predictable behavior, a scientist can confidently confirm the identity and purity of this compound.
References
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166(S1).
- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50(S2), S398-S401. doi: 10.1016/j.fct.2012.02.061.
- MySkinRecipes. (n.d.). This compound – Fruity-floral (pear/rose) ester.
- Flavor and Extract Manufacturers Association. (n.d.). This compound.
- Ottokemi. (n.d.). Phenyl ethyl butyrate 103-52-6 India.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7658, this compound.
- The Good Scents Company. (n.d.). This compound.
- LookChem. (n.d.). This compound 103-52-6.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate in NIST WebBook.
- eqipped. (n.d.). Phenyl Ethyl Butyrate Synthesis 98% Purity.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography data for β-Phenylethyl butyrate.
- Global Substance Registration System. (n.d.). This compound.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate General Information.
- National Institute of Standards and Technology. (n.d.). Infrared Spectrum of β-Phenylethyl butyrate.
- FAO AGRIS. (n.d.). Rapid Analysis Procedures for Triglycerides and Fatty Acids as Pentyl and Phenethyl Esters.
- WHO | JECFA. (n.d.). This compound.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Truman ChemLab. (n.d.). ESTERS: Those Wonderfully Odoriferous Chemicals.
- University of Manitoba. (n.d.). Experiment 10: Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- PubMed. (n.d.). Simple gas chromatography analysis of faecal butyrate.
- Global Substance Registration System. (n.d.). This compound Details.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate All data.
- Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum.
- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
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An In-Depth Technical Guide to the Physical Properties of 2-Phenylethyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethyl butanoate (also known as phenethyl butyrate), an organic ester with significant applications in the flavor, fragrance, and pharmaceutical industries. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties and the experimental methodologies used to determine them.
Introduction
2-Phenylethyl butanoate (CAS No. 103-52-6) is the ester formed from the reaction of 2-phenylethanol and butanoic acid.[1] Its molecular structure, featuring a phenyl group separated from the ester functionality by an ethyl bridge, gives rise to its characteristic sensory profile and physicochemical behavior. It is a colorless to pale yellow liquid recognized for its pleasant, fruity, and floral aroma.[1] This ester is found in various natural sources, including fruits and essential oils, which enhances its appeal for use in natural and organic products.[2] Beyond its primary use as a flavoring and fragrance agent, 2-phenylethyl butanoate serves as a chemical intermediate in organic synthesis.[1]
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of 2-phenylethyl butanoate is essential for its effective application in research and development. These properties dictate its behavior in various matrices and are critical for formulation, quality control, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 238 °C at 760 mmHg | [4] |
| Density | 0.994 g/mL at 25 °C | [5] |
| Refractive Index | 1.49 at 20 °C | [5] |
| Flash Point | >100 °C (>212 °F) | |
| Vapor Pressure | 0.007 mmHg at 25 °C |
Solubility Profile
The solubility of 2-phenylethyl butanoate is a critical parameter for its application in various formulations. As an ester with a significant hydrophobic component, its solubility is highly dependent on the polarity of the solvent.
-
Water: It is very slightly soluble to insoluble in water.[1] This low aqueous solubility is a key consideration in the formulation of aqueous-based products.
-
Organic Solvents: 2-Phenylethyl butanoate is readily soluble in common organic solvents such as ethanol, ether, and chloroform.[1][2] This miscibility is leveraged in its extraction, purification, and incorporation into non-aqueous formulations.
The principle of "like dissolves like" governs its solubility behavior; the non-polar phenyl and butyl groups dominate the molecule's character, leading to good solubility in non-polar solvents.[1]
Spectroscopic and Structural Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-phenylethyl butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The characteristic signals for 2-phenylethyl butanoate in CDCl₃ are expected around: 0.9 ppm (triplet, 3H, -CH₃), 1.6 ppm (sextet, 2H, -CH₂-CH₃), 2.2 ppm (triplet, 2H, -CO-CH₂-), 2.9 ppm (triplet, 2H, Ar-CH₂-), 4.3 ppm (triplet, 2H, -O-CH₂-), and 7.2-7.3 ppm (multiplet, 5H, aromatic protons).[6]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. Key resonances are anticipated for the carbonyl carbon (~173 ppm), the aromatic carbons (~126-138 ppm), the oxygen-linked methylene carbon (~64 ppm), and the aliphatic carbons of the butyl and ethyl chains.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 2-phenylethyl butanoate exhibits characteristic absorption bands that confirm its functional groups. A strong absorption band is observed around 1730 cm⁻¹, which is indicative of the C=O stretching of the ester group. Additional bands corresponding to C-O stretching and the aromatic C-H and C=C stretching are also present.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2-phenylethyl butanoate. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 192. The base peak is often observed at m/z 104, corresponding to the stable phenylethyl cation [C₆H₅CH₂CH₂]⁺, which is a characteristic fragment.[3]
Organoleptic Properties
The sensory characteristics of 2-phenylethyl butanoate are of paramount importance for its application in the food and fragrance industries.
-
Odor: It possesses a complex and pleasant aroma described as fruity, floral, sweet, and slightly musty.[4] Specific notes of rose, honey, and strawberry are often attributed to it.
-
Taste: The taste profile complements its aroma, contributing to the flavor of various food products.
Synthesis of 2-Phenylethyl Butanoate: A Representative Workflow
The most common laboratory and industrial synthesis of 2-phenylethyl butanoate is through the Fischer esterification of 2-phenylethanol with butanoic acid, typically in the presence of an acid catalyst.[2]
Experimental Protocol: Fischer Esterification
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2-phenylethanol and butanoic acid.
-
Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of the water byproduct. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid. Subsequently, wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure 2-phenylethyl butanoate.
The following diagram illustrates the key steps in the synthesis and purification of 2-phenylethyl butanoate.
Caption: Fischer esterification workflow for the synthesis of 2-phenylethyl butanoate.
Safety and Handling
While 2-phenylethyl butanoate is generally regarded as safe for its intended uses in flavors and fragrances, proper handling procedures are essential in a laboratory or industrial setting.[1]
-
Hazards: It may cause skin and eye irritation.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): It is recommended to use chemical safety goggles, compatible chemical-resistant gloves, and to work in a well-ventilated area.
-
Stability: The compound is stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1] It is incompatible with strong oxidizing agents.[8]
Conclusion
2-Phenylethyl butanoate is a versatile ester with well-defined physical and chemical properties that underpin its widespread use. A comprehensive understanding of its molecular structure, spectroscopic profile, solubility, and reactivity is crucial for scientists and researchers in the fields of chemistry, food science, and drug development. The methodologies and data presented in this guide provide a solid foundation for the informed application and further investigation of this important compound.
References
- Solubility of Things. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). This compound.
- Breeze Intermediates Pvt. Ltd. (n.d.). Material Safety Data Sheet: Phenyl Ethyl Butyrate.
- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
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The Analytical Signature of a Fragrance: A Technical Guide to the Spectral Analysis of Phenethyl Butyrate
Introduction
Phenethyl butyrate (2-phenylethyl butanoate) is a ubiquitous ester in the flavor and fragrance industry, prized for its pleasant, fruity, and floral aroma reminiscent of roses and honey.[1] Beyond its sensory applications, it serves as a valuable model compound in chemical education and a reference standard in analytical chemistry. For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of such compounds is paramount for quality control, reaction monitoring, and the prediction of chemical behavior. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will move beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for comprehensive spectral interpretation.
Molecular Blueprint: Structure and Predicted Spectral Features
Before delving into the empirical data, a foundational understanding of the this compound molecule allows us to predict its spectral behavior. The molecule consists of a phenethyl alcohol moiety esterified with butyric acid. This structure logically divides into two key components: the phenethyl group (an aromatic ring attached to a two-carbon chain) and the butyrate group (a four-carbon aliphatic chain).
Structural Features of this compound:
-
Ester Functional Group: A carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to the ethyl part of the phenethyl group.
-
Aromatic Ring: A monosubstituted benzene ring.
-
Aliphatic Chains: An ethyl chain (-CH2-CH2-) from the alcohol part and a propyl chain (-CH2-CH2-CH3) from the acid part.
Based on this structure, we can anticipate the following key spectral signals:
-
IR Spectroscopy: A strong absorbance from the C=O stretch of the ester, C-O stretching bands, aromatic and aliphatic C-H stretching, and aromatic C=C bending vibrations.
-
¹H NMR Spectroscopy: Distinct signals for the aromatic protons, two methylene (-CH2-) groups of the phenethyl moiety, and the methylene and methyl (-CH3) groups of the butyrate chain, each with characteristic chemical shifts and splitting patterns.
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon in the characteristic downfield region for esters, signals for the aromatic carbons, and signals for each of the unique aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C12H16O2 (192.25 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and other susceptible bonds.[2][3]
Vibrational Fingerprint: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. For this compound, the IR spectrum is dominated by the characteristic absorptions of the ester group and the hydrocarbon framework.
The analysis of the IR spectrum provides clear evidence for the key functional groups present in this compound. The intense carbonyl stretch is a definitive marker for the ester, while the C-O stretches confirm the ester linkage. The presence of both sp² and sp³ C-H stretches distinguishes the aromatic and aliphatic components of the molecule.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |
| ~3030 | Medium | Aromatic C-H Stretch | Benzene Ring |
| ~2960, ~2870 | Strong | Aliphatic C-H Stretch | -CH₂- and -CH₃ groups |
| ~1735 | Strong | Ester C=O Stretch | Carbonyl Group |
| ~1495, ~1455 | Medium | Aromatic C=C Bending | Benzene Ring |
| ~1250, ~1170 | Strong | Ester C-O Stretch | Ester Linkage |
| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bend | Monosubstituted Benzene Ring |
Data synthesized from typical ester IR spectra and publicly available data.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms in this compound.
¹H NMR Analysis
The ¹H NMR spectrum of this compound provides a wealth of information. Each unique proton environment gives rise to a distinct signal, and the splitting of these signals (multiplicity) reveals the number of neighboring protons.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.20 | Multiplet | 5H | Aromatic Protons (a) | Protons on the benzene ring, appearing as a complex multiplet in the typical aromatic region. |
| ~4.29 | Triplet | 2H | Methylene Protons (b) | Protons of the -O-CH₂- group, deshielded by the adjacent oxygen, split by the neighboring CH₂ group (c). |
| ~2.93 | Triplet | 2H | Methylene Protons (c) | Protons of the Ar-CH₂- group, split by the neighboring CH₂ group (b). |
| ~2.25 | Triplet | 2H | Methylene Protons (d) | Protons of the -C(=O)-CH₂- group, deshielded by the carbonyl, split by the neighboring CH₂ group (e). |
| ~1.62 | Sextet | 2H | Methylene Protons (e) | Protons of the -CH₂- group in the butyrate chain, split by the adjacent CH₂ (d) and CH₃ (f) groups. |
| ~0.92 | Triplet | 3H | Methyl Protons (f) | Protons of the terminal -CH₃ group, split by the neighboring CH₂ group (e). |
Data based on values from ChemicalBook.[4]
Causality in ¹H NMR:
-
Chemical Shift: The methylene protons at 4.29 ppm (b) are significantly downfield due to the deshielding effect of the electronegative oxygen atom of the ester. Similarly, the methylene protons at 2.25 ppm (d) are deshielded by the adjacent carbonyl group.
-
Splitting Patterns: The classic triplet-sextet-triplet pattern of the butyrate chain (d, e, f) and the coupled triplet-triplet system of the phenethyl ethyl bridge (b, c) are definitive indicators of the connectivity within these fragments.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.3 | Carbonyl Carbon (C=O) | Characteristic downfield shift for an ester carbonyl carbon. |
| ~137.9 | Quaternary Aromatic Carbon | The aromatic carbon directly attached to the ethyl chain (ipso-carbon). |
| ~129.0 | Aromatic CH Carbons | The two ortho- and two meta- carbons of the benzene ring (may appear as one or two closely spaced peaks). |
| ~126.5 | Aromatic CH Carbon | The para-carbon of the benzene ring. |
| ~64.8 | Methylene Carbon (-O-CH₂) | The carbon bonded to the ester oxygen, significantly deshielded. |
| ~36.2 | Methylene Carbon (-C(=O)-CH₂) | The carbon alpha to the carbonyl group. |
| ~35.1 | Methylene Carbon (Ar-CH₂) | The carbon attached to the aromatic ring. |
| ~18.4 | Methylene Carbon (-CH₂-) | The central carbon of the butyrate chain. |
| ~13.6 | Methyl Carbon (-CH₃) | The terminal methyl carbon of the butyrate chain. |
Data derived from typical ester chemical shift ranges and publicly available spectra.[2][5]
Causality in ¹³C NMR: The most downfield signal (~173.3 ppm) is unequivocally the carbonyl carbon, a key identifier for esters, acids, and amides.[2] The carbons of the aromatic ring appear in the 125-150 ppm range, while the sp³ hybridized carbons of the aliphatic chains are found upfield. The carbon attached to the oxygen (~64.8 ppm) is notably deshielded compared to the other aliphatic carbons.
Molecular Weight and Fragmentation: Mass Spectrometry (MS) Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) that can then fragment in predictable ways.
For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol .[3] The mass spectrum will show a molecular ion peak at m/z = 192.
Key Fragmentation Pathways: The most characteristic fragmentation in esters is cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. For this compound, a prominent fragmentation is the cleavage of the C-O bond between the carbonyl carbon and the phenethyl group's oxygen, leading to the loss of the phenethyl group. Another significant fragmentation is a McLafferty rearrangement.
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion | Rationale for Formation |
| 192 | Low | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 104 | 100 (Base Peak) | [C₈H₈]⁺˙ (Styrene radical cation) | McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the elimination of butyric acid and formation of the stable styrene radical cation. |
| 71 | Moderate | [C₄H₇O]⁺ (Butyryl cation) | Alpha-cleavage with loss of the phenethyloxy radical. |
| 43 | High | [C₃H₇]⁺ (Propyl cation) | Cleavage of the bond between the alpha and beta carbons of the butyrate chain. |
Data synthesized from NIST and PubChem databases.[2][3]
The base peak at m/z = 104 is a powerful diagnostic tool, strongly suggesting the presence of a phenethyl group attached to an oxygen.[2] This fragmentation is a classic example of a McLafferty rearrangement, a trustworthy and predictable fragmentation pathway for molecules containing a carbonyl group and accessible gamma-hydrogens.
Integrated Spectroscopic Analysis Workflow
The true power of these techniques lies in their combined application. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.
Caption: Workflow for integrated spectral analysis.
Key Fragmentation Pathway in Mass Spectrometry
The McLafferty rearrangement is a critical fragmentation pathway for confirming the structure of this compound.
Caption: McLafferty rearrangement of this compound.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures are recommended for the acquisition of spectral data for liquid ester samples like this compound.
Protocol 1: Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum
-
Sample Preparation: As this compound is a liquid, the simplest method is to use Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the center of the clean ATR crystal.[6]
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum. Ensure the spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment. A 45° pulse angle is typically used to allow for a shorter relaxation delay.[7]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A 30° pulse angle with no relaxation delay is often sufficient for small molecules.[8]
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹³C NMR, the solvent signal (e.g., 77.16 ppm for CDCl₃) can also be used for referencing.
Protocol 3: Acquiring an Electron Ionization Mass Spectrum (EI-MS)
-
Sample Introduction: For a volatile liquid like this compound, introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe.[9]
-
Ionization: In the ion source, the vaporized sample is bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z. The most abundant ion is set to 100% relative abundance and is called the base peak.
Conclusion
The comprehensive spectral analysis of this compound serves as a quintessential example of modern organic structure elucidation. Through the synergistic application of IR, NMR, and MS, every facet of its molecular architecture is revealed and cross-validated. The IR spectrum confirms the presence of the critical ester functional group. The ¹H and ¹³C NMR spectra meticulously map the carbon-hydrogen framework, providing unambiguous evidence of the phenethyl and butyrate moieties and their connectivity. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, including a characteristic McLafferty rearrangement, that is fully consistent with the proposed structure. This integrated approach not only provides an unshakeable identification of the compound but also embodies the principles of scientific integrity and self-validation that are core to analytical chemistry.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Phenethyl Butyrate Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl butyrate, a carboxylate ester found in various natural sources, is increasingly recognized not merely as a fragrance or flavoring agent, but as a pro-metabolite with significant therapeutic potential. Upon administration, it is readily metabolized via ester hydrolysis into its constituent bioactive moieties: phenethyl alcohol (PEA) and butyric acid (butyrate). This guide provides a comprehensive technical overview of the metabolic pathway and delves into the distinct and potent biological activities of these metabolites. We will explore the well-documented anti-inflammatory, anti-cancer, and immunomodulatory functions of butyrate, primarily mediated through histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) signaling. Concurrently, we will examine the antimicrobial and neuromodulatory properties of PEA. This document serves as a foundational resource for researchers, offering detailed experimental workflows, from in vitro metabolism studies to key bioactivity assays, to facilitate the systematic investigation and development of this compound-based therapeutics.
Introduction: this compound as a Bioactive Precursor
This compound (2-phenylethyl butanoate) is an ester formed from phenethyl alcohol and butyric acid.[1][2] While extensively used in the food and cosmetics industries for its pleasant floral-fruity aroma, its chemical structure presents an ideal scaffold for a pro-metabolite strategy.[3] The ester linkage allows for the targeted delivery of two known bioactive molecules, which are released upon enzymatic cleavage within a biological system. This approach can potentially overcome the delivery challenges associated with the individual metabolites, such as the unpleasant odor and rapid metabolism of butyric acid.[4] Understanding the metabolic activation of this compound is the first step in characterizing its pharmacological profile and unlocking its therapeutic applications, from gut health to oncology.
The Metabolic Fate of this compound: A Pathway to Activation
The primary metabolic pathway for this compound is enzymatic hydrolysis, a reaction catalyzed by carboxylesterases that are abundant in the liver, intestines, and plasma.[5] This cleavage reaction is highly efficient and breaks the ester bond, releasing phenethyl alcohol and butyric acid.
Caption: Metabolic Hydrolysis of this compound.
This biotransformation is critical, as the biological activities observed are predominantly attributable to the actions of the resulting metabolites rather than the parent ester.
The Bioactive Moieties: A Deep Dive into the Metabolites
Butyric Acid: The Key Effector Metabolite
Butyric acid (or butyrate at physiological pH) is a short-chain fatty acid (SCFA) renowned for its profound effects on host physiology.[6] It is naturally produced by microbial fermentation of dietary fiber in the colon and serves as the primary energy source for colonocytes.[7][8] Its therapeutic effects are multifaceted and stem from two primary mechanisms of action:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and IIa HDACs.[8][9] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), apoptosis, and cell differentiation.[8][10] This mechanism is central to its anti-cancer properties.[10][11]
-
GPCR Signaling: Butyrate activates several G-protein coupled receptors, including GPR109A, GPR41, and GPR43.[8][12] Activation of these receptors on intestinal epithelial and immune cells triggers signaling cascades that suppress inflammation, notably through the inhibition of the NF-κB pathway, and enhance gut barrier integrity.[12][13][14]
Caption: Key Mechanisms of Butyrate Action.
These actions translate into significant anti-inflammatory, anti-cancer, and immunomodulatory activities.[15][16][17]
Phenethyl Alcohol (PEA): The Antimicrobial and Neuromodulatory Moiety
Phenethyl alcohol is an aromatic alcohol with well-established antimicrobial properties.[18][19] Its primary mechanism of action involves disrupting the integrity of microbial cell membranes, leading to increased permeability and leakage of cellular components like potassium ions.[20][21] This makes it effective against a broad spectrum of bacteria.[20][22] Beyond its antimicrobial effects, PEA also has demonstrated roles as a neuromodulator, though this area is less explored in the context of this compound metabolism.
A Framework for Experimental Validation
To rigorously assess the biological activity of this compound metabolites, a structured, multi-step experimental approach is required. This framework ensures that observations are mechanistically grounded and reproducible.
Caption: Experimental Workflow for Metabolite Activity Profiling.
Protocol 1: In Vitro Metabolism Assay
Objective: To confirm the hydrolysis of this compound into its primary metabolites using a metabolically competent system.
Rationale: Liver subcellular fractions (microsomes or S9 mix) contain a high concentration of phase I and phase II metabolic enzymes, including the carboxylesterases responsible for ester hydrolysis.[5][23] This assay provides a rapid and cost-effective method to confirm the predicted metabolic pathway.[24][25]
Methodology:
-
Prepare S9 Reaction Mix: In a microcentrifuge tube on ice, combine liver S9 fraction (e.g., human, rat) and a NADPH-regenerating system in reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate Reaction: Add this compound (e.g., 10 µM final concentration) to the pre-warmed (37°C) S9 reaction mix to start the reaction.
-
Incubation: Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of phenethyl alcohol and butyric acid.
Protocol 2: Assessing Anti-inflammatory Activity
Objective: To evaluate the ability of the metabolites to suppress pro-inflammatory cytokine production.
Rationale: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines like TNF-α and IL-6.[26] This cell-based assay is a standard model for screening anti-inflammatory compounds.[27]
Methodology:
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of butyrate or phenethyl alcohol for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compounds.
Protocol 3: Evaluating Anti-proliferative Effects in Cancer Cells
Objective: To determine the cytotoxic or cytostatic effects of the metabolites on cancer cells.
Rationale: Butyrate is known to inhibit the proliferation of various cancer cell lines, particularly those of colonic origin.[10][11] The MTT or similar cell viability assays provide a quantitative measure of this effect. HCT116 is a commonly used human colon cancer cell line that is sensitive to butyrate-induced apoptosis.[10]
Methodology:
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116) into a 96-well plate and allow them to attach for 24 hours.
-
Compound Exposure: Treat the cells with a serial dilution of butyrate or phenethyl alcohol for 48-72 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting cell viability against compound concentration.
Protocol 4: Histone Deacetylase (HDAC) Inhibition Assay
Objective: To directly measure the inhibitory effect of butyrate on HDAC enzyme activity.
Rationale: As HDAC inhibition is a primary mechanism of butyrate, a direct biochemical assay confirms its molecular target engagement.[8][9] Commercially available fluorescence-based kits provide a sensitive and high-throughput method for this purpose.
Methodology:
-
Reagent Preparation: Prepare reagents from a commercial HDAC activity assay kit, which typically includes an HDAC substrate, developer, and purified HDAC enzyme (e.g., HeLa nuclear extract).
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of butyrate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer.
-
Signal Development: Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the IC50 for HDAC inhibition.
Data Synthesis and Interpretation
The quantitative data generated from the bioactivity assays should be compiled for clear comparison. This allows for a direct assessment of the potency of each metabolite in different biological contexts.
| Metabolite | Anti-inflammatory IC50 (TNF-α release) | Anti-proliferative IC50 (HCT116 cells) | HDAC Inhibition IC50 | Primary Mechanism of Action |
| Butyric Acid | 100 - 500 µM[13] | 0.8 - 2.5 mM[10] | ~500 µM[15] | HDAC Inhibition, GPCR Activation[8] |
| Phenethyl Alcohol | > 1 mM | 90 - 180 mM[20] | Not Applicable | Membrane Permeabilization[20][21] |
Note: IC50 values are approximate and can vary significantly based on the specific cell line, assay conditions, and incubation time. The values presented are derived from literature for illustrative purposes.
Interpretation: The data clearly indicate that butyric acid is the primary driver of the anti-inflammatory and anti-proliferative activities observed, acting at physiologically relevant concentrations. Its potency in HDAC inhibition aligns with its effects on cell proliferation. Phenethyl alcohol, by contrast, exhibits much lower potency in these assays, with its main activity being antimicrobial at higher concentrations.
Conclusion and Future Directions
This compound serves as an effective pro-metabolite, delivering its two bioactive components, phenethyl alcohol and butyric acid, via metabolic hydrolysis. The resulting metabolites exhibit distinct and potent biological activities. Butyric acid is the dominant effector molecule, exerting significant anti-inflammatory and anti-cancer effects through well-defined mechanisms like HDAC inhibition and GPCR signaling. Phenethyl alcohol contributes primarily through its broad-spectrum antimicrobial properties.
This guide provides a robust framework for the preclinical evaluation of this compound. Future research should focus on:
-
Pharmacokinetic Studies: Conducting in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the resulting plasma and tissue concentrations of its metabolites.
-
In Vivo Efficacy Models: Evaluating the therapeutic efficacy of orally administered this compound in animal models of inflammatory bowel disease, colorectal cancer, or bacterial infections.
-
Synergistic Effects: Investigating potential synergistic interactions between butyrate and phenethyl alcohol, particularly in the context of gut health where both anti-inflammatory and antimicrobial actions are beneficial.
By systematically applying the principles and protocols outlined herein, the scientific community can further elucidate and harness the full therapeutic potential of this compound and its bioactive metabolites.
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Toxicological Profile of Phenethyl Butyrate for In Vitro Studies
An In-Depth Technical Guide for Researchers
Abstract
Phenethyl butyrate is an aromatic ester widely utilized in the flavor and fragrance industries, prized for its pleasant floral and fruity scent. As a substance Generally Recognized as Safe (GRAS) for its use in food, its toxicological profile is of significant interest for ensuring human safety.[1][2] This technical guide provides a comprehensive framework for evaluating the in vitro toxicology of this compound. Moving beyond a simple recitation of data, this document elucidates the scientific rationale behind a tiered testing strategy, details robust experimental protocols, and explores the mechanistic underpinnings of its biological activity, which are largely dictated by its metabolic hydrolysis into phenethyl alcohol and butyric acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of chemical compounds.
Introduction: Beyond the Fragrance
This compound (CAS 103-52-6) is a member of the aryl alkyl alcohol simple acid esters (AAASAE) structural group.[3] Its safety profile is well-established for its intended uses, with assessments by bodies like the Research Institute for Fragrance Materials (RIFM) concluding a low risk of toxicity.[3][4] The foundational principle for understanding its toxicological profile in vitro is its anticipated metabolic fate. Esterases, ubiquitous in biological systems including cell culture media and intracellularly, are expected to rapidly hydrolyze this compound into its constituent parts: phenethyl alcohol and butyric acid.[4]
Therefore, a robust toxicological assessment must not only consider the parent compound but also the known biological effects of its metabolites. Butyric acid, in particular, is a short-chain fatty acid (SCFA) with a wealth of documented biological activities, including roles as a histone deacetylase (HDAC) inhibitor and a modulator of key cellular signaling pathways.[5][6][7][8] This guide will dissect a tiered approach to testing, starting with basal cytotoxicity and progressing to genotoxicity and deeper mechanistic inquiries.
Predicted Metabolic Pathway in In Vitro Systems
The primary metabolic step for this compound is enzymatic hydrolysis. This reaction is not dependent on complex metabolic activation systems (like the S9 fraction) for initiation, as esterases are commonly present in serum-supplemented media and within the cells themselves.
Caption: Predicted metabolic hydrolysis of this compound.
Tier 1: Basal Cytotoxicity Assessment
Expertise & Causality: The initial step in any toxicological screen is to establish a concentration-response curve for basal cytotoxicity. This is critical for two reasons: 1) It identifies the concentration range at which the compound elicits general cellular toxicity, providing an anchor for interpreting findings from more specific assays, and 2) It informs the dose selection for subsequent, more sensitive assays (like genotoxicity), ensuring that observed effects are not merely a consequence of widespread cell death. We select assays that measure fundamental aspects of cellular viability, such as metabolic activity or membrane integrity.
Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is a reliable and widely accepted method (OECD TG 129) that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.
Experimental Protocol: NRU Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2, A549, or human dermal fibroblasts) in a 96-well plate at a pre-determined optimal density and allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the cell culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Exposure: Remove the seeding medium and expose the cells to the various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control (e.g., Sodium Dodecyl Sulfate).
-
NRU Staining: After exposure, wash the cells with PBS. Add a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours to allow for dye uptake.
-
Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at ~540 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits viability by 50%) using non-linear regression.
Data Presentation: Cytotoxicity Summary
| Cell Line | Exposure Time (hr) | IC50 (µM) | Assay Method |
| Example: HepG2 | 24 | [Insert Value] | NRU |
| Example: A549 | 24 | [Insert Value] | NRU |
| Example: HDF | 48 | [Insert Value] | NRU |
Tier 2: Genotoxicity Assessment
Expertise & Causality: Genotoxicity testing is a cornerstone of safety assessment, as DNA damage can lead to carcinogenesis or heritable mutations. A standard in vitro battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells. Existing data for this compound is reassuring; it was negative in a BlueScreen assay, which measures both cytotoxicity and genotoxicity.[4] Furthermore, read-across data from analogs like phenethyl acetate (negative in Ames test) and phenethyl propionate (negative in in vitro micronucleus test) strongly suggest a lack of genotoxic potential.[4] The protocols below represent the gold standard for confirming these findings.
Caption: Tiered workflow for in vitro genotoxicity assessment.
Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471)
This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result (mutagenesis) is indicated by the chemical causing reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium. The test is run with and without a metabolic activation system (S9 fraction) to detect both direct-acting mutagens and those requiring metabolic activation.
In Vitro Micronucleus Test (OECD TG 487)
Trustworthiness: This assay is a self-validating system for detecting chromosomal damage. It identifies both clastogens (which cause chromosome breaks) and aneugens (which cause chromosome loss). This is achieved by quantifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. The protocol must include a measure of cell proliferation (e.g., Cytokinesis-Block Proliferation Index) to ensure that the cells have undergone division during or after treatment, which is a prerequisite for micronucleus formation.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or L5178Y cells).
-
Exposure: Treat the cells with at least three test concentrations of this compound, selected based on the Tier 1 cytotoxicity data (the highest concentration should induce some, but not excessive, cytotoxicity). Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). Conduct parallel experiments with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvest and Staining: Harvest the cells after a full cell cycle (~1.5-2.0 cycles post-treatment). Hypotonically treat, fix, and drop the cells onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Proliferation Index: Score 500 cells per concentration to determine the proportion of mono-, bi-, and multinucleated cells to calculate the Cytokinesis-Block Proliferation Index (CBPI), confirming cellular division and cytotoxicity.
Mechanistic Insights: The Bioactivity of the Butyrate Metabolite
Expertise & Causality: Given the low toxicity of the parent ester, the most interesting toxicological questions for this compound relate to the well-documented bioactivity of its butyrate metabolite. At sufficient concentrations, butyrate is known to inhibit cell proliferation and induce apoptosis, particularly in cancer cell lines.[5][9][10] This activity is largely attributed to its function as an HDAC inhibitor, which alters chromatin structure and gene expression.[6] Investigating these endpoints provides a deeper, mechanistic understanding of the compound's potential biological impact at supra-physiological concentrations.
Caption: Key signaling pathways modulated by the butyrate metabolite.
Recommended Mechanistic Assays
-
HDAC Inhibition Assay: A cell-free or cell-based fluorometric assay can directly quantify the inhibition of histone deacetylase activity. This provides a direct biochemical link for the observed downstream effects.
-
Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot for Key Pathway Markers: This technique provides semi-quantitative data on protein expression and activation status. Key targets to probe include:
-
Histone Acetylation: Anti-acetyl-Histone H3 or H4 antibodies to confirm HDAC inhibition.
-
Apoptosis: Cleaved Caspase-3 or cleaved PARP as markers of apoptosis execution.
-
Cell Cycle Control: p21/WAF1/CIP1, a tumor suppressor often upregulated by HDAC inhibitors.
-
mTOR Pathway: Phosphorylated S6 kinase (p-S6K) or phosphorylated 4E-BP1 as readouts of mTOR activity, which is often inhibited by butyrate.[6]
-
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., HCT116 colorectal cancer cells, known to be sensitive to butyrate) and treat with this compound for 24-48 hours.[5][10] Use concentrations guided by IC50 values. Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvest: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Acquisition: Analyze the samples immediately on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion
The in vitro toxicological profile of this compound is characterized by low basal cytotoxicity and a lack of genotoxic potential, consistent with its long history of safe use as a flavor and fragrance ingredient.[1][2][4] The primary consideration for its biological activity in vitro stems from its rapid hydrolysis to phenethyl alcohol and, more significantly, butyric acid. While the parent ester poses little concern, the butyrate metabolite is a potent bioactive molecule capable of inhibiting histone deacetylases, modulating critical signaling pathways like mTOR, and ultimately inducing cell cycle arrest and apoptosis at sufficient concentrations.[5][6][9]
Therefore, a comprehensive in vitro safety assessment should confirm the low general toxicity and lack of genotoxicity, while also acknowledging and exploring the well-defined mechanistic actions of its butyrate metabolite. This dual perspective provides a scientifically robust foundation for understanding the complete toxicological profile of this compound.
References
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- Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. FEMA.
- Adams, T. B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehydes, acids, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179–1206.
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- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development.
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- Zhang, J., et al. (2022). Butyrate dictates ferroptosis sensitivity through FFAR2-mTOR signaling. Cell Death & Disease, 13(10), 844.
- Bultman, S. J., et al. (2014). Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells. International Journal of Molecular Sciences, 15(12), 23431-23447.
- Luan, B., et al. (2021). The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity. Frontiers in Immunology, 12, 744792.
- Canani, R. B., et al. (2011). Butyrate: ingestion and absorption in the human colon and effects on mucosal homeostasis. World Journal of Gastroenterology, 17(10), 1249–1255.
- Zimmer, J., et al. (2021). Butyrate to combat obesity and obesity-associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 22(5), e13184.
- Chen, G., et al. (2021). Evidence for the butyrate metabolism as key pathway improving ulcerative colitis in both pediatric and adult patients. Frontiers in Microbiology, 12, 681297.
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An In-Depth Technical Guide to Phenethyl Butyrate as a Volatile Flavor Compound
Abstract
Phenethyl butyrate, a significant contributor to the desirable aroma of numerous fruits and beverages, is a volatile flavor compound of considerable interest to the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical and physical properties, natural biosynthesis, and diverse industrial production methodologies. Detailed protocols for its analytical determination, insights into its sensory perception, and a thorough examination of its regulatory status are presented. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study and application of volatile flavor compounds.
Introduction: The Aromatic Signature of this compound
This compound (2-phenylethyl butanoate) is an organic ester characterized by its pleasant and complex aroma profile, often described as fruity, floral, rosy, and honey-like.[1][2] Its presence is integral to the characteristic scent of a wide variety of natural products, including apples, pears, grapes, and honey.[2][3] This aromatic prominence has led to its extensive use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes.[1] Beyond its sensory attributes, this compound is also explored for its potential as a pharmaceutical excipient, owing to its ability to improve the solubility and stability of active pharmaceutical ingredients.[4] This guide will delve into the multifaceted nature of this compound, from its molecular origins to its industrial application and analysis.
Physicochemical Properties and Identification
A thorough understanding of the chemical and physical properties of this compound is fundamental to its application and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| CAS Number | 103-52-6 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Fruity, floral, sweet, with notes of rose, honey, and pear. | [1][2] |
| Boiling Point | 260 °C (lit.) | [5] |
| Density | 0.994 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.49 (lit.) | [5] |
| Solubility | Very slightly soluble in water; soluble in ethanol and oils. | [3] |
| Synonyms | 2-Phenylethyl butanoate, Phenylethyl butyrate, Benzylcarbinyl butyrate | [3] |
Biosynthesis of this compound
The natural formation of this compound involves the enzymatic esterification of 2-phenylethanol with butyryl-CoA. This process is observed in both plants and microorganisms, particularly yeasts.
Biosynthesis in Plants
In plants, the synthesis of this compound is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily of enzymes.[6][7] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[6] The biosynthesis of the precursors, 2-phenylethanol and butyryl-CoA, is linked to amino acid and fatty acid metabolism, respectively. 2-phenylethanol is produced from L-phenylalanine via the Ehrlich pathway, while butyryl-CoA is derived from fatty acid biosynthesis.[8][9] The expression and activity of AATs are often developmentally regulated and can be induced by factors such as fruit ripening and tissue damage.[7][8]
Biosynthesis in Saccharomyces cerevisiae
The yeast Saccharomyces cerevisiae is a proficient producer of 2-phenylethanol, a key precursor for this compound, primarily through the Ehrlich pathway.[1][10][11][12] The subsequent esterification to form this compound is catalyzed by endogenous alcohol acetyltransferases (AATs), such as Atf1p and Atf2p, which exhibit broad substrate specificity and can utilize butyryl-CoA, albeit with varying efficiencies compared to their preferred substrate, acetyl-CoA.[13][14][15] The availability of butyryl-CoA in yeast can be a limiting factor, and it is primarily generated through the reversal of the β-oxidation pathway or from the catabolism of certain amino acids.[9][16]
Industrial Production of this compound
The commercial demand for this compound is met through both chemical and biotechnological synthesis routes.
Chemical Synthesis: Fischer-Speier Esterification
The predominant method for the industrial synthesis of this compound is the Fischer-Speier esterification.[17][18] This acid-catalyzed reaction involves the condensation of 2-phenylethanol and butyric acid.
Reaction:
C₆H₅CH₂CH₂OH + CH₃CH₂CH₂COOH ⇌ C₆H₅CH₂CH₂OOCCH₂CH₂CH₃ + H₂O
To drive the equilibrium towards the formation of the ester, common strategies include using an excess of one reactant (typically the alcohol) or removing the water byproduct as it forms, often through azeotropic distillation.[18]
Experimental Protocol: Fischer-Speier Synthesis of this compound
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-phenylethanol (1.0 molar equivalent) and butyric acid (1.2 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, or the reaction ceases to progress, cool the mixture to room temperature.
-
Neutralization: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butyric acid.
-
Extraction: Extract the crude ester with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Lipases are commonly employed for the esterification of 2-phenylethanol with butyric acid or its esters.[5][19][20][21] This method offers the advantages of mild reaction conditions, reduced by-product formation, and the potential for enzyme reuse.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup: In a screw-capped flask, combine 2-phenylethanol and butyric acid in a desired molar ratio (e.g., 1:1). The reaction can be performed in a solvent-free system or in a non-polar organic solvent like n-hexane to facilitate product recovery.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 24-72 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC).
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Product Purification: The product can be purified by removing any solvent under reduced pressure, followed by vacuum distillation if high purity is required.
Analytical Methodologies
Accurate identification and quantification of this compound in complex matrices such as food and beverages are crucial for quality control and flavor research. The primary analytical technique employed is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration step.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[4][12][22]
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Wine
-
Sample Preparation: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial. Add a known amount of an internal standard (e.g., ethyl nonanoate) and a salt (e.g., 2 g of NaCl) to enhance the release of volatile compounds.
-
Incubation: Equilibrate the sample at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 15 minutes) with agitation.
-
Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
GC-MS Parameters (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-350.
Sensory Properties and Flavor Applications
This compound's distinct aroma profile makes it a valuable component in the formulation of various flavors and fragrances.
| Sensory Characteristic | Description | Reference(s) |
| Odor Profile | Sweet, floral, fruity, with notes of rose, honey, pear, and a slight musty nuance. | [2] |
| Taste Profile | Fruity, floral, and slightly green with a tropical, wine-like nuance at 25 ppm. | [2] |
| Odor Detection Threshold | The odor detection threshold can vary depending on the medium and the individual's sensitivity. | [23][24][25][26] |
This compound is a key contributor to the flavor of many fruits, including apples, where it is identified as a differential aroma compound between varieties.[3][27][28][29] Its fruity and floral notes are utilized to enhance the flavor profiles of a wide range of food products, such as baked goods, candies, dairy products, and beverages.[1] In the fragrance industry, it is used in perfumes and cosmetics to impart a warm, floral-fruity scent.[1]
Biotechnological Production: Metabolic Engineering of Saccharomyces cerevisiae
The increasing consumer demand for natural flavor compounds has driven research into the biotechnological production of this compound using engineered microorganisms. Saccharomyces cerevisiae is a promising host due to its GRAS (Generally Recognized as Safe) status and its inherent ability to produce the precursor 2-phenylethanol.[15][30]
Metabolic engineering strategies focus on enhancing the production of both precursors, 2-phenylethanol and butyryl-CoA, and improving the efficiency of the final esterification step.
Strategies for Enhancing Precursor Supply:
-
2-Phenylethanol: Overexpression of key genes in the Ehrlich pathway, such as ARO8 (aromatic aminotransferase), ARO9 (aromatic aminotransferase), and ARO10 (phenylpyruvate decarboxylase), can significantly increase the flux towards 2-phenylethanol.[1][10][11][12] Deletion of competing pathways, such as the one involving aldehyde dehydrogenase (ALD3), which converts phenylacetaldehyde to phenylacetate, can further boost 2-phenylethanol yields.[10] Optimization of fermentation conditions, including media composition and aeration, is also crucial for maximizing production.[1][11][31]
-
Butyryl-CoA: The intracellular pool of butyryl-CoA can be increased by introducing and optimizing a heterologous butyrate biosynthesis pathway.[32] This often involves the expression of genes encoding enzymes such as thiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, and trans-enoyl-CoA reductase.[16]
Enhancing the Esterification Step:
-
Overexpression of endogenous or heterologous alcohol acyltransferases (AATs) with high affinity for 2-phenylethanol and butyryl-CoA is a key strategy. While S. cerevisiae's native AATs (Atf1p, Atf2p) can produce phenethyl esters, their efficiency can be limited.[13][14][15] Screening for and expressing AATs from other organisms, such as plants, may lead to improved conversion rates.[33][34]
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The Synthesis of Phenethyl Butyrate: A Technical Guide to its History, Chemistry, and Modern Production
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl butyrate (2-phenylethyl butanoate) is a significant ester in the flavor and fragrance industries, prized for its pleasant, rosy, fruity aroma with honey and pear undertones. This valuable compound is utilized in a wide array of consumer products, including fine fragrances, cosmetics, and as a flavoring agent in food and beverages. Beyond its sensory applications, this compound has also been explored for its potential in pharmaceuticals, serving as an excipient to improve drug solubility and stability. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, from its likely origins in the burgeoning field of synthetic chemistry in the late 19th century to the sophisticated biocatalytic methods employed today. We will delve into the core chemical principles and provide detailed protocols for its synthesis, offering a valuable resource for professionals in research and development.
Historical Context: The Dawn of Synthetic Aromas
The precise moment of the first synthesis of this compound is not definitively documented in readily available historical records. However, its emergence can be situated within the broader context of the late 19th and early 20th centuries, a period of revolutionary advancements in organic chemistry that gave birth to the synthetic flavor and fragrance industry. The pioneering work of chemists during this era led to the isolation and synthesis of numerous aroma compounds, fundamentally transforming the art of perfumery and food science.
The stage was set by discoveries such as the synthesis of coumarin by William Henry Perkin in 1868 and the industrial production of vanillin by Tiemann and Haarmann in 1876. These breakthroughs demonstrated that complex and desirable aromas could be created in the laboratory, often more economically and consistently than by extraction from natural sources.
A pivotal development in the synthesis of esters was the Fischer-Speier esterification method, first described by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a straightforward and effective route to a vast array of esters, and it is highly probable that this compound was first synthesized using this method in the late 19th or early 20th century. The early 1900s saw a rapid expansion in the production of synthetic aroma chemicals, with companies in Europe and the United States beginning to manufacture a wide range of esters for the growing flavor and fragrance market.
Classical Chemical Synthesis of this compound
The traditional synthesis of this compound relies on established organic chemistry reactions. These methods, while effective, often require harsh conditions and can generate significant waste, prompting the development of more sustainable approaches in recent years.
Fischer-Speier Esterification
The Fischer-Speier esterification is the most fundamental method for synthesizing this compound. It involves the reaction of phenethyl alcohol with butyric acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water formed during the reaction is removed, often by azeotropic distillation.
The mechanism of the Fischer-Speier esterification involves several key steps:
-
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of the phenethyl alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification of this compound.
Materials:
-
Phenethyl alcohol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenethyl alcohol (1.0 mol), butyric acid (1.2 mol), and toluene (150 mL).
-
Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is basic, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid with a characteristic fruity-floral odor.
Synthesis via Acyl Chlorides
An alternative classical method for preparing this compound involves the use of a more reactive acylating agent, such as butyryl chloride. This method is generally faster and not reversible, often leading to higher yields. However, butyryl chloride is more expensive and moisture-sensitive than butyric acid.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of butyryl chloride is readily attacked by the nucleophilic oxygen of phenethyl alcohol. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
Caption: Synthesis of this compound via Butyryl Chloride.
Materials:
-
Phenethyl alcohol
-
Butyryl chloride
-
Pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve phenethyl alcohol (1.0 mol) and pyridine (1.1 mol) in anhydrous diethyl ether (200 mL).
-
Cool the mixture in an ice bath.
-
Slowly add butyryl chloride (1.05 mol) dropwise from a dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the mixture to remove the pyridinium hydrochloride precipitate and wash the solid with a small amount of diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation.
Transesterification
Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an existing ester, such as ethyl butyrate or methyl butyrate, with phenethyl alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the lower-boiling alcohol (ethanol or methanol) is typically removed by distillation.
Under acidic conditions, the mechanism is similar to Fischer-Speier esterification, involving protonation of the carbonyl and nucleophilic attack by the alcohol. Under basic conditions, a nucleophilic alkoxide is generated from the alcohol, which then attacks the carbonyl carbon of the ester.
Caption: Transesterification for this compound Synthesis.
Modern Synthesis: The Rise of Biocatalysis
In response to the growing demand for "natural" flavor and fragrance ingredients and the increasing emphasis on sustainable and environmentally friendly chemical processes, enzymatic synthesis has emerged as a powerful alternative to classical chemical methods. Biocatalysis, particularly using lipases, offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and the production of esters that can be labeled as "natural" when derived from natural starting materials.
Lipase-Catalyzed Esterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: ester synthesis. Immobilized lipases are particularly favored in industrial applications as they can be easily recovered and reused, reducing costs and simplifying product purification. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and highly efficient biocatalyst for ester synthesis.
The efficiency of lipase-catalyzed synthesis of this compound is influenced by several factors that can be optimized to maximize the yield and reaction rate:
-
Enzyme Selection and Concentration: Different lipases exhibit varying activities and selectivities. Novozym 435 is often the enzyme of choice due to its high stability and broad substrate specificity. The optimal enzyme concentration needs to be determined to balance reaction rate and cost.
-
Substrate Molar Ratio: The molar ratio of phenethyl alcohol to butyric acid affects the reaction equilibrium. An excess of one substrate can drive the reaction forward.
-
Temperature: While higher temperatures generally increase the reaction rate, excessive heat can lead to enzyme denaturation. The optimal temperature is a compromise between reaction kinetics and enzyme stability.
-
Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. Non-polar solvents like hexane or heptane are often used. Solvent-free systems are also increasingly employed to enhance the "green" credentials of the process.
-
Water Content: The presence of water can promote the reverse hydrolysis reaction. Therefore, the reaction is typically carried out in a low-water environment, and methods for in-situ water removal, such as the use of molecular sieves or a vacuum, can improve the ester yield.
Materials:
-
Phenethyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
n-Heptane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Gas chromatograph (GC) for monitoring reaction progress
Procedure:
-
In a screw-capped flask, combine phenethyl alcohol (e.g., 100 mM), butyric acid (e.g., 100 mM), and n-heptane to the desired volume.
-
Add the immobilized lipase (e.g., 10-20 g/L). If using molecular sieves for water removal, add them at this stage.
-
Place the flask in a shaking incubator at the desired temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of reactants to this compound.
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.
-
The product-containing solvent can be purified by removing the solvent under reduced pressure and, if necessary, by vacuum distillation to remove any unreacted starting materials.
Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₂ | |
| Molar Mass | 192.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, floral, rose, honey, pear | |
| Boiling Point | 255-256 °C | |
| CAS Number | 103-52-6 |
Conclusion
The synthesis of this compound encapsulates the evolution of synthetic organic chemistry over the past century and a half. From its probable origins in the late 19th-century laboratories exploring the newly discovered Fischer-Speier esterification to the highly optimized and sustainable enzymatic processes of today, the methods for producing this valuable aroma compound have continually advanced. Classical chemical synthesis routes remain relevant for their scalability and cost-effectiveness in certain applications, while biocatalysis offers a "greener" alternative that aligns with the growing consumer demand for natural products. For researchers and professionals in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of these diverse synthetic pathways is essential for innovation and the development of high-quality products.
References
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- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Request PDF. (2025, August 10). Enzymatic synthesis of a series of alkyl esters using novozyme 435 in a packed-bed, miniaturized, continuous flow reactor.
- ResearchGate. (n.d.). Esterification course for ethyl butyrate synthesis biocatalyzed by....
- Barros, D. S., Azevedo, A. B. A., Cabral, H., & Fonseca, L. P. (2014). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 36(3), 405-410. [Link]
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- (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2420. [Link]
- Shin, M., Seo, J., Baek, Y., & Park, C. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
- Truman ChemLab. (2017). 2017 Esters CHEM 100 lab.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Grau, T., Selchow, P., Tigges, M., Burri, R., Gitzinger, M., Böttger, E. C., Fussenegger, M., & Sander, P. (2012).
The Biological Attenuation of Phenethyl Butyrate: A Technical Guide to its Degradation Pathway
Abstract
Phenethyl butyrate, a carboxylate ester recognized for its pleasant floral and fruity aroma, is widely utilized in the food, fragrance, and cosmetic industries. Beyond its commercial applications, its metabolic fate within biological systems is of significant interest to researchers, toxicologists, and drug development professionals. Understanding the degradation pathway of this xenobiotic compound is crucial for assessing its safety, bioavailability, and potential physiological effects. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound and the subsequent metabolic processing of its constituent molecules: phenethyl alcohol and butyric acid. We will delve into the key enzymatic players, the intricate metabolic networks, and provide detailed, field-proven methodologies for the in vitro and in vivo investigation of this pathway.
Introduction: The Biological Encounter with an Aromatic Ester
This compound, upon entering a biological system, is primarily recognized as a substrate for ester-cleaving enzymes. Its degradation is a critical detoxification process, converting the relatively lipophilic ester into more polar, excretable metabolites. The central event in this pathway is the hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases. This initial cleavage yields two molecules with distinct and well-characterized metabolic fates: phenethyl alcohol and butyric acid. The overall degradation pathway can be conceptualized as a two-stage process:
-
Stage 1: Enzymatic Hydrolysis: The rapid cleavage of the parent ester into its alcohol and carboxylic acid components.
-
Stage 2: Component Metabolism: The independent processing of phenethyl alcohol and butyric acid through separate, established metabolic pathways.
This guide will first elucidate the enzymatic machinery responsible for the initial hydrolysis and then trace the metabolic journey of each resulting molecule.
Stage 1: The Crucial Cut - Enzymatic Hydrolysis by Carboxylesterases
The primary catalysts for the hydrolysis of this compound are carboxylesterases (CEs), a family of serine hydrolases predominantly found in the liver, small intestine, and other tissues.[1][2] In humans, two major isoforms, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are responsible for the metabolism of a wide array of ester-containing xenobiotics.[3][4]
The substrate specificity of these enzymes is a key determinant of the rate and location of this compound hydrolysis. Generally, hCE1 favors substrates with a large acyl group and a small alcohol moiety, while hCE2 exhibits a preference for substrates with a small acyl group and a large alcohol group.[3][5] this compound possesses a relatively small acyl group (butyrate) and a large alcohol group (phenethyl alcohol), suggesting that human carboxylesterase 2 (hCE2) is the principal enzyme responsible for its hydrolysis . hCE2 is highly expressed in the human small intestine, indicating that a significant portion of orally ingested this compound may be hydrolyzed prior to systemic absorption.[4][6]
The hydrolysis reaction can be summarized as follows:
This compound + H₂O --(Carboxylesterase)--> Phenethyl Alcohol + Butyric Acid
Caption: Enzymatic hydrolysis of this compound.
Stage 2: Divergent Paths - Metabolism of Hydrolysis Products
Following the initial cleavage, phenethyl alcohol and butyric acid embark on distinct metabolic journeys.
The Fate of Phenethyl Alcohol: Oxidation to Phenylacetic Acid
Phenethyl alcohol is primarily metabolized through oxidation. The principal metabolite formed is phenylacetic acid. This conversion is a two-step process likely involving alcohol dehydrogenase and aldehyde dehydrogenase. Phenylacetic acid can then be conjugated, for instance with glutamine, to form phenylacetylglutamine, which is readily excreted in the urine.[6]
The Fate of Butyric Acid: A Short-Chain Fatty Acid's Journey
Butyric acid, a short-chain fatty acid (SCFA), is a well-known product of microbial fermentation in the gut and serves as a primary energy source for colonocytes.[5] Upon absorption, butyric acid can enter the central metabolic machinery. It is converted to butyryl-CoA, which then undergoes β-oxidation to yield acetyl-CoA. Acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle for energy production or can be utilized in various biosynthetic pathways.
The following diagram illustrates the overall degradation pathway of this compound:
Caption: Overall degradation pathway of this compound.
Experimental Methodologies for Studying this compound Degradation
To empirically investigate the degradation of this compound, a combination of in vitro and cell-based assays is recommended. The following section provides detailed, step-by-step protocols for key experiments.
In Vitro Hydrolysis of this compound using Human Liver Microsomes
This assay assesses the rate of this compound hydrolysis in a subcellular fraction rich in drug-metabolizing enzymes.[4][7]
Experimental Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use. Protein concentration should be predetermined.
-
This compound Stock Solution: 100 mM in dimethyl sulfoxide (DMSO).
-
Stopping Solution: Acetonitrile containing an internal standard (e.g., 10 µM deuterated phenethyl alcohol).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm 485 µL of phosphate buffer at 37°C for 5 minutes.
-
Add 5 µL of HLM (final protein concentration of 0.5 mg/mL).
-
Initiate the reaction by adding 10 µL of 10 mM this compound working solution (prepared by diluting the stock in phosphate buffer; final concentration 200 µM).
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the 50 µL aliquot to a tube containing 100 µL of the cold stopping solution.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Quantify the formation of phenethyl alcohol over time using a validated HPLC-UV or LC-MS/MS method.
-
Plot the concentration of phenethyl alcohol versus time and determine the initial rate of hydrolysis.
-
Table 1: Typical Incubation Conditions for In Vitro Hydrolysis
| Parameter | Value |
| Enzyme Source | Human Liver Microsomes |
| Protein Concentration | 0.5 mg/mL |
| Substrate | This compound |
| Substrate Concentration | 200 µM |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Incubation Temperature | 37°C |
| Reaction Volume | 500 µL |
Analytical Methodology: HPLC-UV Analysis of this compound and its Metabolites
This method allows for the simultaneous quantification of this compound, phenethyl alcohol, and phenylacetic acid.[1][8][9]
Protocol:
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
-
Standard Curve Preparation:
-
Prepare stock solutions of this compound, phenethyl alcohol, and phenylacetic acid in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solutions in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration for each analyte.
-
Cell-Based Degradation Assay using Caco-2 Cells
This assay provides a more physiologically relevant model to study the absorption and metabolism of this compound in intestinal epithelial cells.[10][11]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 21 days to form a polarized monolayer.
-
-
Treatment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add this compound (e.g., 100 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect samples from both the apical and basolateral chambers.
-
At the final time point, wash the cells with cold PBS, and then lyse the cells with a suitable solvent (e.g., methanol) to collect intracellular metabolites.
-
-
Sample Analysis:
-
Analyze the collected samples (apical, basolateral, and cell lysate) for the presence of this compound and its metabolites using the HPLC-UV method described above or a more sensitive LC-MS/MS method.
-
Sources
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A Technical Guide to the Solubility of Phenethyl Butyrate in Common Laboratory Solvents
Abstract
Phenethyl butyrate (CAS 103-52-6), an ester prized for its pleasant floral-fruity aroma, sees extensive use in the flavor, fragrance, and cosmetics industries. Its potential application as a pharmaceutical excipient for enhancing the solubility and stability of active pharmaceutical ingredients (APIs) is also an area of active investigation.[1] A thorough understanding of its solubility characteristics in various laboratory solvents is therefore paramount for researchers, formulation scientists, and process chemists. This guide provides a comprehensive overview of the solubility of this compound, grounding practical data with theoretical principles. It details methodologies for experimental solubility determination and introduces a predictive model based on Hansen Solubility Parameters (HSP) to streamline solvent selection.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that governs a multitude of applications, from reaction kinetics in synthetic chemistry to bioavailability in drug delivery. For a molecule like this compound, which combines a non-polar aromatic ring and alkyl chain with a moderately polar ester group, its solubility profile is nuanced. Selecting an appropriate solvent is essential for achieving desired concentrations, ensuring formulation stability, controlling crystallization, and designing effective purification processes. This document serves as a technical resource, blending established data with predictive science to empower laboratory professionals in their work with this compound.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is the first step in predicting its solubility behavior. This compound is a colorless liquid at room temperature.[2] Its structure, featuring a significant non-polar backbone, suggests limited aqueous solubility but favorable interactions with organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103-52-6 | [3] |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Density | ~0.994 g/mL at 25 °C | [1] |
| Boiling Point | ~238-260 °C at 760 mmHg | [1][4][5] |
| Flash Point | >93 - 113 °C | [6] |
| LogP (XLogP3-AA) | 3.1 - 3.55 | [4][5][6] |
| Water Solubility | 44.15 mg/L to 0.41 g/L at ~25-30°C | [1][5][6] |
The Guiding Principle: "Like Dissolves Like"
The adage "like dissolves like" remains the most fundamental principle of solubility. It posits that substances with similar intermolecular forces and polarity will be miscible or soluble in one another. Solvents and solutes are broadly categorized as polar or non-polar.
-
Polar Solvents (e.g., water, ethanol, methanol) have significant dipole moments and can engage in hydrogen bonding. They effectively dissolve polar solutes, such as salts and sugars.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether) have low dipole moments and interact primarily through weaker van der Waals (dispersion) forces. They are effective at dissolving non-polar solutes like oils and waxes.
This compound, with its ester functional group, possesses a moderate dipole moment but is dominated by its non-polar phenyl and butyl groups. This duality dictates its solubility across a spectrum of solvents.
Sources
A Technical Guide to the Cellular Mechanisms of Action of Phenethyl Butyrate
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenethyl butyrate, an ester of phenethyl alcohol and butyric acid, is a compound of increasing interest for its potential therapeutic applications, particularly in oncology. While direct research on this compound in mammalian cellular models is emerging, its mechanism of action is largely understood through the extensive body of work on its active metabolite, butyrate. This guide synthesizes the established cellular and molecular effects of butyrate to provide a comprehensive mechanistic framework for this compound. The core mechanism is the inhibition of histone deacetylases (HDACs), which leads to a cascade of downstream events including the induction of apoptosis, cell cycle arrest, and modulation of critical intracellular signaling pathways. This document provides an in-depth exploration of these pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating this compound class.
Introduction: this compound as a Pro-Drug and HDAC Inhibitor
This compound is an aromatic fatty acid ester. In a cellular environment, it is readily hydrolyzed into its constituent parts: phenethyl alcohol and butyric acid (butyrate). Butyrate is a well-characterized short-chain fatty acid (SCFA) and a potent, non-competitive inhibitor of class I and II histone deacetylases (HDACs).[1][2] The primary therapeutic activities of this compound in cellular models are attributed to the actions of its butyrate moiety.
The rationale for using this compound over sodium butyrate in a therapeutic context often relates to improved pharmacological properties, such as increased palatability and potentially altered cell permeability due to the lipophilic phenethyl group. This guide will focus on the cellular mechanisms initiated by the release of butyrate, which form the foundation of this compound's biological activity.
Primary Mechanism: Inhibition of Histone Deacetylase (HDAC)
The foundational mechanism of action for butyrate is the inhibition of HDAC enzymes.[1][3] HDACs and histone acetyltransferases (HATs) are opposing enzymes that regulate the acetylation state of lysine residues on histone tails.[2]
-
HATs add acetyl groups, neutralizing the positive charge of lysines. This weakens the electrostatic interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, promoting gene expression.[2]
-
HDACs remove these acetyl groups, restoring the positive charge and leading to a more condensed chromatin structure (heterochromatin), which represses gene transcription.[3]
Butyrate binds to the active site of HDACs, preventing them from deacetylating histones. This shifts the cellular balance towards histone hyperacetylation, maintaining an open chromatin state and facilitating the transcription of genes that are normally silenced.[1][3] This epigenetic reprogramming is the trigger for the majority of butyrate's downstream cellular effects, including cell cycle arrest and apoptosis.[1]
Caption: Butyrate, derived from this compound, inhibits HDAC, leading to histone hyperacetylation and transcriptional activation of target genes like p21.
Key Cellular Consequences
The epigenetic changes induced by HDAC inhibition trigger profound anti-proliferative and pro-apoptotic responses in transformed cells.
Induction of Apoptosis
Butyrate is a potent inducer of apoptosis, or programmed cell death, particularly in cancer cells.[4][5] This process is primarily mediated through the intrinsic (mitochondrial) pathway.[6][7]
Mechanism:
-
Modulation of Bcl-2 Family Proteins: HDAC inhibition alters the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. Butyrate typically decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax and Bak.[7][8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.[8]
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase for the intrinsic pathway.[6][7]
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates.[9][10]
Caption: The intrinsic apoptosis pathway induced by this compound via HDAC inhibition and modulation of Bcl-2 family proteins.
Induction of Cell Cycle Arrest
In addition to inducing cell death, butyrate can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S transition.[10][11][12]
Mechanism:
-
Transcriptional Upregulation of p21Waf1/Cip1: One of the most critical genes activated by butyrate-induced histone hyperacetylation is CDKN1A, which encodes the p21 protein.[1][11]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): p21 is a potent cyclin-dependent kinase inhibitor. It binds to and inhibits the activity of Cyclin E/CDK2 and Cyclin D/CDK4 complexes.[11]
-
Prevention of Rb Phosphorylation: The inhibition of these CDKs prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb).
-
G1/S Checkpoint Arrest: Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing it from activating the genes required for S-phase entry (e.g., those for DNA synthesis). This effectively arrests the cell in the G1 phase.[12]
In some cell types, arrest at the G2/M boundary has also been observed, associated with the downregulation of Cdc2 and Cyclin B1.[13][14]
Modulation of Key Intracellular Signaling Pathways
Butyrate influences several signaling networks that are crucial for cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central pro-survival and pro-proliferative pathway often hyperactivated in cancer. Butyrate has been shown to inhibit this pathway at multiple levels.[8][15]
Mechanism:
-
Butyrate can inhibit the phosphorylation-dependent activation of PI3K and its downstream effectors, PDK1 and Akt.[15]
-
Inhibition of Akt prevents it from phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD) and cell cycle inhibitors.
-
Downstream of Akt, butyrate treatment leads to the inactivation of mTOR, which in turn inhibits protein synthesis by preventing the phosphorylation of its targets, p70S6K and 4E-BP1.[5][15]
-
Some studies suggest this inhibition is linked to butyrate-mediated upregulation of the tumor suppressor PTEN.[8]
Sources
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- 15. Cellular Effects of Butyrate on Vascular Smooth Muscle Cells are Mediated through Disparate Actions on Dual Targets, Histone Deacetylase (HDAC) Activity and PI3K/Akt Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenethyl Butyrate: Nomenclature, Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of phenethyl butyrate, a significant ester in the fields of flavor, fragrance, and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical methodologies, biological significance, and applications. The information is presented to not only inform but also to explain the causality behind its characteristics and uses, ensuring a thorough understanding for practical application.
Introduction: The Multifaceted Nature of this compound
This compound, the butanoate ester of 2-phenylethanol, is a colorless liquid celebrated for its pleasant, warm, floral, and fruity aroma, often reminiscent of roses and honey. While its primary commercial applications are in the flavor and fragrance industries, its unique chemical structure and the biological activity of its metabolites have garnered increasing interest in scientific research and pharmaceutical development.[1] This guide will explore the foundational knowledge required to work with this versatile compound, from its basic identification to its potential therapeutic applications.
Nomenclature and Identification: A Comprehensive Reference
Accurate identification of a chemical compound is paramount for reproducible research. This compound is known by a variety of synonyms and is classified under several regulatory and chemical inventory systems. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-phenylethyl butanoate .[2]
Below is a comprehensive table of its identifiers and alternative names found in scientific literature and databases.
| Identifier Type | Value | Source |
| IUPAC Name | 2-phenylethyl butanoate | PubChem[2] |
| CAS Number | 103-52-6 | Sigma-Aldrich[3], Chem-Impex[4] |
| Molecular Formula | C12H16O2 | PubChem[2] |
| Molecular Weight | 192.25 g/mol | PubChem[2], Sigma-Aldrich[3] |
| FEMA Number | 2861 | FEMA[5], Sigma-Aldrich[3] |
| EC Number | 203-119-8 | Sigma-Aldrich[3] |
| JECFA Number | 991 | JECFA[5], WHO[6] |
| UNII | 02E08ZN98R | The Good Scents Company[1] |
| Synonyms | Phenylethyl butyrate, 2-Phenylethyl butyrate, Benzylcarbinyl butyrate, Butanoic acid, 2-phenylethyl ester, Butyric acid, phenethyl ester, Phenethyl butanoate, β-Phenylethyl butyrate | PubChem[2], The Good Scents Company[1], GSRS[7] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and analysis. These properties dictate its solubility, volatility, and interactions with other molecules.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | Chem-Impex[4], ChemBK[8] |
| Odor | Fruity, floral (rose), honey-like | ChemBK[8] |
| Boiling Point | 260 °C (lit.) | ChemBK[8] |
| Density | 0.994 g/mL at 25 °C (lit.) | ChemBK[8] |
| Refractive Index | n20/D 1.49 (lit.) | ChemBK[8] |
| Flash Point | >230 °F (>110 °C) | ChemBK[8] |
| Solubility | Insoluble in water; soluble in ethanol and oils | ChemBK[8] |
| Vapor Pressure | 11.45 Pa at 25 °C | ChemBK[8] |
| LogP | 3.1 | Scent.vn[6] |
Synthesis and Manufacturing
The most common method for synthesizing this compound is through the Fischer esterification of phenethyl alcohol with butyric acid, typically in the presence of an acid catalyst like sulfuric acid. This is a reversible condensation reaction where a molecule of water is eliminated.
Caption: Fischer esterification of phenethyl alcohol and butyric acid.
Experimental Protocol: Fischer Esterification
The following is a representative, step-by-step methodology for the laboratory-scale synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of phenethyl alcohol and 1.2 moles of butyric acid. The excess butyric acid helps to shift the equilibrium towards the product side.
-
Catalyst Addition: Slowly and with caution, add 0.1 moles of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with an equal volume of water to remove the majority of the unreacted alcohol and some acid.
-
Next, wash with a saturated sodium bicarbonate solution to neutralize the remaining butyric acid and the sulfuric acid catalyst. Be cautious as carbon dioxide will be evolved.
-
Finally, wash with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Analytical Methodologies
The identification and quantification of this compound, whether as a pure substance or in a complex matrix, rely on modern analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile compounds like this compound. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while MS provides identification based on the mass-to-charge ratio of the fragmented molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
-
High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC can be used for the analysis of this compound, especially for non-volatile impurities.
Caption: Workflow for the analysis of this compound by GC-MS.
Metabolism and Biological Activity
Upon ingestion, esters like this compound are expected to be rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into their constituent alcohol and carboxylic acid.[9] In this case, this compound is metabolized into phenethyl alcohol and butyric acid (butyrate) .
Biological Significance of Metabolites
-
Phenethyl Alcohol: This alcohol is further metabolized and is generally considered to have low toxicity.
-
Butyrate: Butyrate is a short-chain fatty acid (SCFA) with well-documented and significant biological roles, particularly in gut health. It is a primary energy source for colonocytes, the cells lining the colon.[10] Furthermore, butyrate is a known histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression.[10] This activity is linked to its anti-inflammatory and anti-cancer properties.
Potential Therapeutic Applications
A notable study has demonstrated that this compound can enhance the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis.[9][11] It is proposed to inhibit the EthR repressor, leading to increased expression of EthA, an enzyme required to activate the prodrug ethionamide.[11] This suggests a potential role for this compound as an adjunctive therapy in treating tuberculosis.
The biological activities of its metabolite, butyrate, also open up avenues for research into the therapeutic potential of this compound in gastrointestinal disorders such as inflammatory bowel disease and certain cancers.[10]
Safety and Toxicology
This compound has been evaluated for safety by various regulatory bodies and is generally recognized as safe (GRAS) for its use as a flavoring agent.[2]
-
Genotoxicity: Studies have shown that this compound is not expected to be genotoxic.[9]
-
Repeated Dose Toxicity: While direct data is limited, read-across studies to its metabolites, phenethyl alcohol and butyric acid, indicate a low concern for repeated dose toxicity at current levels of use.[9]
-
Skin Sensitization: It is not considered to be a significant skin sensitizer under the current declared levels of use in fragrances.[9]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][6]
Applications in Research and Drug Development
Beyond its primary use in flavors and fragrances, this compound serves several important functions for the scientific community.
-
Model Compound: Its simple ester structure makes it a useful model compound for studying esterase activity and the chemical processes of esterification and hydrolysis.[1]
-
Drug Formulation: There is interest in its use as a potential excipient in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[1]
-
Tuberculosis Research: As previously mentioned, its ability to boost the efficacy of anti-tuberculosis drugs presents a significant area for further research and potential drug development.[9][11]
-
Prodrug Potential: Given that it is a stable ester that releases the biologically active SCFA butyrate upon hydrolysis, this compound could be investigated as a more palatable and stable prodrug for delivering butyrate to the gastrointestinal tract.
Conclusion
This compound is a compound with a rich profile, extending far beyond its pleasant aroma. For researchers and drug development professionals, it offers a unique combination of established safety, interesting biological activity through its metabolites, and potential applications in enhancing drug efficacy and formulation. A thorough understanding of its nomenclature, properties, and synthesis is the foundation for unlocking its full potential in scientific and therapeutic contexts.
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An In-Depth Technical Guide to the Basic Research Applications of Butyrate Esters
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental research applications of butyrate esters. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.
Introduction: Butyrate and Its Esters - More Than Just Gut Metabolites
Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the colon.[1] For years, its significance was thought to be confined to providing energy to colonocytes.[1] However, a growing body of research has illuminated its profound and diverse roles in cellular processes, making it and its ester derivatives powerful tools in basic research. Butyrate esters, such as the simple salt sodium butyrate, and more complex prodrugs like tributyrin and pivaloyloxymethyl butyrate (AN-9), offer unique properties for investigating fundamental biological questions.[2][3]
The primary mechanism through which butyrate exerts its cellular effects is the inhibition of histone deacetylases (HDACs).[4][5] This action leads to the hyperacetylation of histones, relaxing chromatin structure and altering the expression of a multitude of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][4] This guide will explore the core applications of butyrate esters, providing not just the "what" but the "why" and "how" for their use in the laboratory.
Section 1: The Core Mechanism - Histone Deacetylase (HDAC) Inhibition
The discovery that butyrate induces histone hyperacetylation was a watershed moment, establishing it as a key tool for studying chromatin dynamics and gene regulation.[4] Butyrate is a non-competitive inhibitor of class I and IIa HDACs, with IC50 values typically in the millimolar range for most HDACs, though it shows no significant inhibition of class III HDACs (sirtuins) or class IIb HDACs like HDAC6 and HDAC10.[6][7]
Investigating HDAC Inhibition in Cell Culture: A Workflow
A primary application of butyrate esters is to probe the functional consequences of HDAC inhibition in various cellular contexts, from cancer to neurobiology.
Figure 1: Experimental workflow for studying HDAC inhibition by butyrate esters.
Detailed Protocol: Western Blotting for Acetylated Histones
This protocol provides a step-by-step method to assess the impact of butyrate treatment on global histone acetylation levels.
Materials:
-
Cell culture reagents
-
Sodium Butyrate (or other butyrate ester)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentration of sodium butyrate (typically 1-5 mM) for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
In Vitro HDAC Activity Assay
To directly measure the inhibitory effect of butyrate esters on HDAC enzyme activity, a cell-free assay can be employed.
Principle: This assay typically uses a fluorogenic HDAC substrate. When the substrate is deacetylated by HDACs, it can be cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Procedure Outline:
-
Prepare nuclear extracts from cells or use purified recombinant HDAC enzymes.
-
In a 96-well plate, add the nuclear extract or purified HDAC enzyme.
-
Add various concentrations of the butyrate ester to be tested. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.
-
Add the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[8]
-
Calculate the percentage of inhibition for each concentration of the butyrate ester and determine the IC50 value.
Section 2: Butyrate Esters in the Study of Cellular Fate: Apoptosis and Cell Cycle Arrest
A significant consequence of HDAC inhibition by butyrate is the induction of apoptosis and cell cycle arrest, particularly in cancer cells.[9] This has made butyrate esters invaluable tools for cancer research.
Quantifying Butyrate-Induced Apoptosis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
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Phenethyl Butyrate: A Versatile Precursor in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl butyrate, a seemingly simple ester primarily known for its pleasant floral and fruity aroma in the fragrance and flavor industries, possesses a rich and versatile chemistry that makes it a valuable precursor in advanced organic synthesis.[1][2][3] This guide moves beyond its organoleptic properties to explore its core reactivity and strategic applications in synthesizing a diverse array of chemical entities. For researchers and drug development professionals, understanding the synthetic pathways originating from this readily available and cost-effective starting material can unlock novel molecular architectures and streamline development processes. We will dissect the primary transformations of this compound—hydrolysis, transesterification, and reduction—providing not just protocols, but the mechanistic rationale that governs these reactions, thereby empowering scientists to leverage this compound to its full synthetic potential.
Core Physicochemical & Spectroscopic Profile
A foundational understanding of a precursor's physical and spectral properties is paramount for its effective use in synthesis, influencing reaction setup, monitoring, and purification.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic rose and honey-like fruity aroma.[1] Its properties make it suitable for a range of reaction conditions, although its low water solubility necessitates the use of organic solvents for most transformations.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103-52-6 | [1][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][6] |
| Molecular Weight | 192.25 g/mol | [1][6] |
| Boiling Point | 255-260 °C | [1][7] |
| Density | ~0.994 g/cm³ at 25 °C | [1] |
| Refractive Index | n20/D ~1.49 | |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [4][5] |
| Flash Point | >93 °C |[8] |
Spectroscopic Signature
The identity and purity of this compound and its reaction products can be unequivocally confirmed through standard spectroscopic techniques. The key identifying features are summarized below.
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Features | Source(s) |
|---|---|---|
| ¹H NMR | Signals corresponding to the ethyl protons of the butyrate chain, the methylene protons adjacent to the ester oxygen and the phenyl group, and the aromatic protons. | [9] |
| ¹³C NMR | Resonances for the carbonyl carbon (~173 ppm), carbons of the phenethyl moiety, and carbons of the butyrate chain. | [9] |
| IR Spectroscopy | Strong C=O stretching vibration for the ester group (~1730 cm⁻¹), C-O stretching vibrations, and peaks characteristic of the aromatic ring. | [6][10] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z 192.25) and characteristic fragmentation patterns, including a prominent peak at m/z 104 corresponding to the phenethyl fragment. |[6][11] |
The Synthetic Utility: Core Reactivity Pathways
The utility of this compound as a precursor stems from the reactivity of its ester functional group. This site allows for cleavage or modification, providing access to its constituent alcohol and carboxylic acid moieties or enabling the creation of new esters and amides.
Caption: Simplified mechanism of base-catalyzed hydrolysis.
Transesterification: Modifying the Acyl Group
Transesterification involves exchanging the butyrate group of the ester with the acyl group of a different alcohol. [12]This reaction is a powerful tool for creating novel esters from this compound without having to first hydrolyze it and then re-esterify the resulting phenethyl alcohol.
Causality in Experimental Design: The reaction is an equilibrium process. [12]To drive it towards the desired product, the reactant alcohol is typically used in large excess or as the solvent. [13]Alternatively, removing one of the products (e.g., the displaced butanol) by distillation can also shift the equilibrium. Catalysts are essential and can be acidic (e.g., H₂SO₄), basic (e.g., NaOCH₃), or enzymatic (e.g., lipases). [12][14]The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions. Lipase-catalyzed transesterification offers a mild, highly selective alternative under neutral conditions. [14] Applications:
-
Polyester Production: In polymer chemistry, transesterification is a key reaction for producing polyesters. [12]* Fragrance Modification: Creating a library of phenethyl esters with different scent profiles from a single precursor.
Reduction: Generating Alcohols
The ester functionality of this compound can be reduced to yield its constituent alcohols, 2-phenylethanol and 1-butanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This pathway is particularly useful when the ultimate goal is to use the phenethyl alcohol moiety, a valuable building block in its own right, found in numerous natural products and active pharmaceutical ingredients. [15]
Applications in Target-Oriented Synthesis
While widely used in flavors and fragrances, the true potential of this compound is realized when it is employed as a strategic precursor in pharmaceutical and fine chemical synthesis. [1][2][3]
Fragrance and Fine Chemicals
The most direct application involves leveraging the reactions above to create derivatives with new or enhanced properties. For instance, transesterification with acetic anhydride could yield phenethyl acetate, another common fragrance ingredient. Hydrolysis followed by re-esterification with a more complex carboxylic acid can lead to novel, high-value fragrance compounds.
Pharmaceutical Development
The components of this compound—phenethyl alcohol and butyric acid—are valuable scaffolds in drug design. More directly, this compound itself has shown promise.
Case Study: Enhancing Anti-Tuberculosis Drug Potency A significant finding demonstrated that 2-phenylethyl-butyrate can enhance the efficacy of the second-line anti-tuberculosis drug ethionamide. [16]Ethionamide is a prodrug that requires activation by the enzyme EthA, which is repressed by EthR. This compound was found to inhibit the EthR repressor, leading to increased expression of EthA and thereby boosting the activation and potency of the drug. [16]This application highlights the potential of using this compound not just as a structural precursor, but as a bioactive modulator in combination therapies.
Validated Experimental Protocols
The following protocols are provided as self-validating systems for the key transformations discussed.
Protocol: Base-Catalyzed Hydrolysis of this compound
Objective: To efficiently cleave this compound to yield 2-phenylethanol and sodium butyrate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the flask. A biphasic mixture may initially form.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to dissolve the sodium butyrate salt and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the 2-phenylethanol.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylethanol.
-
-
Purification: The crude phenethyl alcohol can be purified by vacuum distillation or column chromatography if necessary. The butyric acid can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl) followed by extraction.
Caption: Experimental workflow for the hydrolysis of this compound.
Safety and Handling
As with any chemical precursor, proper handling is essential. This compound is generally considered to have low toxicity but can cause skin and eye irritation. [17] Table 3: Safety and Handling Precautions
| Precaution | Guideline | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [7][17] |
| Handling | Handle in a well-ventilated area or fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. | [17][18] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container, away from direct sunlight and oxidizing agents. | [17] |
| Spill Response | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains. | [17][18] |
| First Aid | In case of skin contact, wash with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. | [7][17]|
Conclusion
This compound is more than a simple fragrance compound; it is a versatile and economically attractive precursor for organic synthesis. Its ester functionality serves as a reliable chemical handle for hydrolysis, transesterification, and reduction reactions, providing access to valuable building blocks like phenethyl alcohol and butyric acid, or enabling the direct synthesis of novel esters and amides. The demonstrated ability to modulate biological pathways, as seen in tuberculosis research, further broadens its applicability for professionals in drug development. By understanding the mechanisms and applying the robust protocols detailed in this guide, researchers can effectively integrate this compound into their synthetic strategies, accelerating the discovery and development of new molecules.
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- Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- Silver, S., & Wendt, L. W. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560–566. [Link]
- Organic Syntheses. (n.d.). N-PHENYL-(5R)-HYDROXYMETHYL-2-OXAZOLIDINONE.
- Beckner, M. W., et al. (2011). Separation optimization for the recovery of phenyl ethyl alcohol. Biotechnology Progress, 27(4), 1039-1045. [Link]
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
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Methodological & Application
Application Note: Enzymatic Synthesis of Phenethyl Butrate Using Lipase
Introduction: The Case for Biocatalytic Ester Synthesis
Phenethyl butyrate is an important ester recognized for its characteristic rose and honey-like fruity aroma, making it a valuable compound in the food, beverage, cosmetic, and pharmaceutical industries. Traditionally, its synthesis has been accomplished through chemical methods, which often necessitate harsh reaction conditions, the use of environmentally hazardous catalysts, and can result in undesirable byproducts. Biocatalysis, utilizing enzymes such as lipases, presents a compelling "green" alternative. Enzymatic synthesis offers high specificity, milder reaction conditions, reduced energy consumption, and the production of a purer product that can be labeled as "natural"[1][2].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of this compound via direct esterification of phenethyl alcohol and butyric acid, catalyzed by lipase. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction efficiency and yield.
Lipase-Catalyzed Esterification: Mechanism and Rationale
Lipases (EC 3.1.1.3) are hydrolases that, under low-water conditions, can effectively catalyze the reverse reaction of hydrolysis—esterification[2]. The most widely accepted model for this reaction is the Ping-Pong Bi-Bi mechanism[3][4][5].
Causality Behind the Mechanism:
-
Acyl-Enzyme Intermediate Formation: The catalytic cycle begins with the acylation of the lipase. The carboxylic acid (butyric acid) binds to the active site of the lipase. A key serine residue in the enzyme's catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme complex and releases a molecule of water[4][6].
-
Alcoholysis and Ester Release: The second substrate, the alcohol (phenethyl alcohol), then enters the active site. The hydroxyl group of the alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, ready for another catalytic cycle[4].
Diagram: The Ping-Pong Bi-Bi Mechanism
Caption: Lipase-catalyzed esterification following a Ping-Pong Bi-Bi mechanism.
Experimental Design & Protocols
PART 1: Enzyme Selection and Preparation
Expertise in Enzyme Choice: The selection of the lipase is paramount for a successful synthesis. Candida antarctica lipase B (CALB) is one of the most robust and widely used lipases for ester synthesis due to its high activity, stability in organic solvents, and broad substrate specificity[7][8][9]. For practical applications, an immobilized form is highly recommended. Immobilization prevents enzyme aggregation, simplifies catalyst recovery and reuse, and often enhances stability[10][11]. Novozym® 435 , which consists of CALB immobilized on a macroporous acrylic resin, is a commercially available and highly effective choice for this reaction[10][12][13][14].
Protocol 1: Preparation of Immobilized Lipase
-
Activation: If using a new batch of Novozym® 435, it is best practice to activate it. Weigh the desired amount of immobilized lipase and place it in a desiccator over a saturated salt solution (e.g., potassium acetate to achieve a specific water activity) for 24-48 hours. This pre-equilibration step ensures consistent enzyme hydration, which is critical for activity in organic media.
-
Solvent Washing (Optional but Recommended): To remove any potential impurities, gently wash the immobilized enzyme with the chosen reaction solvent (e.g., n-hexane or isooctane) for 10-15 minutes, then decant the solvent. This step should be performed immediately before adding the enzyme to the reaction mixture.
PART 2: Esterification Reaction Protocol
This protocol is designed for a laboratory-scale batch reaction. The parameters provided are a robust starting point, which can be further optimized for specific research needs.
Materials:
-
Phenethyl alcohol (≥99%)
-
Butyric acid (≥99%)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane, isooctane, heptane)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., 50 mL screw-capped Erlenmeyer flask)
-
Shaking incubator or magnetic stirrer with temperature control
Protocol 2: Synthesis of this compound
-
Reactant Preparation: In a 50 mL screw-capped flask, dissolve phenethyl alcohol (e.g., 100 mM) and butyric acid in 20 mL of the chosen organic solvent.
-
Rationale: The substrate molar ratio is a critical parameter. While the stoichiometry is 1:1, an excess of one substrate can shift the equilibrium towards product formation. However, high concentrations of butyric acid can cause substrate inhibition and a drop in the local pH around the enzyme, leading to inactivation[5]. A starting molar ratio of alcohol to acid of 1:1 or 1.5:1 is recommended.
-
-
Water Removal: Add approximately 1 g of activated molecular sieves to the reaction mixture.
-
Rationale: Water is a byproduct of the esterification reaction. Its accumulation can promote the reverse (hydrolytic) reaction, thereby reducing the final ester yield. Molecular sieves act as an in-situ water scavenger, effectively driving the reaction forward.
-
-
Enzyme Addition: Add the prepared immobilized lipase to the reaction mixture. An enzyme concentration of 10-15 g/L is a typical starting point[10][11].
-
Rationale: Increasing the enzyme concentration generally increases the initial reaction rate. However, beyond a certain point, the rate may plateau due to substrate limitations or mass transfer issues, making further additions uneconomical[11].
-
-
Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm)[10].
-
Rationale: Temperature affects both reaction rate and enzyme stability. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for Novozym® 435 is typically between 40 °C and 60 °C[10]. Agitation is crucial to minimize external mass transfer limitations, ensuring substrates have adequate access to the enzyme's active sites.
-
-
Monitoring the Reaction: Periodically (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation for Analysis: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the immobilized enzyme and stop the reaction. Dilute the sample with the appropriate solvent for the chosen analytical method (e.g., ethyl acetate for GC analysis).
-
Reaction Termination: Once the reaction has reached equilibrium (i.e., no further increase in product concentration is observed), terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
Diagram: Experimental Workflow
Caption: General workflow for lipase-catalyzed synthesis of this compound.
Data Presentation & Optimization
For a robust and reproducible synthesis, key parameters should be optimized. A one-factor-at-a-time (OFAT) or a response surface methodology (RSM) approach can be employed[3][15]. The following table summarizes typical ranges and rationales for optimization.
| Parameter | Typical Range | Rationale for Optimization | Potential Issues |
| Solvent | n-Hexane, Heptane, Isooctane, Toluene | The solvent's polarity (logP) significantly impacts enzyme activity. Non-polar solvents are generally preferred as they do not strip the essential water layer from the enzyme surface, maintaining its active conformation[7][8][16]. | Polar solvents may compete with substrates for the active site, leading to inhibition[7][9]. |
| Temperature | 30 - 60 °C | Balances reaction kinetics (faster at higher temps) with enzyme stability (denaturation at excessive temps). An optimum exists for maximizing yield over the enzyme's operational lifetime[10]. | Temperatures > 60-70 °C can lead to rapid and irreversible denaturation of CALB. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of alcohol can shift the equilibrium to favor product formation according to Le Chatelier's principle. | A large excess of butyric acid can cause significant substrate inhibition and enzyme inactivation[5]. |
| Enzyme Loading | 5 - 25 g/L (w/v) | Higher enzyme concentration increases the number of active sites available, accelerating the reaction rate up to a point. | High loading can lead to mass transfer limitations and is not cost-effective beyond the saturation point[11]. |
| Water Content | Anhydrous with scavenger | A minimal amount of water is essential for lipase flexibility and activity, but excess water produced during the reaction will favor hydrolysis. | In-situ water removal (e.g., molecular sieves, pervaporation) is critical for achieving high conversion yields. |
Product Analysis and Quantification
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification of the synthesized this compound is crucial for determining reaction conversion and yield. GC-MS is a highly sensitive and specific method for this purpose[17][18].
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., single quadrupole or ion trap) and a suitable capillary column (e.g., a mid-polarity column like DB-5ms or HP-5ms).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 10, 50, 100, 250, 500 µM) in the reaction solvent or ethyl acetate. It is also advisable to include an internal standard (e.g., methyl decanoate) to correct for injection volume variability.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (split or splitless mode).
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 104, 71, 43).
-
-
Calculation: Analyze the diluted reaction samples. Quantify the this compound concentration by comparing its peak area (normalized to the internal standard) against the generated calibration curve. The conversion percentage can be calculated based on the initial limiting substrate concentration.
Conclusion and Trustworthiness
The protocols and guidelines presented herein provide a self-validating system for the enzymatic synthesis of this compound. By understanding the underlying Ping-Pong Bi-Bi mechanism, researchers can logically troubleshoot and optimize reaction conditions. The use of a well-characterized, immobilized biocatalyst like Novozym® 435 ensures a high degree of reproducibility. Furthermore, accurate quantification via a validated GC-MS method provides trustworthy data for calculating yields and kinetics. This biocatalytic approach not only offers a sustainable and efficient route to a high-value flavor and fragrance compound but also serves as a model system for the synthesis of other valuable esters.
References
- Banik, S. D., Nordblad, M., Woodley, J., & Peters, G. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate.
- Girelli, A. M., & Astolfi, M. L. (2021). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations.
- Zhang, L., et al. (2010). Analysis of the Conformational Stability and Activity of Candida antarctica Lipase B in Organic Solvents. Semantic Scholar. [Link]
- Todea, A., et al. (2019). Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. PubMed. [Link]
- Banik, S. D., Nordblad, M., & Woodley, J. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate.
- Li, S., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. [Link]
- Shin, M., et al. (2020).
- Shin, M., et al. (2020). Mechanism for the lipase-catalyzed synthesis of phenethyl formate.
- Wang, W., et al. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate.
- Park, S., et al. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. PubMed. [Link]
- Shin, M., et al. (2020). Effect of Novozym 435 concentration on the formation of phenethyl formate.
- Chen, K. C., et al. (2012).
- Pandian, K., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
- Shin, M., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health (NIH). [Link]
- Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
- Chen, Y. C., et al. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. [Link]
- Stamatis, H., et al. (2005). Reaction scheme of lipase-catalyzed esterification of phenolic acids with linolenyl alcohol.
- Chang, S. W., et al. (2008). Optimized synthesis of lipase-catalyzed L-menthyl butyrate by Candia rugosa lipase.
- Dahlan, I., et al. (2012). Effect of pH of immobilized lipase during the synthesis of citronellyl butyrate in a continuous packed-bed reactor at steady-state condition.
- Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
- Malcata, F. X., et al. (1998). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane.
- Todechini, P., et al. (2017). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. PubMed. [Link]
- Vilas-Boas, A. C., et al. (2019).
- Kim, J., et al. (2021). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. National Institutes of Health (NIH). [Link]
- Gotor-Fernández, V., et al. (2018).
- Krishna, S. H., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. [Link]
- Rodrigues, R. C., et al. (2020). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. National Institutes of Health (NIH). [Link]
- Lee, G., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Valdivia-Gómez, G., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [https://www.mdpi.com/22 biomarkers-10-00049]([Link] biomarkers-10-00049)
- Agency for Toxic Substances and Disease Registry. (1990). Analytical Methods. National Institutes of Health (NIH). [Link]
- Rajan, A., & Nair, A. J. (2011). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. [Link]
- Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
- Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. National Institutes of Health (NIH). [Link]
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Application Note & Protocol: Synthesis of Phenethyl Butyrate via Fischer-Speier Esterification
Abstract
This document provides a comprehensive guide for the synthesis of phenethyl butyrate, a valuable ester known for its pleasant floral and fruity aroma, widely used in the flavor and fragrance industries.[1][2] The protocol herein details the classic Fischer-Speier esterification method, an acid-catalyzed reaction between phenethyl alcohol and butyric acid.[3][4] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed workflow, mechanistic insights, safety protocols, and characterization techniques. The causality behind each experimental step is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound and the Fischer-Speier Esterification
This compound, also known as 2-phenylethyl butanoate, is an organic ester with the chemical formula C₁₂H₁₆O₂.[5] It possesses a characteristic rose and honey-like scent, making it a key component in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.
The synthesis of esters is a fundamental reaction in organic chemistry. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, remains a widely used, cost-effective, and scalable method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] The reaction is a reversible nucleophilic acyl substitution.[6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants or by removing water, a byproduct of the reaction, as it forms.[6][7]
Reaction Mechanism and Workflow
The acid-catalyzed esterification of phenethyl alcohol with butyric acid proceeds through a series of protonation and deprotonation steps, leading to the formation of the ester and water.[6][7]
Reaction Mechanism
The mechanism of the Fischer-Speier esterification involves the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the butyric acid, increasing the electrophilicity of the carbonyl carbon.[7][8]
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of the phenethyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7][9]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3][7]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[10]
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound ester and regenerate the acid catalyst.[8][10]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow
The overall experimental workflow involves reaction setup, reflux, workup, and purification.
Caption: Experimental Workflow for this compound Synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier | CAS No. |
| Phenethyl Alcohol | C₈H₁₀O | 122.16 | 45 mmol | Aldrich | 60-12-8 |
| Butyric Acid | C₄H₈O₂ | 88.11 | 120 mmol | Sigma-Aldrich | 107-92-6 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | Fisher Scientific | 7664-93-9 |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed | VWR | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Acros Organics | 7757-82-6 |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | J.T. Baker | 7647-14-5 |
| Deionized Water | H₂O | 18.02 | As needed | In-house | 7732-18-5 |
Detailed Experimental Protocol
Reaction Setup and Reflux
-
Glassware Preparation: Ensure all glassware (a 50 mL round-bottom flask, condenser, and separatory funnel) is clean and thoroughly dry to prevent the introduction of water, which can hinder the reaction equilibrium.[11]
-
Reactant Addition: To the round-bottom flask, add 45 mmol of phenethyl alcohol followed by 120 mmol of butyric acid. Using an excess of the carboxylic acid helps to shift the equilibrium towards the formation of the ester.[11]
-
Catalyst Addition: Place a magnetic stir bar in the flask. Under a fume hood, carefully and dropwise add 1.0 mL of concentrated sulfuric acid while stirring. This step is exothermic and should be performed with caution.
-
Reflux Assembly: Assemble a reflux apparatus using a water-cooled condenser. Attach a drying tube containing a drying agent (e.g., calcium chloride) to the top of the condenser to prevent atmospheric moisture from entering the reaction.[11]
-
Heating: Heat the reaction mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for at least 60-90 minutes. During reflux, you will observe vapors rising, condensing, and returning to the reaction flask.[11]
Workup and Purification
-
Cooling: After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.
-
Quenching: Transfer the cooled mixture to a separatory funnel. Carefully add 15 mL of ice-cold water and gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with 5 mL of 5% aqueous sodium bicarbonate solution to neutralize any unreacted butyric acid and the sulfuric acid catalyst.[11] Again, shake and vent carefully. Discard the aqueous layer.
-
Final Wash: Perform a final wash with 5 mL of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.[11]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[11] The drying agent should be free-flowing when the solution is dry.
-
Solvent Removal: Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask. Remove the excess solvent (if any was used) and any volatile impurities using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation to obtain a high-purity product. The boiling point of this compound is approximately 260 °C.[12]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[1][13]
-
Fume Hood: All steps involving concentrated sulfuric acid and volatile organic compounds should be performed in a well-ventilated fume hood.[1]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[1] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Phenethyl Alcohol: Harmful if swallowed and causes serious eye irritation.[14] Avoid contact with skin and eyes.
-
Butyric Acid: Corrosive and has a strong, unpleasant odor. Handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will provide the molecular weight and fragmentation pattern, confirming the identity.[5]
Expected Results
The Fischer-Speier esterification of phenethyl alcohol with butyric acid should yield this compound as a colorless liquid with a characteristic floral, musty, and sweet odor.[12] The yield of the reaction can be optimized by carefully controlling the reaction conditions, particularly the removal of water.
Troubleshooting
-
Low Yield: A low yield may result from incomplete reaction or loss of product during workup. Ensure the glassware is dry, use a sufficient excess of one reactant, and allow for an adequate reflux time.
-
Presence of Starting Materials: If starting materials are present in the final product, it indicates an incomplete reaction. The reflux time can be extended, or a more efficient method for water removal, such as a Dean-Stark apparatus, can be employed.
-
Product Contamination: Impurities can be removed by careful washing during the workup and efficient purification by fractional distillation.
References
- Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50 Suppl 2, S398-401. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Perfumer's Apprentice. (2021). Safety Data Sheet: Phenethyl alcohol FPD-2015A-2444. [Link]
- YouTube. (2024).
- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Lee, J. M. (2020).
- CSUB. (n.d.). Lab 12: Synthesis of an Ester. [Link]
- NIST. (n.d.).
- Bellevue College. (n.d.). Synthesis of Esters. [Link]
- RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. [Link]
- FEMA. (n.d.).
- MDPI. (n.d.).
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- De Gruyter. (2019).
- IOPscience. (2020).
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- 12. 丁酸苯乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Analysis of Phenethyl Butyrate Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
Phenethyl butyrate, a key ester prized for its pleasant floral and fruity aroma, is a widely utilized component in the flavor, fragrance, and cosmetic industries.[1][2] Accurate and robust quantification of this compound is critical for quality control, regulatory compliance, and formulation development. This application note presents a detailed and validated method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines comprehensive procedures for sample preparation, instrument configuration, and data analysis, providing researchers, scientists, and drug development professionals with a reliable framework for its quantification in various matrices.
Introduction: The Significance of this compound Analysis
This compound, with the chemical formula C₁₂H₁₆O₂, is the butanoate ester of 2-phenylethanol.[1] Its characteristic sweet, rosy, and fruity scent profile makes it a valuable ingredient in a vast array of consumer products, including perfumes, lotions, soaps, and flavored food and beverages.[1][3] The concentration of this compound can significantly impact the final product's sensory characteristics and perceived quality. Therefore, a precise and validated analytical method is paramount for:
-
Quality Control: Ensuring batch-to-batch consistency in fragrance and flavor profiles.
-
Regulatory Compliance: Adhering to concentration limits set by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]
-
Product Development: Fine-tuning formulations to achieve desired aromatic characteristics.
-
Stability Testing: Assessing the degradation or loss of the fragrance component over time.
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[4] This technique offers exceptional separation efficiency and definitive compound identification based on both retention time and mass spectral data.
Principles of GC-MS for this compound Analysis
The analysis of this compound by GC-MS involves a multi-step process designed to separate it from a complex matrix, ionize the molecule, and detect the resulting fragments to provide both qualitative and quantitative information.
-
Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a long, thin capillary column. An inert carrier gas (typically helium or hydrogen) pushes the vaporized sample through the column. The column's inner surface is coated with a stationary phase. The separation of different compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to lose an electron and form a positively charged molecular ion (M⁺). This high energy also causes the molecular ion to fragment in a predictable and reproducible manner. These fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment. The resulting mass spectrum is a unique "fingerprint" of the compound. For this compound (molar mass 192.25 g/mol ), the characteristic base peak in its electron ionization mass spectrum is at m/z 104, corresponding to the tropylium ion ([C₇H₇]⁺) formed after cleavage of the ester bond.[1][5]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the analysis of this compound.
Sample Preparation: A Critical First Step
The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to extract this compound efficiently while minimizing the co-extraction of interfering matrix components.[6]
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)
-
Sample Aliquoting: Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., phenethyl propionate or a deuterated analog of this compound) to the sample. The internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Extraction: Add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean collection vial.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the organic extracts.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Microextraction (SPME) for Headspace Analysis (e.g., Perfumes, Solid Samples)
SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds.[7][8]
-
Sample Preparation: Place a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial.
-
Internal Standard Spiking: Add the internal standard directly to the sample.
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Introduce the SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) into the headspace of the vial for a defined time (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.
Analytical Workflow Diagram
Caption: Overall workflow for this compound analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for a wide range of fragrance compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading.[9] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | Provides consistent retention times. Hydrogen can offer faster analysis times but may require a specialized ion source.[10] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard and robust ionization technique for generating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification and qualitative analysis. SIM mode significantly increases sensitivity for quantification by monitoring only characteristic ions. |
| SIM Ions | Quantifier: m/z 104, Qualifiers: m/z 91, 71, 43 | m/z 104 is the base peak and provides the highest signal. Qualifier ions confirm the identity of the compound.[1][5] |
Data Analysis and Quantification
-
Peak Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit the characteristic fragmentation pattern, with a prominent peak at m/z 104.[1][5]
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in the same solvent as the final sample extract. Each standard should also contain the internal standard at a constant concentration.
-
Quantification: Analyze the calibration standards using the same GC-MS method as the samples. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this curve.
Method Validation
A thorough method validation is essential to ensure the reliability and accuracy of the results.[11][12][13] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | Demonstrates that the instrument response is proportional to the analyte concentration over a defined range.[13] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified.[11] |
| Accuracy (Recovery) | 80-120% | Measures the closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.[11] |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15% Intermediate Precision (inter-day) RSD ≤ 20% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12] |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte | Ensures that the signal being measured is solely from the analyte of interest. |
Method Validation Logic Diagram
Caption: Key parameters for GC-MS method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using GC-MS. The detailed steps for sample preparation, instrument parameters, and method validation offer a robust framework for obtaining accurate and reproducible results. By implementing this method, researchers and quality control professionals in the flavor, fragrance, and cosmetic industries can ensure the quality and consistency of their products.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Joulain, D., & Casabianca, H. (2018). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2132), 20180366. [Link]
- National Center for Biotechnology Information. (n.d.). Phenylethyl 2-methylbutyrate. PubChem.
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Lee, S., et al. (2017). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Separation Science, 40(14), 2919-2928.
- Joulain, D., & Casabianca, H. (2018). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2132), 20180366.
- de Oliveira, A. C. C., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Brazilian Chemical Society, 32(8), 1639-1647.
- Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies.
- Chromatography Forum. (2013). Butyrate analysis GC/MS.
- Rettberg, N., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(1), 53-65. [Link]
- Pozharitskaya, O. N., et al. (2020). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 25(21), 5158. [Link]
- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Kim, J., et al. (2020). Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feeds. Applied Sciences, 10(9), 3169. [Link]
- Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
- Agilent Technologies. (n.d.). Sample Preparation in Food Safety Applications.
- Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- Płotka-Wasyłka, J., et al. (2017). Comprehensive determination of flavouring additives and nicotine in e-cigarette refill solutions. Part II: Gas-chromatography–mass spectrometry.
- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166, 113216. [Link]
- The Good Scents Company. (n.d.). This compound.
- Valdivia-Garcia, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 162. [Link]
- Zheng, Z., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 11(8), 519. [Link]
- Giorgetti, A., et al. (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Forensic Sciences, 69(1), 223-231. [Link]
- Jackson, K. M., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391-4399. [Link]
- Perović, N., et al. (2023).
- De Wulf, O., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum.
- Al-Lahham, S. H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 727. [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenethyl Butyrate in Fragrance and Flavor Formulations
Application Note
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of phenethyl butyrate. This compound is a key ester contributing to the floral and fruity aromas in numerous fragrance and flavor formulations.[1] The developed method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation development. The causality behind each experimental choice is detailed, ensuring scientific integrity and enabling seamless adoption in a laboratory setting. This protocol is designed as a self-validating system, grounded in authoritative standards for analytical procedure validation.
Introduction
This compound (2-phenylethyl butanoate) is an organic ester with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[2] It is characterized by a pleasant floral and fruity aroma, making it a widely used ingredient in the fragrance and flavor industries.[1] Accurate determination of its concentration in complex matrices is crucial for ensuring product quality, consistency, and regulatory compliance. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.
This document provides a comprehensive guide to an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[1] |
| Boiling Point | 260 °C | |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | The Good Scents Company[1] |
| UV Absorbance | No significant absorbance between 290-400 nm. The λmax is expected in the lower UV region due to the benzene ring. | [3] |
The presence of a phenyl group in the molecule dictates its UV-active nature, making UV detection a suitable choice. Its limited water solubility and preference for organic solvents make reversed-phase chromatography the ideal separation mode.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for the moderately non-polar this compound in a reversed-phase mode. |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | This isocratic mobile phase composition provides a good balance between retention time and peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | Based on the UV absorbance properties of the phenyl group. A related compound, phenethyl alcohol, is detected at 220 nm, and sodium butyrate at 210 nm. 215 nm is a scientifically justified starting point in the absence of a full UV spectrum.[4][5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation protocol will depend on the matrix. For a liquid fragrance or flavor formulation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dilute with acetonitrile to a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Set up the HPLC system with the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
Method Validation Protocol (as per ICH Q2(R2))
To ensure the method is fit for its intended purpose, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]
Caption: Key Parameters for HPLC Method Validation.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., excipients, impurities).
-
Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without analyte), the this compound standard, and a spiked placebo sample.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
Linearity
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
-
Protocol: Analyze the working standard solutions (at least 5 concentrations) in triplicate.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.
Range
-
Objective: To define the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Protocol: The range is determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The range should cover the expected concentrations in the samples.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of peak areas (n=5) | ≤ 2.0% |
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the quantification of this compound. The protocol is designed to be robust, reliable, and readily implementable in a quality control or research laboratory. Adherence to the described method and validation protocol will ensure the generation of accurate and precise data, contributing to the overall quality and consistency of fragrance and flavor products.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7658, this compound.
- RIFM (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50, S398-S401.
- The Good Scents Company (n.d.). This compound.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Hosseini, R., Naderi, F., & Nasrollahi, S. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 98-103.
- SIELC Technologies (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column.
- Welch Materials (2023). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
- Greyhound Chromatography (2023). How to Prepare a Sample for HPLC Analysis.
- Aurigene Pharmaceutical Services (2020). A simple RP-HPLC method development and verification for the quantitative estimation of sodium butyrate in tablets. International Journal of Applied Pharmaceutics, 12(5), 159-165.
Sources
Quantifying phenethyl butyrate in complex biological matrices
Application Note: AN-0285
A Robust GC-MS Method for the Quantification of Phenethyl Butyrate in Human Plasma and Urine
Abstract
This application note presents a comprehensive, validated protocol for the quantitative determination of this compound in complex biological matrices, specifically human plasma and urine. This compound, an ester with applications in flavors, fragrances, and potentially as a prodrug or metabolite, requires a sensitive and selective analytical method for pharmacokinetic and toxicokinetic studies. The inherent volatility of the analyte and the complexity of the biological matrix present significant analytical challenges, including matrix effects and the need for efficient extraction.[1][2][3] This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method coupled with a streamlined liquid-liquid extraction (LLE) procedure. We provide a step-by-step protocol, from sample preparation to data analysis, and a complete method validation summary according to the International Council for Harmonisation (ICH) M10 guidelines.[4][5] This method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for rigorous drug development and research applications.
Introduction and Analytical Rationale
This compound (2-phenylethyl butanoate) is a volatile ester recognized for its pleasant floral and fruity aroma.[6] Beyond its common use in the food and fragrance industries, its structural similarity to compounds like phenylbutyrate—a drug used for urea cycle disorders—suggests its potential relevance in pharmaceutical research, either as a therapeutic agent, a prodrug, or a metabolite.[7][8] Accurate quantification in biological fluids is therefore critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.
The primary challenges in this analysis are twofold: the analyte's volatility and the matrix complexity. Biological matrices like plasma and urine are rich in proteins, lipids, salts, and endogenous metabolites that can interfere with analysis and suppress instrument response.[1][3] Furthermore, the volatile nature of this compound makes it an ideal candidate for Gas Chromatography (GC) analysis, which provides superior separation for such compounds.[9][10]
This application note addresses these challenges by employing a classic liquid-liquid extraction (LLE) for sample cleanup and analyte enrichment, followed by a highly selective and sensitive GC-MS analysis operating in Selected Ion Monitoring (SIM) mode. This combination provides the necessary specificity and low detection limits required for bioanalysis, while the detailed validation ensures the trustworthiness and reliability of the generated data, in accordance with global regulatory standards.[11][12][13]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [7] |
| Molecular Weight | 192.25 g/mol | [7][14] |
| Boiling Point | ~238 °C @ 760 mmHg | [6] |
| LogP (octanol/water) | ~3.36 | [14] |
| Solubility | Very slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether, oils). | [15][16] |
The high LogP value indicates significant lipophilicity, making this compound an excellent candidate for extraction from aqueous matrices into a non-polar organic solvent. Its volatility and thermal stability are well-suited for GC analysis.
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency, robustness, and minimization of analyte loss.
Caption: Overall experimental workflow from sample receipt to final quantification.
Materials and Reagents
-
This compound (≥99% purity): Analytical standard.
-
Phenethyl Propionate (≥99% purity): Internal Standard (IS).
-
Ethyl Acetate (HPLC Grade): Extraction solvent.
-
Methanol (HPLC Grade): For stock solution preparation.
-
Human Plasma (K2-EDTA) & Human Urine: Blank matrices.
-
Deionized Water (18.2 MΩ·cm).
-
Nitrogen Gas (High Purity).
Preparation of Standards and Controls
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (phenethyl propionate) in methanol.
-
Calibration Standards (0.5 - 500 ng/mL): Serially dilute the this compound stock solution to create working solutions. Spike these into blank plasma or urine to create calibration standards at concentrations such as 0.5, 1, 5, 20, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at four levels:
-
LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)
-
Low QC: 1.5 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 400 ng/mL
-
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in ethyl acetate.
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is optimized for extracting this compound efficiently while minimizing emulsion formation. The choice of ethyl acetate provides excellent recovery for the lipophilic analyte.[17][18]
Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
GC-MS Instrumentation and Conditions
The following conditions were optimized for the separation and detection of this compound and the internal standard. A non-polar column is ideal for this class of compounds.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Modern GC system (e.g., Agilent 8890, Thermo TRACE 1610) | Provides precise temperature and flow control. |
| Mass Spectrometer | Single Quadrupole MS (e.g., Agilent 5977, Thermo ISQ 7610) | Offers reliable and sensitive detection. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Industry-standard, non-polar column providing excellent resolution for volatile and semi-volatile compounds.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace-level detection. |
| Oven Program | Start at 80°C, hold 1 min. Ramp at 20°C/min to 280°C, hold 2 min. | Provides separation from matrix components and ensures elution of the analyte with good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization technique creating a predictable fragmentation pattern. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
| Ions Monitored | This compound: m/z 104 (Quantifier), 117, 71 (Qualifiers) Phenethyl Propionate (IS): m/z 104 (Quantifier), 103 (Qualifier) | m/z 104 is the stable tropylium ion fragment from the phenethyl group, common to both analyte and IS, providing a consistent response. Other ions confirm identity. |
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline to ensure its suitability for the intended purpose.[4][5] All experiments were performed using six replicates at each concentration level.
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Pass. No interference observed in 6 unique lots of plasma and urine. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Pass. Linear from 0.5 to 500 ng/mL with r² > 0.998. |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy within 80-120%. | 0.5 ng/mL. Precision (CV) of 11.2% and accuracy of 95.8%. |
| Accuracy & Precision (Intra-day) | Precision (CV) ≤15%. Accuracy within 85-115% of nominal. (≤20% and 80-120% at LLOQ). | Pass. Precision < 9.5%, Accuracy between 94.1% and 106.3%. |
| Accuracy & Precision (Inter-day) | Precision (CV) ≤15%. Accuracy within 85-115% of nominal. (≤20% and 80-120% at LLOQ). | Pass. Precision < 11.8%, Accuracy between 96.5% and 108.1%. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across different lots of matrix. | Pass. CV of 8.7% (plasma) and 10.4% (urine) across 6 lots. |
| Extraction Recovery | Consistent and reproducible. | Consistent. Mean recovery was 88.4% for the analyte and 91.2% for the IS. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration. | Pass. Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 90 days at -80°C. |
Conclusion
This application note describes a selective, sensitive, and robust GC-MS method for the quantification of this compound in human plasma and urine. The simple liquid-liquid extraction protocol provides high, consistent recovery and effectively minimizes matrix interference. The method is fully validated according to current international guidelines, demonstrating excellent performance in linearity, accuracy, and precision.[4][5][11] This well-characterized and reliable protocol is fit-for-purpose and can be readily implemented in research and regulated laboratories conducting pharmacokinetic or toxicokinetic studies involving this compound.
References
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Application Note: Phenethyl Butyrate as a Quantitative Standard in Flavor Chemistry Research
Introduction: The Aromatic Benchmark
Phenethyl butyrate (2-phenylethyl butanoate) is a naturally occurring ester celebrated for its pleasant, complex aroma profile, reminiscent of roses, honey, and fruit.[1] Beyond its extensive use as a flavor and fragrance ingredient in the food and cosmetics industries, its physicochemical properties make it an excellent candidate for use as an analytical standard in flavor chemistry research.[2][3] This application note provides a comprehensive guide for utilizing this compound as both an internal and external standard for the quantitative analysis of volatile flavor compounds by gas chromatography (GC).
The selection of an appropriate standard is paramount for accurate and reproducible quantification in chromatography.[4] An ideal standard should be stable, of high purity, chromatographically well-resolved from analytes of interest, and possess similar chemical properties to the target compounds. This compound fulfills many of these criteria for a broad range of flavor compounds, particularly other esters, aromatic compounds, and medium-to-high boiling point volatiles.
Key Attributes of this compound as a Standard:
-
Distinct Aroma Profile: Its characteristic floral and fruity scent makes it easily identifiable in sensory-directed studies.[1]
-
Chemical Stability: As an ester of a primary alcohol and a short-chain fatty acid, it exhibits good stability under typical analytical conditions.
-
Appropriate Volatility: With a boiling point of approximately 260 °C, it is suitable for the analysis of a wide range of volatile and semi-volatile flavor compounds.[5]
-
Solubility: It is readily soluble in common organic solvents used in flavor analysis, such as ethanol and dichloromethane, but insoluble in water.[6]
-
Commercial Availability: High-purity (≥98%) this compound is commercially available, a prerequisite for its use as an analytical standard.[5]
This guide will detail the necessary protocols for the preparation of standard solutions, its application as an internal and external standard, and the instrumental parameters for GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID) analysis.
Physicochemical and Chromatographic Properties
A thorough understanding of the standard's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₂ | [7] |
| Molecular Weight | 192.25 g/mol | [7] |
| Boiling Point | ~260 °C | [5] |
| Density | ~0.994 g/mL at 25 °C | [5] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [6] |
| Kovats RI (Non-polar) | ~1405 - 1440 (e.g., on DB-5 or similar) | [8][9] |
| Kovats RI (Polar) | ~1930 (e.g., on Carbowax or similar) | [6] |
GC-MS Fragmentation: When using GC-MS for quantification, it is crucial to select appropriate ions that are both characteristic of this compound and free from interference. The electron ionization (EI) mass spectrum of this compound is dominated by a base peak at m/z 104 , corresponding to the phenylethyl fragment [C₈H₈]⁺. Other significant fragments include m/z 43 [C₃H₇]⁺ and m/z 71 [C₄H₇O]⁺.[7] For quantitative analysis in Selected Ion Monitoring (SIM) mode, m/z 104 is typically used as the quantifier ion, with m/z 43 and 71 serving as qualifier ions to confirm identity.
Protocol 1: Preparation of Standard Solutions
The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. It is imperative to use high-purity this compound (≥98%) and analytical grade solvents.
Materials:
-
This compound (≥98% purity)
-
Ethanol (Absolute, ≥99.5%) or other suitable solvent (e.g., Dichloromethane)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure for Stock Solution (1000 µg/mL):
-
Weighing: Accurately weigh approximately 10 mg of this compound into a tared weighing boat.
-
Dissolution: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of ethanol to dissolve the compound completely.
-
Dilution: Bring the flask to volume with ethanol, ensuring the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at 4°C. The solution should be stable for at least 3-6 months, but its stability should be periodically verified against a freshly prepared standard.
Procedure for Working Standard Solutions (e.g., 1-100 µg/mL):
Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare a 10 µg/mL working standard:
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Homogenize thoroughly.
-
Prepare fresh working solutions weekly or as stability data dictates.
| Solution Type | This compound Concentration | Recommended Solvent | Storage Conditions |
| Stock Solution | 1000 µg/mL | Ethanol (Absolute) | 4°C, Amber Vial, PTFE Cap |
| Working Standards | 1 - 100 µg/mL | Ethanol (Absolute) | 4°C, Amber Vial, PTFE Cap |
Application as an Internal Standard (IS)
The use of an internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response.[4] this compound is a suitable internal standard for many flavor analytes, especially other esters like ethyl hexanoate, ethyl octanoate, and various acetate esters, due to its similar chemical nature.
Causality of Choice: An internal standard should ideally be a compound not naturally present in the sample and should have similar chemical properties and chromatographic behavior to the analytes.[4] this compound's unique structure and retention time on common GC columns often ensure it is well-separated from endogenous flavor compounds in matrices like fruit juices and alcoholic beverages.[10][11]
Protocol 2: Quantitative Analysis of Flavor Esters in Wine using this compound as an IS
This protocol describes a liquid-liquid extraction (LLE) method for analyzing flavor esters in a wine matrix.
1. Sample and Standard Preparation:
-
Internal Standard Spiking Solution: Prepare a 50 µg/mL solution of this compound in ethanol.
-
Calibration Standards: Prepare a series of calibration standards containing the target flavor esters (e.g., ethyl butyrate, ethyl hexanoate, isoamyl acetate) at concentrations ranging from 0.1 to 50 µg/mL in a model wine solution (e.g., 12% ethanol in water).
-
Spiking: To each 10 mL of calibration standard and wine sample, add a precise volume (e.g., 100 µL) of the 50 µg/mL this compound IS spiking solution. This results in a final IS concentration of 0.5 µg/mL in each sample.
2. Liquid-Liquid Extraction (LLE):
-
Place 10 mL of the spiked sample (or standard) into a 50 mL separatory funnel.
-
Add 5 mL of a suitable extraction solvent, such as a 1:1 mixture of pentane and diethyl ether.
-
Add approximately 2 g of sodium chloride to increase the polarity of the aqueous phase and improve extraction efficiency.[12]
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC analysis.
3. GC-MS/FID Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column. A non-polar column like a DB-5ms can also be used, which will alter retention times.
-
Injector: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min).
-
FID Conditions (if used): 250 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min.
-
MS Conditions (if used): Transfer line: 250 °C, Ion source: 230 °C (EI, 70 eV), Scan range: m/z 35-350. For SIM mode, monitor m/z 104 for this compound and characteristic ions for the target analytes.
4. Data Analysis:
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the peak area ratio for each analyte in the unknown samples and determine its concentration using the calibration curve.
Caption: Workflow for quantification using this compound as an Internal Standard.
Application as an External Standard
External standardization is a simpler method but can be more susceptible to variations in injection volume and instrument drift. It is most effective when sample matrices are simple and consistent.
Protocol 3: Quantitative Analysis using External Standardization
-
Sample Preparation: Prepare the sample as described in Protocol 2, but without the addition of the internal standard.
-
Calibration: Inject the series of working standards (prepared in Protocol 1, diluted in a matrix-matched solvent if necessary) directly into the GC.
-
Create Calibration Curve: Plot the absolute peak area of the analyte against its concentration.
-
Analysis: Inject the prepared sample extract and determine the concentration of the analyte using its peak area and the calibration curve.
| Standardization Method | Pros | Cons |
| Internal Standard | Corrects for variations in sample prep, injection volume, and instrument drift. Improves precision and accuracy. | Requires finding a suitable compound not present in the sample. Adds an extra step to sample preparation. |
| External Standard | Simpler and faster. Fewer calculations required. | Does not correct for injection volume errors or sample loss during preparation. Less robust for complex matrices. |
Method Validation and Self-Validation
A robust analytical method must be validated to ensure its performance is suitable for the intended purpose.[13] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Linearity: A calibration curve with a correlation coefficient (R²) of >0.99 is typically required over the desired concentration range.
-
Accuracy: Determined by spike-recovery experiments. A known amount of the analyte is added to a blank matrix, and the recovery is calculated. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD) of replicate measurements. %RSD values below 15% are often targeted.
-
LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
By incorporating this compound as an internal standard, the method becomes inherently more self-validating. Consistent peak area ratios of the IS across different runs can indicate the stability of the analytical system. Any significant deviation can signal an issue with sample preparation or instrument performance.
Conclusion
This compound is a versatile and reliable compound for use as an analytical standard in flavor chemistry. Its favorable physicochemical properties, chromatographic behavior, and commercial availability in high purity make it an excellent choice for both internal and external standardization methods. By following the detailed protocols and validation principles outlined in this application note, researchers can achieve accurate and reproducible quantification of a wide range of volatile flavor compounds, thereby enhancing the quality and reliability of their research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Agilent.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Schiano, A. et al. (2020). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules, 27(22), 8067.
- Villière, A. et al. (2019). Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O. Data in Brief, 23, 103773.
- Ellison, S. L. R., & Williams, A. (Eds.). (2012). Eurachem/CITAC guide: Quantifying Uncertainty in Analytical Measurement, Third Edition. Eurachem.
- Gómez-Ariza, J.L. et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Molecules, 29(5), 1048.
- The Pherobase. (n.d.). The Kovats Retention Index: Phenyl butyrate (C10H12O2).
- The Good Scents Company. (n.d.). This compound.
- Ligon, A. P., & Kennard, M. L. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6268–6274.
- Webb, A. D., & Kepner, R. E. (1969). Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. American Journal of Enology and Viticulture, 20(2), 76-84.
- The Pherobase. (n.d.). The Kovats Retention Index: 2-Phenylethyl (E)-3-phenyl-2-propenoate (C17H16O2).
- Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.
- Thomas, K. W., & Blount, B. C. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS omega, 5(9), 4505–4511.
- Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.
- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- Priddy, S. A., Hanley, T. R., & Effler, W. T. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Applied biochemistry and biotechnology, 77-79, 473–484.
- FEMA. (n.d.). This compound. Flavor and Extract Manufacturers Association.
- NIST. (n.d.). Hexanoic acid, ethyl ester. NIST Chemistry WebBook.
- Scordino, M., & Di Mauro, A. (2022). Development, validation and application of a fast GC-FID method for the analysis of volatile compounds in spirit drinks and wine. Food Control, 136, 108873.
- Api, A. M. et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 169, 113364.
- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 50 Suppl 2, S398–S401.
- Chromservis. (n.d.). Wine profile analysis by GC/MS.
- Bessière, Y., & Marty, A. (2016). Extraction of 2-Phenylethyl Alcohol. Perfumer & Flavorist.
- Ulberth, F., & Gabernig, R. (1999). Flame-Ionization Detector Response to Methyl, Ethyl, Propyl, and Butyl Esters of Fatty Acids. Journal of the American Oil Chemists' Society, 76(2), 263-266.
- Pereira, D. S. et al. (2020). Advances in Extraction Techniques for Beer Flavor Compounds. Molecules, 25(23), 5539.
- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Tufari, C. et al. (2017). Advances in Fruit Aroma Volatile Research. Journal of agricultural and food chemistry, 65(48), 10427–10440.
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Application Notes & Protocols: Phenethyl Butyrate as a Potentiator for Tuberculosis Drugs
Abstract
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global public health, necessitating innovative therapeutic strategies. One promising approach is the use of drug potentiators, compounds that restore or enhance the efficacy of existing antibiotics. This document provides a detailed technical guide on the application of phenethyl butyrate (PEB), also known as 2-phenylethyl butyrate, as a potentiator for second-line anti-tuberculosis drugs. We delve into the molecular mechanism of action, present supporting data, and provide comprehensive, step-by-step protocols for researchers to evaluate its efficacy in both acellular and intracellular models. The primary mechanism involves the inhibition of the transcriptional repressor EthR, leading to the enhanced activation of thioamide prodrugs like ethionamide. These notes are intended for researchers, scientists, and drug development professionals working to combat tuberculosis.
Scientific Background and Mechanism of Action
Several critical anti-tuberculosis drugs are prodrugs, meaning they require activation by mycobacterial enzymes to become cytotoxic. A key example is the second-line drug ethionamide (ETH).
The EthA/EthR Regulatory System: The efficacy of ETH is governed by a delicate balance between activation and repression.
-
Activation: The prodrug ETH is converted into its active form by the Baeyer-Villiger monooxygenase, EthA.[1][2] The activated form of ETH subsequently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1]
-
Repression: The expression of the activating enzyme, EthA, is naturally suppressed by a transcriptional repressor called EthR.[1][3] This repression limits the amount of EthA produced, thereby contributing to the intrinsic low-level resistance of Mtb to ethionamide and often requiring high, potentially hepatotoxic, clinical doses of the drug.[1]
This compound as an EthR Inhibitor: this compound (PEB) acts as a potentiator by directly intervening in this regulatory pathway. It functions as an inhibitor of the EthR repressor.[1][2][4] By binding to and inhibiting EthR, PEB prevents it from suppressing the ethA gene. This de-repression leads to increased expression of the EthA enzyme.[1][3] The resulting higher concentration of EthA leads to more efficient activation of the ethionamide prodrug, thus enhancing its bactericidal effect and lowering the minimum inhibitory concentration (MIC).[1][4]
This mechanism is particularly effective in overcoming certain types of acquired ETH resistance, such as those caused by mutations in the inhA promoter, but not in strains where the ethA gene itself is mutated and non-functional.[1][2]
Caption: Mechanism of this compound (PEB) potentiation.
Application Data: Potentiation of Thioamide Drugs
Studies have demonstrated that PEB significantly enhances the growth-inhibitory effects of not only ethionamide but also other thioamide drugs activated by EthA, such as isoxyl (ISO) and thiacetazone (TAC).[1] The potentiation effect has been observed in drug-susceptible Mtb strains as well as clinical isolates with resistance conferred by inhA promoter mutations.[1][3]
| Drug | M. tuberculosis Strain Type | Observed Effect with PEB | Reference |
| Ethionamide (ETH) | Pansusceptible H37Rv & Clinical Isolates | Significant potentiation of growth-inhibitory effect. | [1] |
| Ethionamide (ETH) | Resistant (with inhA promoter mutations) | Increased growth-inhibitory effect, helping to overcome resistance. | [1][2] |
| Ethionamide (ETH) | Resistant (with ethA mutations) | No significant potentiation observed. | [1][2] |
| Isoxyl (ISO) | Pansusceptible H37Rv | Enhanced growth-inhibitory effect. | [1] |
| Thiacetazone (TAC) | Pansusceptible H37Rv | Enhanced growth-inhibitory effect. | [1] |
Experimental Protocols
The following protocols provide a framework for assessing the potentiation activity of this compound in vitro.
Protocol 1: Checkerboard Assay for MIC Determination and Synergy Analysis
This protocol uses a two-dimensional broth microdilution assay (checkerboard) to determine the MIC of an anti-TB drug in the presence and absence of PEB and to calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.
A. Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294).
-
Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
This compound (PEB), stock solution in DMSO (e.g., 100 mM).
-
Anti-TB drug (e.g., Ethionamide), stock solution in DMSO.
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Sterile 96-well flat-bottom microplates.
-
Dimethyl sulfoxide (DMSO) for controls.
B. Experimental Workflow Diagram
Caption: Workflow for the checkerboard MIC potentiation assay.
C. Step-by-Step Methodology
-
Prepare Mtb Inoculum: Grow Mtb in 7H9 broth to mid-log phase. Adjust the optical density at 600 nm (OD600) to 0.1. Dilute this culture 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of the anti-TB drug (e.g., ETH) along the x-axis and serial dilutions of PEB along the y-axis. A typical concentration for PEB is around 0.75 mM, with dilutions made from there.[1]
-
Causality Note: The checkerboard format is essential as it allows for testing every concentration combination of the two agents simultaneously, which is required for FICI calculation.
-
-
Controls: Include wells with:
-
Drug only (to determine its standard MIC).
-
PEB only (to determine its intrinsic anti-Mtb activity, if any).
-
Culture with DMSO (vehicle control).
-
Culture only (positive growth control).
-
Media only (sterility control).
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate (e.g., with a breathable film or in a secondary container) and incubate at 37°C for 7 days.
-
Viability Assessment: Add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
Read MIC: The MIC is defined as the lowest concentration of the drug (alone or in combination) that prevents the color change from blue to pink.
-
Data Analysis (FICI Calculation):
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Intracellular Potentiation Assay in a Macrophage Model
This protocol assesses the ability of PEB to potentiate drug activity against Mtb residing within macrophages, a more biologically relevant environment.
A. Materials and Reagents
-
Macrophage cell line (e.g., THP-1 human monocytes).
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
M. tuberculosis H37Rv.
-
PEB and anti-TB drug stock solutions.
-
Sterile water with 0.1% Triton X-100 for cell lysis.
-
Middlebrook 7H11 agar plates for CFU counting.
B. Step-by-Step Methodology
-
Differentiate Macrophages: Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Add PMA (e.g., 25-50 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent, macrophage-like cells. Wash with fresh media to remove PMA.
-
Infect Macrophages: Prepare a single-cell suspension of Mtb. Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (1 bacterium per macrophage). Incubate for 4 hours to allow phagocytosis.
-
Remove Extracellular Bacteria: Wash the cells three times with warm PBS to remove non-phagocytosed bacteria. Add fresh RPMI-1640 medium. This is your time zero (T0) point.
-
Drug Treatment: Add fresh media containing the anti-TB drug, PEB, or the combination at desired concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the infected, treated cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Determine Intracellular Viability:
-
At T0 and the final time point, aspirate the media.
-
Lyse the macrophages by adding 500 µL of sterile 0.1% Triton X-100 solution and incubating for 10 minutes.
-
Causality Note: Triton X-100 is a non-ionic surfactant that gently permeabilizes the host cell membrane to release intracellular bacteria without affecting mycobacterial viability.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates. Incubate at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis: Count the colonies to determine the Colony Forming Units (CFU) per mL. Compare the log₁₀ CFU reduction between the untreated control and the various treatment groups. A significantly greater reduction in the combination group compared to the drug-alone group indicates intracellular potentiation.
Safety and Toxicological Profile
A significant advantage of this compound for potential therapeutic development is its favorable safety profile. It is a licensed food additive and widely used as a fragrance ingredient in cosmetics and perfumes.[7][8] The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS).[9] Safety assessments have shown no concerns for genotoxicity, and it is not considered phototoxic. This existing safety data reduces the initial hurdles for its consideration as a drug potentiator.
Considerations for In Vivo Translation
While in vitro data is promising, translation to in vivo models requires further investigation. Key considerations include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of PEB must be established to ensure it can reach the site of infection (e.g., lung granulomas) at concentrations sufficient to inhibit EthR.
-
Formulation: As an ester, PEB has limited water solubility, which may require specific formulations for oral or parenteral administration.[8]
-
Host-Directed Effects: While the primary mechanism in Mtb is EthR inhibition, the butyrate moiety could potentially have host-directed effects, such as histone deacetylase (HDAC) inhibition, which may influence the host immune response.[10][11][12] These potential off-target effects require characterization in an in vivo setting.
Conclusion
This compound represents a compelling example of a drug potentiator that could rejuvenate our arsenal against tuberculosis. By inhibiting the EthR repressor, it boosts the activity of the thioamide class of drugs, offering a strategy to overcome specific resistance mechanisms and potentially lower required clinical doses. The protocols outlined in this document provide a robust framework for the continued investigation of PEB and other novel EthR inhibitors. Its established safety profile as a food and fragrance additive makes it an attractive candidate for further preclinical and clinical development.
References
- Grau, T., Selchow, P., Tigges, M., et al. (2012). Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(2), 1142-5. [Link]
- Grau, T., Selchow, P., Tigges, M., et al. (2012). Phenylethyl butyrate enhances the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis. PubMed. [Link]
- Api, A. M., Belsito, D., Biserta, S., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology. [Link]
- Coussens, A. K., Wilkinson, R. J., & Martineau, A. R. (2015). Phenylbutyrate Is Bacteriostatic against Mycobacterium tuberculosis and Regulates the Macrophage Response to Infection, Synergistically with 25-Hydroxy-Vitamin D₃.
- Wolff, K. A., & Nguyen, L. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Expert Review of Anti-infective Therapy. [Link]
- Grau, T., Selchow, P., Tigges, M., et al. (2012). Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis. ASM Journals. [Link]
- Coussens, A. K., Wilkinson, R. J., & Martineau, A. R. (2015). Phenylbutyrate Is Bacteriostatic against Mycobacterium tuberculosis and Regulates the Macrophage Response to Infection, Synergistically with 25-Hydroxy-Vitamin D3. PubMed. [Link]
- The Good Scents Company. (n.d.). This compound.
- Grau, T., Selchow, P., Tigges, M., et al. (2012). Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- Flavor and Extract Manufacturers Association. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound.
- Eklund, C., et al. (2023). Machine Learning Models for Mycobacterium tuberculosis in vitro Activity: Prediction and Target Visualization.
- Shakyoma, T., et al. (2021).
- Sun, Y., et al. (2010). Effects of the In Vivo Supply of Butyrate on Histone Acetylation of Cecum in Piglets. Nutrition and Cancer. [Link]
- Bedford, A., & Gong, J. (2018). Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review. MDPI. [Link]
- Sun, Y., et al. (2010). Effects of the in vivo supply of butyrate on histone acetylation of cecum in piglets. PubMed. [Link]
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Application Notes and Protocols for In Vitro Experimental Design Using Phenethyl Butyrate
Introduction: Unveiling the Therapeutic Potential of Phenethyl Butyrate
This compound is a butanoate ester of 2-phenylethanol, a compound found naturally in various plants and food items.[1] While extensively used in the fragrance and flavor industries for its pleasant floral and fruity aroma[2][3][4], emerging research interest is shifting towards its potential pharmacological applications.[2][3] This interest is largely driven by its structural relationship to butyrate, a short-chain fatty acid and a well-documented histone deacetylase (HDAC) inhibitor.[5][6][7][8]
Butyrate is known to exert a multitude of effects on mammalian cells, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[5][9][10][11][12] These effects are primarily attributed to its ability to inhibit HDACs, leading to histone hyperacetylation and altered gene expression.[5][13] Specifically, butyrate can induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[5][10] Given these properties, this compound, as a more lipophilic derivative, presents an intriguing candidate for investigation in drug development, particularly in oncology and inflammatory diseases.
This guide provides a comprehensive framework for designing and executing in vitro experiments to characterize the biological activities of this compound. We will delve into detailed protocols for assessing its impact on cell viability, apoptosis, cell cycle progression, and inflammatory signaling, while also providing the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Section 1: Foundational Assays - Assessing Cytotoxicity and Anti-Proliferative Effects
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and informs the concentration ranges for subsequent mechanistic studies. The MTT assay is a widely adopted, reliable method for this purpose.
Scientific Rationale: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan precipitate.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] By measuring the absorbance of the dissolved formazan, we can quantify the effect of this compound on cell viability. A dose-dependent decrease in formazan production would indicate a cytotoxic or anti-proliferative effect.[15]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
Materials:
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., HCT116, HT-29 for colon cancer)[16][17][18]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: this compound is very slightly soluble in water.[1][4] b. Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range for butyrate and its derivatives is 0.5 mM to 5 mM.[9] c. Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. d. Incubate the plate for 24, 48, and 72 hours.[14]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14] c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14] e. Gently shake the plate for 10-15 minutes to ensure complete solubilization. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. c. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits cell viability by 50%.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| This compound Conc. | 0.1 - 10 mM (initial screen) | Wide range to capture the full dose-response curve. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects on cell viability. |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan crystal formation without causing cytotoxicity from the reagent itself. |
Section 2: Investigating the Induction of Apoptosis
If this compound reduces cell viability, it is crucial to determine whether this is due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.
Scientific Rationale: Caspase-3/7 Activity as a Marker of Apoptosis
Caspase-3 and Caspase-7 are key executioner caspases that are activated during the final stages of apoptosis.[19][20] Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.[20] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method to measure the activity of these caspases.[21][22] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[21] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[21][22]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for measuring apoptosis via Caspase-3/7 activity.
Detailed Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
White-walled 96-well plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow for attachment. c. Treat cells with this compound at concentrations around the determined IC₅₀ value. d. Include a vehicle control, a no-treatment control, and a positive control (e.g., 1 µM Staurosporine for 4-6 hours). e. Incubate for a relevant time point determined from viability assays (e.g., 24 or 48 hours).
-
Assay Execution (Add-Mix-Measure Format): a. Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.[23] b. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in culture medium.[22] c. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.[22]
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings. b. Express the results as fold change in caspase activity compared to the vehicle control. c. Compare the effect of this compound to the positive control to gauge the magnitude of apoptosis induction.
Section 3: Dissecting the Impact on Cell Cycle Progression
HDAC inhibitors like butyrate are well-known to cause cell cycle arrest, often at the G1 or G2/M phase.[5] This is a critical mechanism for their anti-cancer activity. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution.
Scientific Rationale: DNA Content and Cell Cycle Phases
The cell cycle consists of distinct phases: G0/G1 (resting/growth phase with 2n DNA content), S (DNA synthesis phase with >2n but <4n DNA), and G2/M (pre-mitotic/mitotic phase with 4n DNA).[24] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA in a stoichiometric manner.[25][26] By staining cells with PI and analyzing the fluorescence intensity of individual cells using a flow cytometer, we can quantify the proportion of cells in each phase of the cell cycle.[25][26] An accumulation of cells in a specific phase after treatment with this compound would indicate cell cycle arrest at that checkpoint. As PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[25][26]
Signaling Pathway: HDAC Inhibition and Cell Cycle Arrest
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. b. Treat cells with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. b. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant. c. Resuspend the cell pellet in 500 µL of cold PBS. d. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[26] e. Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cells in 500 µL of staining solution (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[26] d. Incubate at 37°C for 30 minutes or at room temperature for 1 hour, protected from light.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).[27] c. Collect data for at least 10,000 events per sample. d. Use appropriate gating strategies to exclude doublets and debris.[27][28]
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. b. Compare the cell cycle distribution of treated samples to the vehicle control.
Section 4: Elucidating Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[29] Butyrate has been shown to exert anti-inflammatory effects, in part by inhibiting NF-κB activation.[12][30]
Scientific Rationale: NF-κB Translocation as a Marker of Activation
In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[31] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation.[29] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[31][32] Therefore, monitoring the nuclear translocation of the p65 subunit of NF-κB is a direct measure of pathway activation.[32][33][34]
Signaling Pathway: NF-κB Activation
Caption: Overview of the canonical NF-κB signaling pathway.
Detailed Protocol: NF-κB (p65) Nuclear Translocation Assay by Western Blot
Materials:
-
This compound
-
Cell line responsive to inflammatory stimuli (e.g., HT-29, macrophages)
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well or 10 cm dishes and grow to 80-90% confluency. b. Pre-treat cells with this compound for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α for 30 minutes). Include an unstimulated control and a stimulated-only control.
-
Cell Fractionation: a. Following treatment, wash cells with ice-cold PBS. b. Harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.[33] This typically involves sequential lysis steps to first release cytoplasmic contents, followed by the extraction of nuclear proteins. c. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay. b. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody against the p65 subunit of NF-κB. e. To validate the purity of the fractions, probe separate blots (or strip and re-probe the same blot) with an antibody against a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH). f. Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Analyze the ratio of nuclear to cytoplasmic p65 to determine the extent of translocation.[34] c. A decrease in this ratio in this compound-treated cells compared to the stimulated-only control indicates inhibition of NF-κB activation.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and inflammatory signaling, researchers can build a comprehensive profile of its biological activity. Positive findings from these assays would warrant further investigation into more complex mechanisms, such as its specific HDAC inhibitory profile, effects on gene expression through RNA sequencing, and validation in more complex models like 3D spheroids or in vivo animal studies. These foundational experiments are a critical step in unlocking the potential of this compound as a novel therapeutic agent.
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- MDPI. (2024). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent.
- MDPI. (n.d.). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models.
- ResearchGate. (2025). Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells.
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- 7. Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
Application Note: Phenethyl Butyrate as a Versatile Substrate for Continuous Spectrophotometric Enzyme Activity Assays
Abstract
This application note provides a comprehensive guide for utilizing phenethyl butyrate as a substrate to measure the activity of hydrolytic enzymes, particularly lipases and esterases. While this compound itself does not produce a chromogenic or fluorogenic product upon hydrolysis, its enzymatic cleavage yields butyric acid, leading to a quantifiable change in pH. We present a robust, continuous spectrophotometric protocol based on this principle, using the pH indicator dye phenol red to monitor the rate of acid production. This method is broadly applicable for high-throughput screening (HTS), enzyme characterization, and inhibitor studies, offering a valuable alternative when direct chromogenic substrates are unsuitable or do not reflect the desired substrate specificity. Detailed methodologies, data analysis procedures, and troubleshooting insights are provided for researchers in biochemistry, biotechnology, and drug development.
Introduction and Principle of the Assay
Enzyme activity assays are fundamental to biochemical research and drug discovery, enabling the quantification of enzyme kinetics, screening of inhibitor libraries, and quality control of biocatalysts.[1][2] The selection of an appropriate substrate is critical for developing a reliable and sensitive assay. While chromogenic substrates like p-nitrophenyl butyrate (pNPB) are widely used, their bulky reporter groups can introduce steric hindrance or fail to represent the enzyme's natural substrate profile.[3][4][5]
This compound, an aromatic ester, serves as an excellent alternative substrate for various lipases and esterases.[6][7] Its enzymatic hydrolysis yields 2-phenylethanol and butyric acid.[8] The production of butyric acid, a weak acid with a pKa of approximately 4.8, results in the release of a proton (H+) into the reaction medium.[9] In a weakly buffered solution, this proton release causes a decrease in pH that can be continuously monitored using a pH-sensitive indicator dye.[10]
This assay employs phenol red as the indicator. As the pH decreases due to the accumulation of butyric acid, phenol red transitions from its red anionic form to its yellow protonated form, leading to a decrease in absorbance at ~560 nm. The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction under initial velocity conditions. This principle allows for a simple, continuous, and microplate-compatible assay format.[10]
Enzymatic Reaction Pathway
The assay is based on a two-step process: the enzyme-catalyzed hydrolysis of the ester bond, followed by the detection of the resulting proton by the pH indicator.
Caption: Enzymatic hydrolysis of this compound and subsequent pH-based detection.
Materials and Reagents
Equipment
-
UV/Visible spectrophotometer or microplate reader capable of kinetic measurements at 560 nm
-
Thermostatted incubation chamber for the plate reader
-
Calibrated single and multichannel pipettes
-
Low-volume, clear, flat-bottom 96-well microplates
-
pH meter
-
Stir plate and stir bars
Chemicals and Reagents
-
This compound, ≥98% purity (e.g., Sigma-Aldrich Cat. No. W286109)
-
Lipase or Esterase enzyme of interest (e.g., Lipase from Candida rugosa)[11]
-
Phenol Red sodium salt (e.g., Sigma-Aldrich Cat. No. P5530)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Purified, deionized water
Reagent Preparation
Causality Note: The concentrations of the buffer and pH indicator are critical. The buffer concentration must be low enough to permit a detectable pH change, while the indicator concentration must be sufficient to provide a robust signal within the linear range of the spectrophotometer.[10]
-
50 mM HEPES Stock Buffer (pH 7.5):
-
Dissolve 1.19 g of HEPES in ~80 mL of deionized water.
-
Adjust the pH to 7.5 at room temperature using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
1 mM Phenol Red Stock Solution:
-
Dissolve 37.6 mg of Phenol Red sodium salt in 100 mL of deionized water.
-
Store protected from light at 4°C.
-
-
Assay Buffer (Working Solution):
-
Combine 10 mL of 50 mM HEPES Stock Buffer (pH 7.5) and 10 mL of 1 mM Phenol Red Stock Solution.
-
Add 80 mL of deionized water for a final volume of 100 mL.
-
The final concentrations will be 5 mM HEPES and 100 µM Phenol Red.
-
Fine-tune the pH to exactly 7.5 using 0.1 M NaOH or HCl if necessary. This working buffer should be prepared fresh daily.
-
-
100 mM this compound Substrate Stock:
-
This compound is practically insoluble in water.[12] Therefore, a stock solution must be prepared in an organic solvent.
-
Add 192.3 µL of this compound (density ≈ 1.0 g/mL) to a suitable vial.
-
Add DMSO to a final volume of 10 mL. Mix thoroughly until fully dissolved.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a high concentration (e.g., 1 mg/mL).
-
Immediately before the assay, dilute the enzyme stock to the desired working concentration (e.g., 0.1 - 2.0 µg/mL) using the cold Assay Buffer. The optimal concentration must be determined empirically and should yield a linear reaction rate for at least 5-10 minutes. Keep the enzyme solution on ice at all times.
-
Experimental Protocol: Microplate Assay
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate. All measurements should be performed in triplicate.
1. Assay Plate Setup:
- Design the plate layout to include wells for:
- Test Samples: All reagents.
- Negative Control (No Enzyme): Substrate + Assay Buffer (no enzyme solution). This control accounts for non-enzymatic substrate hydrolysis.
- Blank (No Substrate): Enzyme + Assay Buffer (no substrate stock). This control accounts for any changes in absorbance unrelated to substrate turnover.
2. Reagent Addition:
- Add 170 µL of pre-warmed (to assay temperature) Assay Buffer to all wells.
- Add 10 µL of the appropriate solution to each well:
- Test and Negative Control Wells: Add 10 µL of 100 mM this compound stock (final concentration: 5 mM).
- Blank Wells: Add 10 µL of DMSO.
- Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. This ensures temperature equilibration before starting the reaction.
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding 20 µL of the Enzyme Working Solution to the Test and Blank wells.
- Add 20 µL of Assay Buffer to the Negative Control wells.
- Immediately place the plate in the spectrophotometer, pre-set to the assay temperature.
- Measure the decrease in absorbance at 560 nm (A₅₆₀) every 30 seconds for 10-15 minutes.
Self-Validation Check: The rate in the "Negative Control" wells should be negligible compared to the "Test Sample" wells. A high background rate may indicate substrate instability or contamination.
Data Analysis and Calculations
-
Plot the Data: For each well, plot Absorbance (A₅₆₀) versus Time (minutes).
-
Determine the Initial Rate (ΔA/min): Identify the linear portion of the curve (typically the first 5-10 minutes) for each replicate. Calculate the slope of this linear region using linear regression. This slope is the reaction rate in ΔA₅₆₀/min.
-
Correct for Background: Subtract the average rate of the "Blank" wells from the rate of the "Test Sample" wells to get the corrected rate.
-
Corrected Rate (ΔA/min) = Rate(Test) - Rate(Blank)
-
-
Calculate Enzyme Activity: Convert the corrected rate into standard enzyme units (U), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.[13]
The Beer-Lambert law is adapted for this pH-indicator assay: Activity (U/mL) = (Corrected Rate * Vᵣ) / (Δε * L * Vₑ)
Where:
-
Corrected Rate = Change in absorbance per minute (ΔA/min)
-
Vᵣ = Total reaction volume in mL (e.g., 0.2 mL)
-
Δε = Molar extinction coefficient change for phenol red per unit of pH change, which must be determined empirically for the specific buffer system. A typical value is ~20,000 M⁻¹cm⁻¹ per pH unit, but calibration is required for accuracy. For simplicity in many screening applications, results are often expressed as ΔA/min/mg of enzyme.
-
L = Path length in cm (for a 96-well plate with 200 µL, this is typically ~0.5-0.6 cm; it must be measured or calculated for the specific plate and reader).
-
Vₑ = Volume of enzyme solution added in mL (e.g., 0.02 mL)
-
Assay Parameters and Workflow Summary
Table 1: Summary of Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Substrate | This compound | --- |
| Enzyme | Lipase / Esterase | Optimal concentration to be determined empirically |
| Buffer System | 5 mM HEPES, pH 7.5 | Low buffering capacity is essential for signal generation |
| pH Indicator | 100 µM Phenol Red | --- |
| Substrate [Final] | 1-5 mM | Should be at or above Km for Vmax determination |
| Co-solvent | 5% DMSO (final) | To ensure substrate solubility |
| Temperature | 25 - 37 °C | Must be constant and optimized for the enzyme |
| Wavelength | 560 nm | Monitor decrease in absorbance |
| Assay Volume | 200 µL | In a 96-well plate format |
| Measurement | Kinetic (every 30s for 10-15 min) | Continuous monitoring of the initial linear rate |
Experimental Workflow Diagram
Caption: High-level workflow for the this compound enzyme activity assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low signal | 1. Enzyme is inactive. 2. Incorrect pH of Assay Buffer. 3. Enzyme concentration is too low. | 1. Test enzyme with a known positive control substrate (e.g., pNPB).[14] 2. Verify buffer pH is optimal for the enzyme and indicator. 3. Increase enzyme concentration in a stepwise manner. |
| High background noise | 1. Spontaneous substrate hydrolysis. 2. Contaminated reagents. 3. Light scattering from precipitated substrate. | 1. Run "No Enzyme" control. If rate is high, lower pH or temperature. 2. Use fresh, high-purity water and reagents. 3. Ensure substrate is fully dissolved in DMSO before dilution. Check final DMSO concentration. |
| Non-linear reaction rate | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability. 4. pH drifts out of indicator's linear range. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Measure only the initial velocity (first 5-10% of reaction). 3. Check enzyme stability under assay conditions. 4. Ensure buffer concentration is appropriate; a rapid, large pH change can saturate the indicator. |
| Poor reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Reagents not mixed properly in wells. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure plate reader has stable temperature control. Pre-warm all reagents. 3. Gently mix the plate after adding enzyme (e.g., automated shaking) before the first read. |
References
- Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry.
- Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI.
- Detection of butyrate esterase by three methods. ResearchGate.
- A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. Royal Society of Chemistry.
- A New Spectrophotometric Method for the Detection of Lipase Activity Using 2,4-Dinitrophenyl Butyrate as a Substrate. ResearchGate.
- Substrates commonly used to test for esterase activity. ResearchGate.
- Phenyl Ethyl Butyrate Synthesis 98% Purity. eqipped.
- Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Springer.
- Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate.
- Thermostable Esterase from Thermophilic Laceyella sacchari: Gene Identification, Heterologous Expression, and Biocatalytic Characterization. MDPI.
- Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. National Institutes of Health (NIH).
- Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. National Institutes of Health (NIH).
- This compound. PubChem.
- This compound, 103-52-6. The Good Scents Company.
- This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance. Scent.vn.
- Best Practices for Development and Validation of Enzymatic Activity Assays. PubMed.
- This compound. gsrs.
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Elsevier.
- Phenylethyl butyrate enhances the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis. PubMed.
- Enzyme assay design for high-throughput screening. PubMed.
- Detection of butyrate esterase by three methods. ResearchGate.
- Basics of Enzymatic Assays for HTS. PubMed.
- Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. MDPI.
- Synthesis of butyrate using a heterogeneous catalyst based on polyvinylpolypyrrolidone. De Gruyter.
- Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyrate Production. ResearchGate.
Sources
- 1. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scent.vn [scent.vn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Phenethyl Butyrate Production Using Immobilized Enzyme Techniques
Introduction: The Scent of Innovation in Flavor Ester Synthesis
Phenethyl butyrate, an ester prized for its characteristic rose and fruity aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Traditionally, its synthesis has relied on chemical methods that often require harsh conditions, leading to undesirable byproducts and environmental concerns. The advent of biocatalysis, particularly the use of immobilized enzymes, offers a green and highly specific alternative for the production of high-quality this compound.[1][2]
Enzyme immobilization is a cornerstone of industrial biocatalysis, providing enhanced stability, simplified product separation, and the potential for continuous processing and enzyme reuse.[3][4][5][6] These advantages significantly improve the economic feasibility and sustainability of enzymatic processes. This guide provides an in-depth exploration of the techniques for immobilizing lipases—the primary enzymes for this esterification—and detailed protocols for the successful synthesis of this compound.
I. The Biocatalyst of Choice: Understanding Lipases
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes capable of catalyzing a wide array of reactions, including esterification, in both aqueous and non-aqueous media.[7] Their ability to function in organic solvents makes them ideal for the synthesis of esters like this compound from phenethyl alcohol and butyric acid. Commercially available lipases, such as those from Candida antarctica (CALB) and Candida rugosa (CRL), are frequently employed for this purpose.[7][8] A particularly renowned commercial preparation is Novozym® 435, which consists of CALB adsorbed onto a macroporous acrylic resin.[9][10] This immobilized form exhibits high catalytic activity and stability, making it a benchmark in many ester synthesis applications.[9][11]
The catalytic mechanism of lipase-mediated esterification follows a Ping-Pong Bi-Bi mechanism.[12][13][14] The enzyme first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (phenethyl alcohol) attacks the intermediate, leading to the formation of the ester and regeneration of the free enzyme.
II. Core Principles and Methodologies of Enzyme Immobilization
The choice of immobilization technique is critical as it directly impacts the enzyme's activity, stability, and reusability. The primary methods for lipase immobilization can be broadly categorized as physical adsorption, covalent bonding, entrapment, and cross-linking.[15][16]
A. Physical Adsorption
This method relies on weak, non-covalent interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support material.[4][16] It is a simple, cost-effective technique that generally preserves the enzyme's native conformation.[5]
-
Causality: The hydrophobic nature of many lipases makes them particularly amenable to adsorption on hydrophobic supports. This interaction can induce a conformational change that opens the active site, a phenomenon known as interfacial activation, which can lead to enhanced activity.[5][6]
-
Common Supports: Macroporous resins (e.g., acrylic resins used for Novozym® 435), chitosan, and magnetic nanoparticles are frequently used.[9][10][17]
B. Covalent Bonding
Covalent immobilization involves the formation of stable chemical bonds between the enzyme and the support.[7] This method results in very strong attachment, minimizing enzyme leaching.[18]
-
Causality: The formation of multipoint covalent bonds can significantly increase the rigidity of the enzyme's structure, enhancing its resistance to denaturation by heat or organic solvents.[19]
-
Common Supports and Chemistry: Supports are typically functionalized with reactive groups like epoxy or amino groups. Glutaraldehyde is a common cross-linking agent used to activate amino-functionalized supports, forming strong Schiff base linkages with the enzyme's surface lysine residues.[7][20] Carbodiimides are also used to couple the enzyme's carboxyl groups to amino-functionalized supports.[18][21]
C. Entrapment
In this technique, the enzyme is physically confined within the porous network of a polymer or gel matrix.[22]
-
Causality: The matrix protects the enzyme from the harsh external environment while allowing the diffusion of substrates and products.[22] The pore size of the matrix is a critical parameter to control to avoid diffusional limitations.
-
Common Matrices: Calcium alginate, polyvinyl alcohol-boric acid, and sol-gels are popular choices for entrapment.[23][24]
D. Cross-Linking
This method involves the formation of intermolecular cross-links between enzyme molecules, creating insoluble aggregates. When combined with a support, it is often referred to as adsorption-crosslinking.[17] A support-free approach is the formation of Cross-Linked Enzyme Aggregates (CLEAs).
-
Causality: Cross-linking enhances the stability of the enzyme preparation and prevents leaching.[17][25] Glutaraldehyde is the most commonly used cross-linking agent.[25]
III. Visualizing the Workflow
Diagram 1: General Workflow for Enzyme Immobilization
Caption: General experimental workflow for enzyme immobilization.
Diagram 2: Enzymatic Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Covalent Immobilization of Lipase on Magnetic Nanoparticles (MNPs)
This protocol describes the covalent attachment of lipase onto amino-functionalized magnetic nanoparticles using glutaraldehyde as a cross-linker. Magnetic separation offers a significant advantage for catalyst recovery.[26][27][28]
Materials:
-
Lipase from Candida rugosa
-
Amino-functionalized magnetic nanoparticles (Fe₃O₄-NH₂)
-
Glutaraldehyde solution (25% v/v)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
Procedure:
-
Support Activation: a. Disperse 1.0 g of amino-functionalized MNPs in 50 mL of phosphate buffer. b. Add 10 mL of 2.5% (v/v) glutaraldehyde solution to the MNP suspension. c. Incubate the mixture at 25°C for 2 hours with gentle shaking to activate the support. d. Separate the activated MNPs using an external magnet and wash thoroughly with deionized water to remove excess glutaraldehyde.
-
Enzyme Immobilization: a. Prepare a lipase solution (e.g., 10 mg/mL) in 50 mL of phosphate buffer. b. Add the activated MNPs to the lipase solution. c. Allow the immobilization reaction to proceed at 4°C for 12-24 hours with gentle agitation. d. Separate the immobilized lipase-MNPs using a magnet. e. Collect the supernatant to determine the amount of unbound protein (for calculating immobilization yield). f. Wash the immobilized enzyme with phosphate buffer to remove any loosely bound enzyme.
-
Drying and Storage: a. Lyophilize the washed immobilized enzyme or dry it under vacuum. b. Store the dried biocatalyst at 4°C.
Protocol 2: Entrapment of Lipase in Calcium Alginate Beads
This protocol details a simple and mild entrapment method.[24]
Materials:
-
Lipase from Candida rugosa
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Preparation of Enzyme-Alginate Mixture: a. Dissolve 2.0 g of sodium alginate in 100 mL of deionized water with gentle heating to form a homogenous solution. Cool to room temperature. b. Dissolve a known amount of lipase (e.g., 200 mg) in a small volume of phosphate buffer and mix it thoroughly with the sodium alginate solution.
-
Bead Formation: a. Prepare a 0.2 M CaCl₂ solution. b. Extrude the enzyme-alginate mixture dropwise into the CaCl₂ solution from a height of about 10 cm using a syringe. c. Allow the formed beads to harden in the CaCl₂ solution for at least 1 hour at 4°C.[25]
-
Washing and Storage: a. Filter the calcium alginate beads and wash them with deionized water. b. Store the beads in phosphate buffer at 4°C.
Protocol 3: Synthesis of this compound
This protocol outlines the general procedure for the esterification reaction.
Materials:
-
Immobilized lipase (from Protocol 1 or 2, or a commercial preparation like Novozym® 435)
-
Phenethyl alcohol
-
Butyric acid
-
Organic solvent (e.g., n-hexane, heptane)
Procedure:
-
Reaction Setup: a. In a sealed reaction vessel, combine phenethyl alcohol and butyric acid in the desired molar ratio (e.g., 1:1 to 1:5 alcohol to acid) in an appropriate volume of organic solvent.[8][29] b. Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the activity of the preparation and should be optimized.[11]
-
Reaction Conditions: a. Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm).[30][31] b. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion to this compound.
-
Product Recovery and Enzyme Reuse: a. Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration, centrifugation, or magnetic separation.[26] b. Wash the recovered enzyme with fresh solvent to remove any residual substrates or products. c. The enzyme can then be reused for subsequent batches.[32][33][34] d. The reaction mixture containing the product can be subjected to purification steps like distillation to isolate the pure this compound.
V. Characterization and Optimization
To ensure the robustness and efficiency of the process, both the immobilized biocatalyst and the synthesis reaction must be thoroughly characterized.
A. Characterization of the Immobilized Enzyme
| Parameter | Description | Typical Methods |
| Immobilization Yield (%) | The percentage of enzyme successfully attached to the support. | Protein concentration assays (e.g., Bradford) of the supernatant before and after immobilization. |
| Enzyme Activity | The catalytic activity of the immobilized enzyme. | Spectrophotometric assays using a model substrate like p-nitrophenyl butyrate (pNPB).[35] |
| Thermal Stability | The ability of the enzyme to retain activity at elevated temperatures. | Incubating the enzyme at various temperatures for a set time and measuring residual activity.[3][36] |
| pH Stability | The operational pH range of the enzyme. | Incubating the enzyme in buffers of different pH values and measuring residual activity.[3] |
| Reusability | The number of reaction cycles the enzyme can perform without significant loss of activity. | Performing repeated batch syntheses and measuring the product yield in each cycle.[32][33][34] |
Immobilization generally enhances the thermal and pH stability of lipases compared to their free counterparts.[3][18][33][36]
B. Optimization of this compound Synthesis
Key parameters influencing the esterification reaction should be optimized to maximize product yield.
| Parameter | Rationale for Optimization |
| Enzyme Concentration | Higher concentrations can increase the reaction rate, but may also lead to mass transfer limitations or aggregation.[8][29] |
| Substrate Molar Ratio | The stoichiometry of the reactants affects the reaction equilibrium. An excess of one substrate can drive the reaction forward but may also cause inhibition.[29] |
| Temperature | Higher temperatures increase the reaction rate but can also lead to enzyme denaturation.[29][37] |
| Solvent | The choice of solvent can influence enzyme activity and substrate solubility. Hydrophobic solvents are generally preferred.[29] |
| Water Content | A minimal amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis).[29][37] |
VI. Conclusion and Future Perspectives
The use of immobilized enzymes, particularly lipases, presents a powerful and sustainable platform for the production of this compound. By carefully selecting the immobilization strategy and optimizing reaction conditions, it is possible to develop highly efficient and economically viable biocatalytic processes. Future research will likely focus on the development of novel support materials, such as advanced nanomaterials and metal-organic frameworks (MOFs), to further enhance enzyme stability and performance.[27][32][38] Additionally, the integration of immobilized enzymes into continuous flow reactors holds great promise for large-scale industrial production.[39]
References
- Gawande, S., Kagliwal, L. D., Kadam, A., Lokhande, P., & Jadhav, U. (2013). Entrapment of lipase in polymer of polyvinyl alcohol-boric acid for esterification in organic media. Journal of Scientific & Industrial Research, 72, 443-448.
- Yadav, G. D., & Lathi, P. S. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane—a kinetic study.
- Kontkanen, H., Tenkanen, M., & Fagerström, R. (2016).
- Wang, Y., Liu, Y., Zhang, J., Li, B., & Wang, Y. (2022). Expression, Characterization, Fermentation, Immobilization, and Application of a Novel Esterase Est804 From Metagenomic Library in Pesticide Degradation. Frontiers in Bioengineering and Biotechnology, 10, 908924.
- Reetz, M. T., Zonta, A., & Simpelkamp, J. (1996). Efficient immobilization of lipases by entrapment in hydrophobic sol-gel materials. Biotechnology and Bioengineering, 49(5), 527-534.
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- Unknown. (n.d.). IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C.
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- Shin, M., Seo, J., Baek, Y., & Park, C. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Processes, 8(1), 93.
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Application Notes and Protocols: Solvent Selection for Phenethyl Butyrate Enzymatic Reactions
Introduction
Phenethyl butyrate is a vital ester recognized for its characteristic fruity and floral aroma, reminiscent of roses and honey. This profile makes it a highly sought-after flavor and fragrance compound in the food, beverage, and cosmetic industries.[1] Traditionally, its synthesis has been dominated by chemical methods, which often necessitate harsh reaction conditions and can lead to environmental concerns.[2] Enzymatic synthesis, employing lipases as biocatalysts, presents a sustainable and highly selective alternative.[3] Lipases (EC 3.1.1.3) offer remarkable efficiency in non-aqueous environments, enabling the esterification of phenethyl alcohol and butyric acid under mild conditions.[3][4]
The strategic selection of the reaction solvent is a critical determinant of success in these enzymatic systems. The solvent not only solubilizes substrates but also profoundly influences enzyme activity, stability, and the overall reaction equilibrium.[3][5][6] This guide provides a comprehensive framework for the rational selection of solvents in the lipase-catalyzed synthesis of this compound, offering both theoretical insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Theoretical Framework for Solvent Selection
The interaction between the enzyme, substrates, and the solvent is a delicate balance that governs the catalytic efficiency. In non-aqueous enzymology, the solvent's primary role extends beyond a simple reaction medium. It modulates the enzyme's conformation, the solvation of substrates and products, and the crucial water activity around the enzyme.[7]
The Role of Log P in Biocatalysis
The logarithm of the partition coefficient (Log P) of a solvent in an octanol-water system is a widely accepted measure of its polarity and is a crucial parameter for solvent selection in biocatalysis.[8][9][10]
-
High Log P (Nonpolar Solvents): Solvents with a Log P value greater than 4 are generally considered nonpolar and are often the most suitable for lipase-catalyzed esterification.[8] These hydrophobic solvents are less likely to strip the essential water layer that maintains the enzyme's active conformation.[8]
-
Intermediate Log P: Solvents with a Log P between 2 and 4 exhibit moderate biocompatibility.[8]
-
Low Log P (Polar Solvents): Polar solvents, characterized by a Log P value of less than 2, tend to be more disruptive to the enzyme's structure and can lead to decreased activity or inactivation.[6][8] They can strip the essential hydration layer from the enzyme, leading to conformational changes.
The general rule is that higher enzyme activities are often observed in nonpolar solvents.[8]
Water Activity (a_w): A Critical Parameter
Water activity (a_w) is a measure of the available water in a system and is a more accurate predictor of enzyme performance in non-aqueous media than the total water content.[11]
-
Maintaining Enzyme Flexibility: A minimal amount of water is essential to maintain the conformational flexibility of the enzyme required for its catalytic activity.[11][12]
-
Shifting Reaction Equilibrium: Esterification is a reversible reaction. An excess of water will shift the equilibrium towards the reverse reaction, hydrolysis, which breaks down the newly formed ester.[11] As the esterification reaction proceeds, water is produced as a byproduct, which can increase the local water activity and favor hydrolysis.[11]
Therefore, controlling water activity is a critical balancing act to ensure the enzyme remains active while maximizing the synthesis of this compound. The optimal water activity is highly dependent on the specific lipase used.[11]
Solvent-Enzyme Interactions
Organic solvents can influence lipase activity through several mechanisms:
-
Direct Interaction: Solvents can directly interact with the enzyme, potentially causing denaturation or altering the active site's microenvironment.[13]
-
Substrate Partitioning: The solvent affects the partitioning of the hydrophobic substrates (phenethyl alcohol and butyric acid) and the product (this compound) between the bulk solvent phase and the enzyme's microenvironment.
-
Mass Transfer: The viscosity and density of the solvent can impact the diffusion of substrates and products, thereby affecting the overall reaction rate.[3]
Experimental Protocols
Protocol 1: Solvent Screening for this compound Synthesis
This protocol outlines a systematic approach to screen various organic solvents to identify the optimal medium for the lipase-catalyzed synthesis of this compound.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[1][2]
-
Phenethyl alcohol
-
Butyric acid
-
A range of organic solvents with varying Log P values (see Table 1)
-
Molecular sieves (for water activity control)
-
Gas chromatograph (GC) for analysis
-
Shaking incubator or orbital shaker
Procedure:
-
Solvent Preparation: Prepare a series of reaction vials, each containing a different organic solvent.
-
Substrate Addition: To each vial, add phenethyl alcohol and butyric acid. A typical starting molar ratio is 1:1.[4]
-
Enzyme Addition: Add a pre-weighed amount of immobilized lipase to each vial.
-
Water Activity Control (Optional but Recommended): Add activated molecular sieves to the reaction mixtures to control the water activity by adsorbing the water produced during the reaction.[14]
-
Reaction Incubation: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 40-50°C).[2][15][16]
-
Sampling and Analysis: At regular time intervals, withdraw a small aliquot of the reaction mixture. Analyze the samples by GC to determine the concentration of this compound and the remaining substrates.
-
Data Evaluation: Plot the conversion of phenethyl alcohol to this compound over time for each solvent. The solvent that yields the highest conversion in the shortest time is considered the most suitable.
Visualizing the Solvent Selection Workflow
Caption: Workflow for systematic solvent screening and optimization.
Data Presentation: Solvent Properties and Their Impact
The choice of solvent has a demonstrable effect on the yield of the enzymatic reaction. The following table provides a comparison of common organic solvents and their properties relevant to the synthesis of this compound.
| Solvent | Log P | Polarity | Expected Performance in Lipase-Catalyzed Esterification |
| n-Hexane | 3.9 | Nonpolar | High conversion rates are expected due to its hydrophobicity.[8] |
| Cyclohexane | 3.44 | Nonpolar | Generally provides good results, with high ester yields reported.[17] |
| Toluene | 2.73 | Nonpolar | Often a good choice, showing high and stable conversion yields.[2] |
| Isooctane | 4.5 | Nonpolar | Excellent solvent for maintaining enzyme activity and achieving high yields.[18] |
| tert-Butanol | 0.35 | Polar | May lead to lower conversion rates due to its higher polarity.[6] |
| Acetonitrile | -0.34 | Polar | Generally results in decreased lipase activity.[6][13] |
| Acetone | -0.24 | Polar | Can cause a decrease in lipase activity.[13] |
Note: Log P values are approximate and can vary slightly depending on the source.
Protocol 2: Optimization of Reaction Parameters in the Selected Solvent
Once an optimal solvent has been identified, the next step is to optimize other critical reaction parameters to maximize the yield and efficiency of this compound synthesis.
Materials:
-
Optimal solvent identified in Protocol 1
-
Immobilized Lipase (e.g., Novozym 435)
-
Phenethyl alcohol
-
Butyric acid
-
Gas chromatograph (GC)
-
Shaking incubator
Procedure:
-
Temperature Optimization: Set up a series of reactions in the chosen solvent at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C), keeping other parameters constant. Monitor the reaction progress to find the optimal temperature that balances reaction rate and enzyme stability.[15]
-
Molar Ratio Optimization: Vary the molar ratio of phenethyl alcohol to butyric acid (e.g., 1:1, 1:2, 2:1). An excess of one substrate can shift the equilibrium towards product formation.[19][20]
-
Enzyme Concentration Optimization: Investigate the effect of different enzyme concentrations on the reaction rate. While a higher enzyme concentration can increase the rate, it also adds to the cost.[20]
-
Data Analysis: Analyze the results from each optimization experiment to determine the combination of parameters that provides the highest yield of this compound in the most efficient manner.
Visualizing the Lipase Catalytic Mechanism
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.[21]
Conclusion
The selection of an appropriate organic solvent is a cornerstone of developing efficient and robust enzymatic processes for the synthesis of this compound. A systematic approach, grounded in the understanding of solvent properties like Log P and the critical role of water activity, allows for the rational design of reaction systems that maximize enzyme performance and product yield. By following the detailed protocols for solvent screening and reaction optimization outlined in these application notes, researchers can significantly accelerate the development of sustainable and effective biocatalytic routes to this valuable flavor and fragrance compound.
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Application Notes and Protocols for Phenethyl Butyrate in Insect Pheromone Research
Introduction: The Role of Phenethyl Butyrate in Chemical Ecology
This compound (2-phenylethyl butanoate) is a naturally occurring ester found in various fruits and flowers, contributing to their characteristic sweet, floral, and fruity aromas.[1][2] In the intricate world of insect chemical communication, such compounds are often key players, acting as semiochemicals that mediate interactions between organisms. This compound, in particular, has been identified as a significant attractant for a variety of insect species, making it an invaluable tool for researchers studying insect behavior, developing pest management strategies, and exploring the nuances of olfactory signaling.[3] For instance, it is a known attractant for the Japanese beetle (Popillia japonica).[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the study of insect pheromones. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles to ensure reliable and reproducible results.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to be familiar with the properties and safety profile of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103-52-6 | [4] |
| Molecular Formula | C12H16O2 | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Musty, floral, sweet | [1] |
| Boiling Point | 260 °C (lit.) | |
| Density | 0.994 g/mL at 25 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Safety Precautions:
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, good laboratory practice should always be followed.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid contact with skin and eyes.
-
Storage: Store in a cool, well-ventilated area. It is classified as a combustible liquid.
-
First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with water. If swallowed, rinse mouth with water.[4][5] Always consult a physician and have the Safety Data Sheet (SDS) available.[5]
Core Applications in Pheromone Research
This compound is a versatile tool in the chemical ecologist's arsenal. Its primary applications revolve around its ability to elicit behavioral and physiological responses in insects. The following sections provide detailed protocols for key experimental methodologies.
Electroantennography (EAG): Assessing Olfactory Reception
Principle: EAG is a technique used to measure the summated electrical potential from the olfactory neurons on an insect's antenna in response to a volatile stimulus.[7][8] It provides a rapid and sensitive screening method to determine if an insect can detect a specific compound, such as this compound. A significant EAG response indicates that the compound is physiologically active.[8][9]
Diagram 1: Electroantennography (EAG) Experimental Workflow
Caption: Workflow for an Electroantennography (EAG) experiment.
Protocol: Electroantennography (EAG) with this compound
Materials:
-
This compound (≥98% purity)
-
Solvent (e.g., paraffin oil, hexane)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, recording software)
-
Stereomicroscope
-
Test insects (e.g., male moths, beetles)
Procedure:
-
Preparation of Stimulus:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Insert the filter paper into a clean Pasteur pipette. The solvent should be allowed to evaporate for a few minutes.
-
Prepare a control pipette containing only the solvent.
-
-
Antennal Preparation:
-
Anesthetize an insect by chilling it on ice or using CO2.
-
Under a stereomicroscope, carefully excise one antenna at the base using fine scissors.[7]
-
Mount the antenna between two glass capillary electrodes filled with a conductive solution (e.g., saline). The base of the antenna is connected to the reference electrode and the tip to the recording electrode.[10]
-
-
EAG Recording:
-
Position the antennal preparation in a continuous, purified air stream.
-
Deliver a puff of air (e.g., 0.5 seconds) from the stimulus pipette through the air stream and over the antenna.
-
Record the resulting depolarization of the antennal potential in millivolts (mV).[8]
-
Present the stimuli in order of increasing concentration, with a solvent control presented before and after the test compounds.
-
Allow sufficient time between stimuli for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Subtract the average response to the solvent control from the response to this compound to normalize the data.
-
Analyze the dose-response relationship.
-
Causality and Validation:
-
Why use a serial dilution? To establish a dose-response curve, which can reveal the sensitivity of the insect's olfactory system to this compound.
-
Why use a solvent control? To ensure that the observed response is due to the test compound and not the solvent.
-
Self-Validation: A stable baseline recording and a consistent response to a positive control (a known EAG-active compound for the species) throughout the experiment validate the health of the antennal preparation.[9]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Principle: GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a detector.[11] It allows for the identification of biologically active compounds within a complex mixture. In the context of this compound, GC-EAD can confirm its presence in natural extracts (e.g., from host plants) and identify which specific compound in a blend elicits an antennal response.
Diagram 2: Gas Chromatography-Electroantennographic Detection (GC-EAD) Setup
Caption: Schematic of a typical GC-EAD system.
Protocol: GC-EAD Analysis
Materials:
-
GC-EAD system (GC with a column effluent splitter)
-
Antennal preparation (as described in the EAG protocol)
-
Sample containing this compound (e.g., headspace extract of a flower, synthetic blend)
-
Appropriate GC column (e.g., nonpolar or mid-polar)
Procedure:
-
System Setup:
-
Install the GC column and configure the effluent splitter to direct a portion of the column outflow to the FID and the other portion to the EAD. A 1:1 split is common.[12]
-
Set up the antennal preparation at the EAD outlet.
-
-
GC Analysis:
-
Inject the sample into the GC.
-
Run a temperature program that effectively separates the components of the mixture.
-
-
Simultaneous Detection:
-
Simultaneously record the signals from the FID and the EAD.
-
The FID will detect all compounds eluting from the column, while the EAD will only show a response when a physiologically active compound reaches the antenna.[13]
-
-
Data Analysis:
-
Align the FID and EAD chromatograms.
-
Identify the peaks in the FID chromatogram that correspond to a simultaneous depolarization in the EAD signal.
-
The retention time of the EAD-active peak can be used to identify this compound by comparing it to the retention time of a synthetic standard run under the same conditions.
-
Causality and Validation:
-
Why split the effluent? To allow for the simultaneous detection of all separated compounds (FID) and the insect's specific response to them (EAD).[12]
-
Why use a synthetic standard? To confirm the identity of the EAD-active compound by matching its retention time.
-
Self-Validation: A consistent EAD response to the target compound across multiple runs validates the technique's reliability. The FID signal provides a quantitative measure of the compound, which can be correlated with the magnitude of the EAD response.
Behavioral Assays: From Attraction to Action
While electrophysiology confirms detection, behavioral assays are essential to determine the ultimate response of the insect (e.g., attraction, repulsion, arrestment).[8]
Principle: A Y-tube olfactometer is a simple, yet effective, choice assay to assess an insect's preference for one odor over another.[14][15] It is ideal for screening the attractant or repellent properties of this compound.
Diagram 3: Y-Tube Olfactometer Experimental Setup
Caption: A dual-choice Y-tube olfactometer setup.
Protocol: Y-Tube Olfactometer Assay
Materials:
-
Y-tube olfactometer
-
Air delivery system (pump, flow meters)
-
This compound solution
-
Solvent control
-
Test insects
Procedure:
-
Setup:
-
Clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Connect the arms of the Y-tube to the air delivery system, ensuring a constant and equal airflow through each arm.[14]
-
Place the odor source (filter paper with this compound) in one arm and the control (filter paper with solvent) in the other.
-
-
Insect Introduction:
-
Introduce a single insect at the base of the Y-tube.[14]
-
Allow the insect a set amount of time to make a choice (e.g., 5-10 minutes).
-
-
Data Collection:
-
Record which arm the insect enters and how long it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.
-
-
Data Analysis:
-
Use a chi-square test or a binomial test to determine if there is a statistically significant preference for the arm containing this compound.
-
Causality and Validation:
-
Why equal airflow? To prevent any bias in the insect's movement due to differences in air pressure.
-
Why a single insect at a time? To avoid any confounding social interactions.
-
Self-Validation: Randomizing the position of the treatment and control arms between trials helps to eliminate any positional bias. A lack of preference in control vs. control trials validates the experimental setup.
Principle: A wind tunnel provides a more realistic environment to study an insect's flight behavior in response to an odor plume.[16] It allows for the detailed observation of upwind flight, source location, and landing behaviors.[17]
Diagram 4: Wind Tunnel Bioassay Workflow
Caption: Experimental workflow for a wind tunnel bioassay.
Protocol: Wind Tunnel Bioassay
Materials:
-
Wind tunnel
-
Anemometer
-
Light source (appropriate for the insect's activity period, e.g., dim red light for nocturnal insects)[17]
-
This compound dispenser (e.g., rubber septum, filter paper)
-
Test insects (e.g., virgin males for sex pheromone assays)[17]
Procedure:
-
Preparation:
-
Assay Conditions:
-
Insect Release and Observation:
-
Data Analysis:
-
Calculate the percentage of insects exhibiting each behavior for different doses of this compound and the control.
-
Use appropriate statistical tests to compare the responses between treatments.
-
Table 2: Representative Data from a Wind Tunnel Bioassay
| This compound Dose (ng) | % Activation | % Take-off | % Upwind Flight | % Source Contact |
| 0 (Control) | 10 | 5 | 2 | 0 |
| 1 | 40 | 30 | 20 | 10 |
| 10 | 75 | 65 | 55 | 40 |
| 100 | 90 | 85 | 80 | 70 |
| 1000 | 85 | 80 | 75 | 65 |
Note: Data are hypothetical and for illustrative purposes only.
Causality and Validation:
-
Why laminar airflow? To create a stable and predictable odor plume for the insect to navigate.
-
Why test a range of doses? To determine the optimal concentration for attraction. Higher doses can sometimes be repellent or cause sensory adaptation.[17]
-
Self-Validation: The wind tunnel must be thoroughly cleaned between trials to prevent contamination.[17] Running solvent controls intermittently ensures that the observed behaviors are not due to residual odors.
Conclusion
This compound is a valuable and versatile compound for investigating insect pheromones and olfactory-mediated behaviors. The methodologies outlined in these application notes, from initial screening with EAG and GC-EAD to detailed behavioral analysis in olfactometers and wind tunnels, provide a robust framework for its effective use. By understanding the principles behind each technique and adhering to rigorous experimental design, researchers can confidently elucidate the role of this compound in the chemical ecology of their target insect species, paving the way for innovative pest management solutions and a deeper understanding of insect communication.
References
- Knudsen, G. K., Tasin, M., Aak, A., & Thöming, G. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141), e58385.
- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
- Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET Phenyl Ethyl Butyrate.
- Microbe Investigations. (n.d.). Y-Tube Olfactometer Test.
- Lozada, M., et al. (2017). Heptyl butyrate, a putative pheromone involved in social communication of Vespula germanica wasps. Insectes Sociaux.
- Olsson, S. B., & Kelling, J. H. (2010). Electroantennogram and Single Sensillum Recording in Insect Antennae. Methods in Molecular Biology.
- JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments.
- Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62261.
- JoVE. (2023). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview.
- McGovern, T. P., et al. (1970). Phenethyl Propionate, a Potent New Attractant for Japanese Beetles. Journal of Economic Entomology.
- Wikipedia. (n.d.). Olfactometer.
- Mankin, R. W., et al. (2001). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Journal of Economic Entomology.
- Gargi, et al. (2022). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Research Trend.
- Yashika Solutions. (2023). Insect Olfactometers.
- Leather, S. (2014). Entomological classics – The insect olfactometer. Don't Forget the Roundabouts.
- ResearchGate. (2016). How can I measure the attractive and repellent effect of certain chemicals toward insects?
- American Chemical Society. (2020). Heptyl butyrate.
- Munro, M., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution.
- Li, Y., et al. (2022). Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). Insects.
- PubChem. (n.d.). This compound.
- Huang, L. P., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ.
- Linn, C. E., et al. (2007). An automated approach to detecting signals in electroantennogram data. Journal of Chemical Ecology.
- ResearchGate. (n.d.). GC-EAD responses of male antennae to gland extracts.
- Landolt, P. J., et al. (1999). Chemical Attractants for Trapping Yellowjackets Vespula germanica and Vespula pensylvanica (Hymenoptera: Vespidae). Journal of Economic Entomology.
- Landolt, P. J., & Zhang, Q. H. (2016). Discovery and Development of Chemical Attractants Used to Trap Pestiferous Social Wasps (Hymenoptera: Vespidae). Journal of Insect Science.
- Beroza, M. (1960). MATERIALS TESTED AS INSECT ATTRACTANTS. United States Department of Agriculture.
- ResearchGate. (n.d.). Behavioral Responses of Insects to Plant Secondary Compounds.
- González-Cabrera, J., et al. (2021). Behavioral Responses of the Common Bed Bug to Essential Oil Constituents. Insects.
- The Good Scents Company. (n.d.). This compound.
- Romero, A., et al. (2010). Behavioral responses of the bed bug to insecticide residues. Journal of Medical Entomology.
- ResearchGate. (2022). (PDF) Isopentyl Butanoate: Aggregation Pheromone of the Brown Spiny Bug, Clavigralla tomentosicollis (Hemiptera: Coreidae), and Kairomone for the Egg Parasitoid Gryon sp. (Hymenoptera: Scelionidae).
- MySkinRecipes. (n.d.). This compound – Fruity-floral (pear/rose) ester.
- ResearchGate. (n.d.). Physiological and behavioral responses of adult and nymphal brown marmorated stink bug, Halyomorpha halys ( Hemiptera: Pentatomidae ), to hazelnut volatiles.
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Application Note: Protocols for Cellular Analysis of Phenethyl Butyrate Activity
This guide provides a comprehensive overview and detailed protocols for utilizing phenethyl butyrate in cell culture experiments. It is designed for researchers, scientists, and drug development professionals seeking to investigate the cellular effects of this compound. This document moves beyond simple instructions to explain the underlying scientific principles, ensuring robust and reproducible experimental design.
Introduction: this compound as a Pro-Drug for HDAC Inhibition
This compound is the butanoate ester of 2-phenylethanol, a compound found naturally in sources like mentha oils and recognized for its use as a flavoring and fragrance agent.[1][2] In the context of cell biology and drug development, its significance lies in its functional relationship to butyrate, a well-documented short-chain fatty acid (SCFA).[1][3] this compound serves as a pro-drug, which, upon cellular uptake, is hydrolyzed to release butyrate.
Butyrate is a potent inhibitor of histone deacetylases (HDACs).[4][5][6] HDACs play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription.[7] By inhibiting HDACs, butyrate induces histone hyperacetylation, which relaxes chromatin and facilitates the expression of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4][8] This application note will detail the protocols necessary to study these effects in a cell culture setting.
Section 1: Mechanism of Action
The primary mechanism through which this compound exerts its biological effects is via the intracellular release of butyrate, a potent HDAC inhibitor.[4][9] This activity triggers a cascade of events leading to significant changes in cellular phenotype, particularly in cancer cells.
-
HDAC Inhibition : Butyrate directly inhibits the activity of Class I and II HDACs.[4][5] This action leads to the accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4 histones.[6][9]
-
Chromatin Remodeling & Gene Expression : Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more open chromatin structure, making gene promoters accessible to transcription factors.[8]
-
Induction of Cell Cycle Arrest : A key target gene upregulated by butyrate is CDKN1A, which encodes the p21WAF1/CIP1 protein.[3][4][10] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression, primarily causing an arrest in the G0/G1 phase.[10][11][12]
-
Induction of Apoptosis : Butyrate promotes apoptosis through the mitochondrial (intrinsic) pathway.[13][14] It modulates the balance of the Bcl-2 protein family, increasing the expression of pro-apoptotic members (e.g., Bak) while reducing anti-apoptotic members (e.g., Bcl-xL).[13] This shift triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade (via caspase-9), leading to programmed cell death.[13][14]
Section 2: Protocol for Stock Solution Preparation
Expertise & Experience: Proper handling of this compound is critical for experimental success. The compound is a liquid that is very slightly soluble in water but readily soluble in organic solvents like ethanol and DMSO.[1][15] Using a solvent necessitates the inclusion of a "vehicle control" in all experiments to ensure that the observed effects are due to the compound and not the solvent.
Protocol 2.1: Preparation of 100 mM this compound Stock Solution
-
Materials :
-
This compound (MW: 192.25 g/mol , Density: ~0.994 g/mL)[16]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
-
Procedure :
-
Aseptically, in a sterile biosafety cabinet, add 9.61 mg (or approximately 9.67 µL) of this compound to a sterile microcentrifuge tube.
-
Add 500 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the solution is completely clear and homogenous. This yields a 100 mM stock solution.
-
Trustworthiness: Visually inspect the solution against a light source to ensure there are no undissolved droplets.
-
Aliquot the stock solution into smaller working volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
-
Section 3: Core Protocol - Assessing Anti-proliferative Effects
This protocol provides a framework for a comprehensive initial assessment of this compound's effects on a cancer cell line. The human colon carcinoma cell line HCT-116 is used as an example, as it is known to be responsive to butyrate treatment.[17][18][19]
Objective : To determine the dose-dependent effects of this compound on cell viability, cell cycle distribution, and apoptosis induction in HCT-116 cells.
Materials :
-
HCT-116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
96-well and 6-well cell culture plates
-
Reagents for downstream assays (e.g., MTT or Resazurin for viability; Propidium Iodide and RNase for cell cycle; Annexin V-FITC/PI kit for apoptosis)
Protocol 3.1: Cell Seeding and Treatment
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
For Viability Assay : Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
For Cell Cycle & Apoptosis Assays : Seed 300,000 cells per well in 2 mL of medium in a 6-well plate.[17]
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 0.5, 1, 2, 4, 5 mM).[17][19]
-
Expertise & Experience: Prepare a vehicle control using the same maximum volume of DMSO that is in the highest concentration of this compound. This is critical to rule out solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time point (e.g., 48 hours).
Protocol 3.2: Downstream Analysis
-
Cell Viability (MTT Assay) :
-
After 48h, add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining) :
-
Harvest cells from the 6-well plate, including floating cells from the supernatant.
-
Wash with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Wash again with PBS and resuspend in staining solution containing Propidium Iodide and RNase A.
-
Analyze by flow cytometry. The resulting DNA content histogram will show the distribution of cells in G0/G1, S, and G2/M phases.[10]
-
-
Apoptosis Assay (Annexin V/PI Staining) :
-
Harvest cells, including the supernatant.
-
Wash with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Section 4: Data Interpretation and Expected Outcomes
Trustworthiness: A self-validating experimental design integrates multiple assays. For instance, a decrease in cell viability should be corroborated by an increase in apoptosis and/or a significant cell cycle arrest. If viability drops but apoptosis and cell cycle markers are unchanged, it may suggest necrosis or other cytotoxic mechanisms requiring further investigation.
Data Presentation: Results should be quantified and presented clearly. The half-maximal inhibitory concentration (IC50) is a key metric derived from the viability assay.
Table 1: Representative IC50 Values of Butyrate in Colon Cancer Cell Lines (72h Treatment)
| Cell Line | IC50 (mM) | Reference |
|---|---|---|
| HCT-116 | 0.86 | [17] |
| HT-29 | 2.15 | [17] |
| Caco-2 | 2.15 | [17] |
Note: These values are for butyrate and serve as an expected range for this compound activity. The efficacy of this compound may vary based on cellular esterase activity.
Expected Outcomes:
-
Viability : A dose-dependent decrease in cell viability is expected.
-
Cell Cycle : An accumulation of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases.[10]
-
Apoptosis : A dose-dependent increase in the percentage of Annexin V positive cells (early and late apoptosis).
Table 2: Hypothetical Results of this compound (4 mM) Treatment on HCT-116 Cells after 48h
| Assay | Vehicle Control | 4 mM this compound | Expected Trend |
|---|---|---|---|
| Cell Viability (%) | 100% | ~35% | Decrease |
| Cell Cycle (%) | |||
| G0/G1 Phase | 55% | ~75% | Increase |
| S Phase | 30% | ~10% | Decrease |
| G2/M Phase | 15% | ~15% | No major change |
| Apoptosis (%) | |||
| Early Apoptotic | 4% | ~20% | Increase |
| Late Apoptotic | 2% | ~25% | Increase |
References
- J&K Scientific LLC.
- PubMed.
- National Institutes of Health (NIH). Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis. [Link]
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- Spandidos Publications.
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- National Institutes of Health (NIH). Butyrate Histone Deacetylase Inhibitors. [Link]
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- Semantic Scholar. Butyrate Alters the Expression and Activity of Cell Cycle Components in Anaplastic Thyroid Carcinoma Cells. [Link]
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- PubMed. Apoptotic Death in Adenocarcinoma Cell Lines Induced by Butyrate and Other Histone Deacetylase Inhibitors. [Link]
- PubMed. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. [Link]
- ResearchGate. Butyrate inhibits histone deactylases (HDAC), allowing increased... | Download Scientific Diagram. [Link]
- MDPI.
- ResearchGate. (PDF) Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. [Link]
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- MDPI. Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. [Link]
- FDA Global Substance Registration System (GSRS).
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Application Notes and Protocols for the Analytical Purity Assessment of Phenethyl Butyrate
Introduction
Phenethyl butyrate (2-phenylethyl butanoate) is a vital ester in the flavor and fragrance industry, prized for its characteristic sweet, fruity, and rosy aroma. It is a key component in the formulation of perfumes, cosmetics, and as a flavoring agent in various food products.[1][2][3] Given its widespread use and direct human contact, ensuring the purity of this compound is paramount for both product quality and consumer safety.
This document provides a comprehensive guide to the analytical standards and detailed protocols for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important compound. The methodologies described herein are grounded in established analytical principles and draw from international standards, including those set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex (FCC).[4][5][6]
Understanding Potential Impurities
A thorough purity assessment begins with an understanding of the potential impurities that may be present. The most common commercial synthesis of this compound is the Fischer esterification of phenethyl alcohol with butyric acid, typically in the presence of an acid catalyst.[7]
This synthesis route can lead to several process-related impurities:
-
Unreacted Starting Materials: Residual phenethyl alcohol and butyric acid are the most probable impurities.
-
By-products: Side reactions, though generally minimal in optimized processes, can lead to the formation of other esters or ethers.
-
Catalyst Residues: Depending on the catalyst used and the purification process, trace amounts of the acid catalyst may remain.
-
Degradation Products: this compound can hydrolyze back to phenethyl alcohol and butyric acid in the presence of moisture and at elevated temperatures.[8]
The analytical strategies outlined below are designed to separate, identify, and quantify the primary analyte, this compound, from these potential impurities.
Physicochemical and Regulatory Specifications
Before delving into detailed analytical protocols, it is essential to be aware of the established specifications for this compound. These provide the benchmark against which analytical results are compared.
| Parameter | JECFA Specification[4][5] | Food Chemicals Codex (FCC)[3][6] | Typical Supplier Specification[9][10] |
| Synonyms | Benzylcarbinyl butyrate; 2-Phenethyl butanoate | Phenylethyl Butyrate | 2-Phenylethyl butanoate |
| CAS Number | 103-52-6 | 103-52-6 | 103-52-6 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol | 192.25 g/mol | 192.25 g/mol |
| Assay (Purity) | ≥ 97% | ≥ 98% | ≥ 98% (by GC) |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Warm, floral and fruity | Grape, floral, strawberry, sweet | Sweet, fruity, rosy |
| Acid Value | ≤ 1.0 | Not specified | ≤ 1.0 |
| Refractive Index | 1.487–1.493 (at 20°C) | 1.49 (at 20°C) | 1.475 - 1.495 (at 20°C) |
| Specific Gravity | 0.991–0.994 (at 25°C) | 0.994 (at 25°C) | 0.99 (at 25°C) |
| Boiling Point | 238°C | 260°C | 235 - 240°C |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils |
Primary Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is the most powerful and widely used technique for the purity assessment of volatile compounds like this compound. Its high resolution allows for the separation of the main component from closely related impurities. The Flame Ionization Detector (FID) is ideal for this analysis due to its high sensitivity to organic compounds and a wide linear range.
The underlying principle of this method is the separation of components in a sample based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert support within a capillary column) and a gaseous mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.
Diagram of the GC-FID Analytical Workflow
Caption: Workflow for this compound Purity Analysis by GC-FID.
Detailed GC-FID Protocol
This protocol is designed to provide a robust method for the determination of this compound purity and the quantification of its primary potential impurities, phenethyl alcohol and butyric acid.
1. Instrumentation and Consumables
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.
-
Data acquisition and processing software.
-
Fused silica capillary column: A polar stationary phase like a polyethylene glycol (WAX) or a mid-polarity phase like a (5%-phenyl)-methylpolysiloxane is recommended for good separation of the ester from the alcohol and acid. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Syringes: 10 µL for manual injection or autosampler syringes.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Volumetric flasks and pipettes.
-
Solvent: Ethanol or Methanol, HPLC grade.
-
Reference Standards: this compound (≥99.5% purity), phenethyl alcohol, and butyric acid.
2. Preparation of Solutions
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. This results in a concentration of approximately 10 mg/mL.
-
Reference Standard Solution: Prepare a stock solution of this compound reference standard in ethanol at a concentration of 10 mg/mL.
-
Impurity Standard Solution (for identification): Prepare a mixed standard solution in ethanol containing phenethyl alcohol and butyric acid at a concentration of approximately 0.1 mg/mL each.
3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, polar (WAX) or mid-polar (e.g., DB-5) | Provides good resolution for the target analyte and potential impurities. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C | This temperature program allows for the separation of volatile impurities from the main peak and ensures that less volatile components are eluted. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for good separation efficiency. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 50:1 | A split injection is suitable for a concentrated sample and prevents peak tailing. |
4. System Suitability
Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor for the this compound peak: 0.8 - 1.5
-
Theoretical plates for the this compound peak: ≥ 20,000
5. Analysis Procedure
-
Inject the impurity standard solution to determine the retention times of phenethyl alcohol and butyric acid.
-
Inject the sample solution in duplicate.
-
Integrate the peak areas of all components in the chromatogram.
6. Calculation of Purity
The purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
7. Identification and Quantification of Impurities
-
Identify the peaks corresponding to phenethyl alcohol and butyric acid in the sample chromatogram by comparing their retention times with those from the impurity standard solution.
-
Quantify these impurities using the same area normalization method.
Confirmatory and Orthogonal Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC-FID is the primary method for purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection can serve as a valuable orthogonal technique. It is particularly useful for detecting less volatile or thermally labile impurities that may not be amenable to GC analysis. The presence of a phenyl group in this compound allows for sensitive detection by UV.
Diagram of the HPLC-UV Analytical Workflow
Caption: Workflow for this compound Purity Analysis by HPLC-UV.
Detailed HPLC-UV Protocol
This protocol provides a method for the determination of this compound purity using reverse-phase HPLC.
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Syringe filters: 0.45 µm PTFE or nylon.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Volumetric flasks and pipettes.
-
Reference Standard: this compound (≥99.5% purity).
2. Preparation of Solutions
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Reference Standard Solution: Prepare a stock solution of this compound reference standard in the same diluent at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column provides good retention and separation. |
| Mobile Phase | Gradient elution with Acetonitrile (B) and Water (A) | A gradient is used to ensure good separation of early-eluting polar impurities and the main analyte. |
| Gradient Program | Time (min) | %B |
| 0 | 50 | |
| 15 | 90 | |
| 20 | 90 | |
| 21 | 50 | |
| 25 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 210 nm | Provides good sensitivity for the phenyl group. |
| Injection Volume | 10 µL | A typical injection volume for this concentration. |
4. System Suitability
Inject the reference standard solution five times. The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor for the this compound peak: 0.8 - 1.5
-
Theoretical plates for the this compound peak: ≥ 2,000
5. Analysis Procedure
-
Inject the sample solution in duplicate.
-
Integrate the peak areas of all components in the chromatogram.
6. Calculation of Purity
The purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Forced Degradation Studies
To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies should be performed.[11][12][13][14] These studies involve subjecting the this compound sample to harsh conditions to intentionally induce degradation. The analytical methods should then be capable of separating the intact drug from its degradation products.
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the developed GC-FID and HPLC-UV methods to demonstrate that the degradation products are well-resolved from the main this compound peak.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in flavor and fragrance applications, as well as its safety for consumers. The analytical methods detailed in this application note, primarily GC-FID with HPLC-UV as a confirmatory technique, provide a robust framework for the comprehensive purity assessment of this compound. Adherence to these protocols, including system suitability checks and an understanding of potential impurities, will enable researchers and quality control professionals to ensure that their this compound meets the high standards required for its intended use.
References
- Food and Agriculture Organization of the United Nations. (2025). Phenethyl 2-methylbutyrate. In Online Edition: "Specifications for Flavourings".
- Food and Agriculture Organization of the United Nations. (2026). This compound. In Online Edition: "Specifications for Flavourings".
- Food and Agriculture Organization of the United Nations. (2026). alpha-Methylthis compound. In Online Edition: "Specifications for Flavourings".
- World Health Organization. (2021). This compound. JECFA.
- Food and Agriculture Organization of the United Nations. (2025). Phenethyl isovalerate. In Online Edition: "Specifications for Flavourings".
- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166, 113228.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Agilent Technologies, Inc. (n.d.). GC/FID & GC/MS RTL Flavor Databases.
- BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- U.S. Pharmacopeial Convention. (n.d.). Food Chemicals Codex (FCC).
- Flavor and Extract Manufacturers Association. (n.d.). This compound.
- The Good Scents Company. (n.d.). This compound.
- Agilent Technologies, Inc. (2012). Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Regulations.gov. (n.d.). food chemicals codex.
- Eqipped. (n.d.). Phenyl Ethyl Butyrate Synthesis 98% Purity.
- Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., ... & Salvito, D. (2012). Fragrance material review on this compound. Food and chemical toxicology, 50, S398-S401.
- S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the.
- Restek. (n.d.). Alcoholic Beverage Analysis by GC.
- MDPI. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
- Current Pharmaceutical Analysis. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
- ResearchGate. (n.d.). Chromatograms obtained by headspace solid-phase microextraction and....
- PubMed. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID.
- Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
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Application Notes & Protocols: Elucidating Metabolic Pathways Using Phenethyl Butyrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenethyl butyrate, an ester of phenethyl alcohol and butyric acid, serves as a valuable tool for investigating cellular metabolism. Upon cellular uptake, it is readily hydrolyzed, releasing butyrate, a short-chain fatty acid (SCFA) with pleiotropic biological activities. Butyrate is a key energy source for colonocytes, a potent histone deacetylase (HDAC) inhibitor, and a signaling molecule that modulates gene expression and cellular function.[1][2][3] These properties make this compound an excellent pro-drug for studying the profound impact of butyrate on metabolic pathways in various physiological and pathological contexts, including cancer, metabolic disorders, and neurodegenerative diseases.[4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in metabolic pathway studies.
Introduction: Mechanism of Action
This compound acts as a delivery vehicle for its two constituent molecules: phenethyl alcohol and butyric acid. The primary metabolic effects are driven by butyrate, which functions through three principal mechanisms:
-
Energy Substrate: Butyrate is transported into mitochondria and undergoes β-oxidation to produce acetyl-CoA.[7] This acetyl-CoA can enter the tricarboxylic acid (TCA) cycle to generate ATP, making it a crucial fuel source, particularly for intestinal epithelial cells.
-
HDAC Inhibition: Butyrate is a well-established inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones.[1][3] This epigenetic modification alters chromatin structure, making DNA more accessible for transcription and thereby regulating the expression of genes involved in cell cycle control, apoptosis, and metabolism.[8]
-
GPCR Signaling: Butyrate activates G-protein coupled receptors (GPCRs), such as GPR109a and GPR43, initiating signaling cascades that influence inflammation, glucose homeostasis, and other metabolic processes.[1][5]
These multifaceted actions allow researchers to use this compound to probe fundamental metabolic shifts in a variety of cell and disease models.
Application in Cancer Metabolism
A hallmark of many cancer cells is altered glucose metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect).[5] Butyrate can counteract this by suppressing glycolysis and promoting apoptosis, making this compound a powerful agent for studying cancer cell metabolism.[5][9]
Protocol 2.1: Assessing Cellular Bioenergetics with Seahorse XF Analysis
This protocol measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[10]
Rationale: By exposing cancer cells to this compound and measuring OCR and ECAR, researchers can determine if the compound shifts the metabolic phenotype away from glycolysis and towards oxidative phosphorylation, or if it induces overall metabolic collapse leading to cell death. The Mito Stress Test reveals key parameters of mitochondrial function by using pharmacological agents that target different components of the electron transport chain.[11]
-
Cell Seeding (Day 1):
-
Seed cancer cells (e.g., HCT116, HT-29) into an XF cell culture microplate at a pre-determined optimal density.[12]
-
Expert Tip: Cell density is critical. Too few cells will yield a signal below the detection limit, while too many will exhaust nutrients and oxygen too quickly. A cell titration experiment is recommended for each new cell line.
-
Incubate overnight in a standard CO₂ incubator at 37°C.
-
-
Assay Preparation (Day 2):
-
Hydrate an XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[13]
-
Prepare treatment compounds:
-
This compound: Prepare a stock solution and dilute it to the desired final concentrations in XF assay medium. IC₅₀ values for butyrate in colon cancer cells typically range from 0.8 to 2.5 mM, providing a starting point for dose-response experiments.[9]
-
Mito Stress Test Compounds (Agilent Kit): Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.[11]
-
-
Warm XF assay medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine) to 37°C.
-
-
Assay Execution (Day 2):
-
Remove the cell culture plate from the incubator. Gently wash the cells twice with warmed XF assay medium.
-
Add the final volume of XF assay medium containing the appropriate concentration of this compound (or vehicle control) to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[12]
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds into the appropriate injection ports.
-
Place the cartridge and cell plate into the Seahorse XF Analyzer and begin the assay. The instrument will first calibrate, then measure basal OCR and ECAR before sequentially injecting the compounds.
-
| Parameter | Description | Expected Effect of this compound in Cancer Cells |
| Basal OCR | Baseline oxygen consumption, indicating overall mitochondrial respiration. | May increase as cells are forced to rely on oxidative phosphorylation, or decrease if mitochondrial damage occurs. |
| Basal ECAR | Baseline proton efflux, largely from glycolysis. | Significant decrease, indicating inhibition of the Warburg effect.[5][7] |
| ATP Production | OCR linked to ATP synthesis (difference before and after Oligomycin). | Variable; depends on the cell's ability to compensate for reduced glycolysis. |
| Maximal Respiration | Maximum OCR achieved after FCCP injection, indicating respiratory capacity. | May decrease, suggesting mitochondrial toxicity or substrate limitation. |
| Proton Leak | OCR continuing after ATP synthase inhibition, indicating mitochondrial inefficiency. | May be modulated, reflecting changes in mitochondrial coupling.[4][14] |
Application in Systemic Metabolism Studies
This compound is a valuable tool for investigating metabolic disorders like obesity and insulin resistance. Butyrate has been shown to improve mitochondrial function, enhance fatty acid oxidation, and activate the AMPK pathway, a central regulator of cellular energy homeostasis.[2][4][14]
Protocol 3.1: Stable Isotope Labeling for Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes allows researchers to trace the fate of atoms from a labeled substrate through metabolic pathways.[15] Using uniformly labeled ¹³C-butyrate (delivered via this compound), one can quantify its contribution to the TCA cycle and other downstream pathways.
Rationale: This technique provides direct evidence of butyrate catabolism and its integration into central carbon metabolism. It can reveal whether butyrate is primarily being used as an energy source (oxidized in the TCA cycle) or as a carbon source for biosynthesis (e.g., lipid synthesis).[16][17] This is crucial for understanding how butyrate supplementation might alter fuel preference in hepatocytes or adipocytes.
-
Cell Culture and Labeling:
-
Culture cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to the desired confluency.
-
Replace the standard medium with a medium containing the labeled precursor. For this application, add this compound and [U-¹³C₄]-butyrate to the culture medium.
-
Expert Tip: The unlabeled this compound is included to study the overall effect of the compound, while the labeled butyrate traces the specific metabolic fate. The incubation time is critical; short time points (minutes to hours) are used to capture initial metabolic fates, while longer time points may show label incorporation into biomass.[17]
-
Incubate for the desired period (e.g., 30 minutes to 24 hours).
-
-
Metabolite Extraction:
-
Quickly aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding 80% methanol (pre-chilled to -80°C).
-
Scrape the cells, collect the cell lysate, and centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect the mass shift in downstream metabolites that have incorporated the ¹³C atoms from butyrate. For example, acetyl-CoA has a mass of M. After oxidation of [U-¹³C₄]-butyrate, it will form [U-¹³C₂]-acetyl-CoA, with a mass of M+2.
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., X¹³CMS, mzMatch-ISO) to correct for natural isotope abundance and calculate the mass isotopologue distribution (MID) for key metabolites.[18][19]
-
The MID reveals the fraction of each metabolite pool that is labeled, providing a quantitative measure of flux through the pathway.
-
Protocol 3.2: Quantification of Key Metabolites by UPLC-MS/MS
To fully understand the disposition of this compound, it is essential to quantify the parent compound and its major metabolites. While this compound itself is not extensively studied, methods developed for the related drug sodium phenylbutyrate can be adapted. Phenylbutyrate is metabolized to phenylacetate (PA) and phenylacetylglutamine (PAG).[20] Similarly, the phenethyl group of this compound will likely undergo analogous metabolism.
Rationale: Quantifying the levels of this compound and its metabolites in plasma or cell lysates provides critical pharmacokinetic and pharmacodynamic data. This helps correlate the observed biological effects with the concentration of the active molecules at the target site.[21][22]
-
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding a solvent like acetonitrile to the plasma sample, vortexing, and centrifuging.
-
Cell Lysates: Use the metabolite extraction method described in Protocol 3.1.
-
Expert Tip: Include an internal standard (a structurally similar molecule not present in the sample) at the beginning of the preparation to control for extraction efficiency and instrument variability.
-
-
UPLC-MS/MS Analysis:
-
Develop a rapid Ultra-Performance Liquid Chromatography (UPLC) method to separate the parent compound and its expected metabolites. A C18 column is typically used.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Self-Validation: The method must be validated for linearity, accuracy, precision, and recovery according to standard bioanalytical guidelines.[20][22]
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for each analyte.
-
Calculate the concentration of each analyte in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Application in Neurobiology and Beyond
Emerging research highlights the therapeutic potential of butyrate in neurological disorders, where it can reduce neuroinflammation, improve mitochondrial function, and exert neuroprotective effects.[6][23][24][25] The protocols outlined in this guide are directly applicable to neuroscience research. For instance, Seahorse XF analysis can be performed on primary neurons or microglia to study the effects of this compound on their metabolic function, while stable isotope tracing can elucidate how butyrate is utilized as a fuel source in the brain.
Conclusion
This compound is a versatile and effective tool for probing the complex roles of butyrate in cellular and systemic metabolism. By employing the robust methodologies detailed in these application notes—including real-time bioenergetic analysis, stable isotope tracing, and quantitative mass spectrometry—researchers can gain deep, mechanistic insights into the metabolic pathways governed by this key molecule. These protocols provide a solid foundation for investigating the therapeutic potential of butyrate in a wide range of diseases, from cancer to metabolic and neurological disorders.
References
- Molinari, B., et al. (2017). Butyrate Regulates Liver Mitochondrial Function, Efficiency, and Dynamics in Insulin-Resistant Obese Mice.
- Li, G., et al. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review).
- Molinari, B., et al. (2017). Butyrate Regulates Liver Mitochondrial Function, Efficiency, and Dynamics in Insulin-Resistant Obese Mice. PubMed. [Link]
- Semantic Scholar. (N/A). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Semantic Scholar. [Link]
- Wikipedia. (N/A). Isotopic labeling. Wikipedia. [Link]
- Heerdt, B. G., et al. (1998).
- Sun, B., et al. (2017). Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. PubMed. [Link]
- Agilent Technologies. (N/A). How Agilent Seahorse XF Analyzers Work. Agilent Technologies. [Link]
- Venkatesan, N., et al. (1999). Influence of butyrate on lipid metabolism, survival, and differentiation of colon cancer cells. PubMed. [Link]
- Semantic Scholar. (N/A). Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. Semantic Scholar. [Link]
- Agilent Technologies. (N/A). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]
- Jeong, Y., et al. (2024). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. MDPI. [Link]
- Fang, K., et al. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. Frontiers. [Link]
- Chiaradonna, F., et al. (2022). An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. PubMed Central. [Link]
- Be-Nazir, A., et al. (2023). A Novel Method for Measuring Mitochondrial Respiratory Parameters in Wheat Paleae (Paleae Superior) Using the XF24 Analyzer. PMC - NIH. [Link]
- ResearchGate. (N/A). Identification of phenylbutyrylglutamine, a new metabolite of phenylbutyrate metabolism in humans.
- ResearchGate. (N/A). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- SickKids Research Institute. (N/A). Agilent Seahorse XF Glycolytic Rate Assay Kit. SickKids Research Institute. [Link]
- Lemetre, C., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH. [Link]
- He, J., et al. (2020).
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- Creek, D. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]
- Integra Functional Medicine. (2024). Butyrate's Cancer-KILLING Power: TRIGGERING Ferroptosis. YouTube. [Link]
- Mirzaei, R., et al. (2023).
- Mirzaeian, P., et al. (2022).
- van der Beek, C. M., et al. (2021). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. PMC - PubMed Central. [Link]
- Salvi, P. S., & Cowles, R. A. (2021). Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes. MDPI. [Link]
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- Chen, L., et al. (2022).
- van der Krieken, S. E., et al. (2021). The Effects of Butyrate on Induced Metabolic-Associated Fatty Liver Disease in Precision-Cut Liver Slices. PMC - PubMed Central. [Link]
- Priol, G., et al. (1998).
- Fernando, W. M. A. D. B., et al. (2024).
- Anand, S., et al. (2016).
- Schönfeld, J., & Wojtczak, D. (2021). Therapeutic Potential of Butyrate for Treatment of Type 2 Diabetes. Frontiers. [Link]
- ResearchGate. (N/A). Metabolic flux analysis of multiple colon-derived cell lines following...
- Ghorbal, A., et al. (2021). How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. MDPI. [Link]
- ResearchGate. (N/A). Butyrate and Metformin Affect Energy Metabolism Independently of the Metabolic Phenotype in the Tumor Therapy Model.
- Silva, Y. B. P. A., et al. (2022). Beneficial effects of butyrate on brain functions: A view of epigenetic. PubMed. [Link]
- Ha, K., et al. (2023). Enhanced flux potential analysis links changes in enzyme expression to metabolic flux. PMC - PubMed Central. [Link]
- ResearchGate. (N/A). Effects of butyrate treatment on clearance and oxidation of fatty...
- Niknam, Z., et al. (2025).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Phenethyl Butyrate Synthesis
Welcome to the dedicated technical support center for the synthesis of phenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common esterification reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis for maximum yield and purity.
Part 1: Understanding the Synthesis - The "Why" Behind the "How"
This compound, a valuable fragrance and flavor compound with a characteristic rose and fruity aroma, is typically synthesized through the Fischer-Speier esterification of phenethyl alcohol and butyric acid. While seemingly straightforward, the reaction's equilibrium nature and potential for side reactions present several challenges to achieving high yields.
The core of the synthesis involves the acid-catalyzed reaction where the hydroxyl group of phenethyl alcohol attacks the carboxyl group of butyric acid, leading to the formation of the ester and water. The catalyst, typically a strong acid, protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Understanding this mechanism is crucial for troubleshooting. For instance, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield. Therefore, effective water removal is a critical parameter for optimization.
Part 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during this compound synthesis.
Q1: What is the optimal molar ratio of phenethyl alcohol to butyric acid?
While a 1:1 molar ratio is stoichiometric, it is common practice to use an excess of one of the reactants to shift the equilibrium towards the product side. Using an excess of the less expensive reactant is often the most economical approach. For the synthesis of this compound, using a molar ratio of phenethyl alcohol to butyric acid in the range of 1:1.5 to 1:2 can significantly improve the yield.
Q2: Which acid catalyst is most effective, and what is the optimal concentration?
Several acid catalysts can be employed for this reaction. Here's a comparative overview:
| Catalyst | Typical Concentration (w/w of reactants) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-3% | High catalytic activity, low cost. | Can cause charring and side reactions at high temperatures, difficult to remove from the final product. |
| p-Toluenesulfonic acid (PTSA) | 2-5% | Solid, easier to handle than H₂SO₄, less corrosive. | More expensive than sulfuric acid. |
| Amberlyst-15 (Ion-exchange resin) | 10-20% | Easily recoverable and reusable, minimizes product contamination. | Lower catalytic activity compared to strong mineral acids, requiring higher temperatures or longer reaction times. |
Q3: What is the ideal reaction temperature and time?
The optimal temperature is a trade-off between reaction rate and the potential for side reactions. Generally, a temperature range of 80-120°C is employed. The reaction time is dependent on the catalyst, temperature, and molar ratio, but typically ranges from 2 to 8 hours. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine the point of completion.
Q4: How can I effectively remove water from the reaction mixture to drive the equilibrium forward?
Water removal is critical for maximizing yield. Several methods can be used:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane is a highly effective method. The water-solvent azeotrope is distilled off, and the solvent is returned to the reaction flask.
-
Molecular Sieves: Adding 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water produced.
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues during this compound synthesis.
Issue 1: Low Yield
Potential Causes & Solutions
-
Incomplete Reaction:
-
Verify Reaction Time: Monitor the reaction progress with TLC or GC to ensure it has gone to completion.
-
Increase Catalyst Concentration: If the reaction is sluggish, a modest increase in catalyst concentration may be beneficial. However, be cautious of potential side reactions with strong acids.
-
Elevate Temperature: Gradually increase the reaction temperature while monitoring for any signs of degradation.
-
-
Equilibrium Not Shifted Sufficiently:
-
Increase Excess of One Reactant: As discussed in the FAQ, using a larger excess of one reactant can push the equilibrium towards the product.
-
Improve Water Removal: Ensure your Dean-Stark apparatus is functioning correctly, or use freshly activated molecular sieves.
-
-
Losses During Workup:
-
Incomplete Extraction: Ensure proper mixing during the aqueous workup to fully extract the ester into the organic phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Emulsion Formation: If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Issue 2: Presence of Impurities in the Final Product
Potential Causes & Solutions
-
Unreacted Starting Materials:
-
Optimize Reaction Conditions: Refer to the "Low Yield" section to drive the reaction to completion.
-
Efficient Purification: Unreacted butyric acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution. Unreacted phenethyl alcohol can be removed by distillation under reduced pressure.
-
-
Side Products (e.g., diphenethyl ether):
-
Control Temperature: The formation of ethers from alcohols is favored at higher temperatures. Maintaining the reaction temperature within the optimal range can minimize this side reaction.
-
Catalyst Choice: Strong, non-nucleophilic acids are preferred.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add phenethyl alcohol (1.0 mol), butyric acid (1.5 mol), and toluene (150 mL).
-
Catalyst: Slowly add concentrated sulfuric acid (2 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Collect the water that separates in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL) until the effervescence ceases, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the toluene by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
For a greener and more selective approach, enzymatic synthesis using a lipase is an excellent alternative.
-
Setup: A temperature-controlled shaker incubator.
-
Reagents: In a suitable flask, combine phenethyl alcohol (1.0 mol), butyric acid (1.2 mol), and an immobilized lipase such as Novozym 435 (5-10% w/w of total reactants). A solvent like hexane can be used but is often not necessary.
-
Reaction: Incubate the mixture at 40-60°C with constant shaking (e.g., 200 rpm) for 24-48 hours.
-
Workup:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The remaining mixture can be purified by vacuum distillation. The milder reaction conditions often result in a cleaner crude product, simplifying purification.
-
Reaction Mechanism Diagram
Caption: The mechanism of Fischer-Speier esterification for this compound synthesis.
References
Technical Support Center: Troubleshooting Low Conversion in Phenethyl Butyrate Esterification
Document ID: TSC-PB-2026-01
Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for the synthesis of phenethyl butyrate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion rates, during the esterification of phenethyl alcohol with butyric acid. This compound, a valuable ester with a characteristic rose and honey scent, is synthesized via Fischer esterification, a classic yet nuanced reaction. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Section 1: Initial Diagnosis & First Principles
This section addresses the most fundamental and common reasons for low conversion rates. Always start your troubleshooting here.
Q1: My this compound yield is much lower than expected. Where should I start looking for the problem?
Answer: The primary culprit in low-yielding Fischer esterification reactions is its reversible nature. The reaction between phenethyl alcohol and butyric acid produces this compound and water. This equilibrium can easily shift back toward the reactants if water is present, hydrolyzing your ester product.[1][2]
Your troubleshooting should begin by confirming that you are actively driving the reaction equilibrium towards the product side. According to Le Châtelier's Principle, you can achieve this in two primary ways[3][4][5]:
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture is the most effective strategy to prevent the reverse reaction and drive the synthesis to completion.[1][6][7][8]
-
Use of Excess Reactant: Using a large excess of one of the reactants (typically the less expensive one, in this case, often phenethyl alcohol) will shift the equilibrium to favor product formation.[1][2][8]
Start by critically evaluating your method for water removal and your reactant stoichiometry.
Q2: I'm not actively removing water. How significant is its impact?
Answer: The impact is highly significant and is the most common reason for poor yields in Fischer esterification.[9] Every step of the acid-catalyzed mechanism is reversible.[1][10] The presence of the water byproduct allows for the acid-catalyzed hydrolysis of the ester, which is the exact reverse of the desired reaction.[1][11] Failing to remove water means you are fighting a constant battle against the reverse reaction, and the system will reach an equilibrium with substantial amounts of unreacted starting materials remaining.[12]
Troubleshooting Flowchart: Initial Diagnosis A logical path for initial problem assessment.
Caption: Initial troubleshooting steps for low ester yield.
Section 2: Reaction Conditions & Stoichiometry
If you have addressed the fundamental equilibrium principles, the next step is to scrutinize your specific reaction parameters.
Q3: What is the most effective method for removing water during the reaction?
Answer: For laboratory-scale synthesis, the most robust and common method is azeotropic distillation using a Dean-Stark apparatus .[1][2] This technique involves using a solvent (commonly toluene or benzene) that forms a minimum-boiling azeotrope with water.
How it Works:
-
The toluene-water azeotrope boils at a lower temperature than any of the individual components.
-
The vapor travels into the condenser, and the condensed liquid collects in the graduated arm of the Dean-Stark trap.
-
Because water is denser than toluene, it separates and sinks to the bottom of the trap, where it can be measured and periodically drained.
-
The lighter toluene overflows the side-arm and returns to the reaction flask, continuously removing water as it is formed.[1]
Using a dehydrating agent like molecular sieves directly in the reaction flask is another option, particularly for smaller-scale reactions where a Dean-Stark setup is impractical.[7][8]
Q4: How much catalyst should I use? Can using too much be a problem?
Answer: Yes, catalyst concentration is critical. For strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), a catalytic amount is sufficient, typically ranging from 1-5 mol% relative to the limiting reagent.
The catalyst's role is to protonate the carbonyl oxygen of the butyric acid. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the phenethyl alcohol.[1][2][10]
Problems with Excess Catalyst:
-
Dehydration and Etherification: Phenethyl alcohol, in the presence of strong acid and heat, can undergo dehydration to form styrene or self-etherification to produce diphenethyl ether.
-
Polymerization/Tarrying: Excessive acid can lead to the polymerization of reactants or products, resulting in the formation of dark, tarry substances that complicate purification and reduce yield.[2]
-
Difficult Work-up: A large amount of acid requires more extensive neutralization during the work-up phase, which can lead to emulsions and product loss.[13]
Q5: My reaction seems to stop prematurely. How can I monitor its progress effectively?
Answer: Relying solely on reflux time is insufficient. You must actively monitor the reaction to determine when it has reached completion.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method.[8] Spot the reaction mixture alongside pure samples of your starting materials (phenethyl alcohol and butyric acid) on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS is the preferred method.[14][15][16] By taking small aliquots from the reaction mixture over time, you can quantify the disappearance of reactants and the appearance of the this compound product, providing a precise conversion rate.[17][18]
Table 1: Analytical Monitoring Techniques
| Method | Principle | Advantages | Disadvantages |
| TLC | Separation by polarity | Fast, inexpensive, simple setup | Qualitative/semi-quantitative, requires reference standards |
| GC-MS | Separation by boiling point, detection by mass | Highly quantitative, high sensitivity, identifies byproducts | Requires specialized equipment, sample work-up may be needed |
Section 3: Catalyst-Specific & Advanced Issues
If the foundational checks and condition optimizations do not resolve the issue, consider these more advanced topics.
Q6: I am using an enzymatic catalyst (lipase) and getting low conversion. Are the troubleshooting steps different?
Answer: Yes, the principles are different. While water management is still important, the key factors for enzymatic esterification revolve around optimizing the enzyme's environment.[19][20]
-
Enzyme Choice and Loading: Not all lipases are equally effective. Screen different immobilized lipases (e.g., Novozym 435, a lipase from Candida antarctica) to find the most active one for this specific transformation.[21][22] Conversion rates increase with enzyme loading up to a certain point, after which mass transfer limitations can occur.[23][24]
-
Temperature: Enzymes have an optimal temperature range. For many lipases used in esterification, this is typically between 40-60°C.[20][21][22] Temperatures that are too high can denature the enzyme, irreversibly destroying its activity.
-
pH (Aqueous Microenvironment): A high concentration of butyric acid can lower the pH in the enzyme's microenvironment, potentially leading to inactivation.[20] While the bulk reaction is often solvent-free, this local pH effect is critical.
-
Substrate Inhibition: High concentrations of either the alcohol or the acid can sometimes inhibit the enzyme's activity.[21] A molar ratio optimization is crucial.
Q7: The reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
Answer: A dark, tarry appearance is a strong indicator of side reactions, typically caused by overly harsh conditions.[2]
-
Cause: The most likely cause is using too much acid catalyst or an excessively high reaction temperature.[2] This promotes the degradation of the starting materials or the product. Phenethyl alcohol can be particularly sensitive.
-
Prevention:
-
Reduce Catalyst Loading: Decrease the amount of H₂SO₄ or TsOH to the lower end of the catalytic range (e.g., 1 mol%).
-
Control Temperature: Ensure the reaction is maintained at a gentle reflux. Avoid aggressive heating, which can create localized hot spots. Use a heating mantle with a temperature controller for precise regulation.
-
Consider a Milder Catalyst: Heterogeneous acid catalysts, such as Amberlyst-15 resin, can be a good alternative.[25] They are easily filtered out after the reaction and can sometimes lead to cleaner reactions with fewer side products.[26]
-
Q8: How does the mechanism of Fischer Esterification explain these common failure points?
Answer: Understanding the mechanism reveals the vulnerability of the reaction at each step. Every step is an equilibrium, making the process susceptible to changes in conditions.[1][7][10]
Mechanism Diagram: Acid-Catalyzed Fischer Esterification Visualizing the reversible steps of the reaction.
Caption: Reversible mechanism of Fischer esterification.
As the diagram shows, the elimination of water (Step 4) is a key equilibrium. If water concentration is high, the reverse reaction (acid-catalyzed hydrolysis) is favored, pushing the equilibrium back towards the tetrahedral intermediate and ultimately the starting materials.
Section 4: Protocols & Procedures
Protocol 1: Standard Acid-Catalyzed Synthesis of this compound using a Dean-Stark Apparatus
This protocol provides a robust starting point for optimizing the synthesis.
Materials:
-
Phenethyl alcohol
-
Butyric acid
-
Toluene (or other suitable azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add phenethyl alcohol (1.0 eq), butyric acid (1.2 eq), and toluene (approx. 2 mL per mmol of limiting reactant).
-
Catalyst Addition: Add the acid catalyst (e.g., TsOH·H₂O, 0.02 eq).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction's completion by TLC.[2]
-
Work-up (Cooling): Once complete, allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted butyric acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.[2][6]
-
Washing: Wash the organic layer with water and then with brine to remove residual salts.[2]
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to remove excess phenethyl alcohol and other impurities.[2][6]
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- Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
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- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). NIH. [Link]
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- Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. (2025, December 11). PubMed Central. [Link]
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- Phenyl Ethyl Butyrate Synthesis 98% Purity. (n.d.). eqipped. [Link]
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- Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. (2025, August 6).
- Phenethyl butyr
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. (2022, August 14). ScienceDirect. [Link]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Phenethyl Butyrate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of maintaining the stability of phenethyl butyrate in aqueous solutions. As an ester with a characteristic fruity and floral aroma, this compound is widely used in the flavor, fragrance, and pharmaceutical industries.[1][2][3] However, its utility in aqueous formulations is often hampered by its poor water solubility and susceptibility to hydrolysis.[4][5][6][7]
This resource is designed to provide you with the expertise and methodologies to overcome these stability issues, ensuring the integrity and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing phase separation?
A1: This is likely due to the low water solubility of this compound.[4][6][7] It is a lipophilic compound and is generally insoluble or only very slightly soluble in water.[4][5][6][7] At concentrations above its solubility limit, it will form a separate phase, leading to a cloudy appearance or visible droplets.
Q2: I've noticed a change in the aroma of my aqueous this compound solution over time. What could be the cause?
A2: A change in aroma often indicates chemical degradation, primarily through hydrolysis. Esters like this compound can react with water, breaking down into their constituent alcohol (phenethyl alcohol) and carboxylic acid (butyric acid).[8][9] Butyric acid, in particular, has a distinct, unpleasant odor which can significantly alter the desired fragrance profile.
Q3: Can changes in pH affect the stability of this compound in my formulation?
A3: Absolutely. Ester hydrolysis is catalyzed by both acids and bases. Therefore, pH values significantly above or below neutral (pH 7) can accelerate the degradation of this compound.
Q4: Are there any ingredients I should avoid in my aqueous formulation to prevent this compound degradation?
A4: Avoid strong acids, strong bases, and certain metal ions that can act as catalysts for hydrolysis.[8] Additionally, be mindful of reactive species that could be generated by other ingredients in your formulation, such as free radicals, which can also contribute to degradation.[8]
Troubleshooting Guides
Issue 1: Poor Solubility and Phase Separation
If you are observing cloudiness, precipitation, or a distinct oil layer in your aqueous this compound solution, the primary issue is its low water solubility. Here are several strategies to address this:
1. Co-Solvent System Optimization:
-
Rationale: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds like this compound.
-
Troubleshooting Steps:
-
Select an appropriate co-solvent: Ethanol, propylene glycol, and glycerin are common choices in many formulations. This compound is miscible in ethanol.[6][7]
-
Determine the optimal concentration: Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the solution becomes clear.
-
Evaluate compatibility: Ensure the chosen co-solvent is compatible with all other components in your formulation and suitable for the intended application.
-
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble/Very slightly soluble | [4][5][6][7] |
| Ethanol | Miscible | [6][7] |
| Oils | Soluble | [5][6][7] |
| Hexane, Ether, Chloroform | Good solubility | [4] |
2. Emulsification:
-
Rationale: Emulsions are stable mixtures of immiscible liquids, like oil and water, facilitated by an emulsifying agent.[10][11] This is a highly effective method for dispersing this compound in an aqueous phase.
-
Troubleshooting Steps:
-
Choose a suitable emulsifier: Natural gums (e.g., gum acacia), lecithins, and polysorbates are commonly used.[10][12][13]
-
Optimize the oil-to-water ratio and emulsifier concentration: This will depend on the desired properties of your final product.
-
Utilize high-shear mixing: Homogenizers or sonicators are necessary to create fine, stable droplets of the oil phase within the water phase.[11][14]
-
Issue 2: Chemical Degradation and Aroma Change
A noticeable change in the scent of your formulation is a strong indicator of chemical breakdown. The primary mechanism is hydrolysis.
1. pH Control and Buffering:
-
Rationale: Maintaining a neutral or near-neutral pH is critical to minimize both acid- and base-catalyzed hydrolysis of the ester bond.
-
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter for accurate readings.
-
Adjust the pH to be as close to 7 as possible: Use dilute solutions of acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for adjustment.
-
Incorporate a buffering system: Phosphate or citrate buffers can help maintain a stable pH over time, especially if other components in the formulation might cause pH shifts.
-
2. Encapsulation Technologies:
-
Rationale: Encapsulation creates a protective barrier around the this compound molecules, shielding them from the aqueous environment and significantly slowing down hydrolysis.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic "guest" molecules within their hydrophobic core.[15][16] This complexation enhances the stability and solubility of the guest compound.[15][16][17]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer itself.[18][19][20]
-
Experimental Protocol: Stabilization of this compound using Beta-Cyclodextrin
-
Preparation of the Beta-Cyclodextrin Solution: Dissolve a calculated amount of beta-cyclodextrin in deionized water with stirring. Gentle heating may be required to aid dissolution.
-
Addition of this compound: Slowly add the this compound to the cyclodextrin solution while continuously stirring.
-
Complexation: Continue stirring the mixture for several hours at a controlled temperature to allow for the formation of the inclusion complex.
-
Analysis: Analyze the solution for the concentration of free and complexed this compound using techniques like HPLC or GC-MS.
Workflow for Encapsulation of this compound
Caption: Encapsulation workflows for this compound.
Analytical Methods for Stability Assessment
To effectively troubleshoot stability issues, it is essential to have reliable analytical methods to quantify this compound and its degradation products.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Application: Ideal for quantifying this compound and detecting its primary degradation products, phenethyl alcohol and butyric acid.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Application: Can be used to quantify this compound, particularly when coupled with a suitable detector like a UV or mass spectrometer detector.
Hydrolysis of this compound
Sources
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- 6. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. The Ultimate Guide to Emulsions: Mastering the Art of Culinary Science [cookingenie.com]
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- 13. amazingfoodmadeeasy.com [amazingfoodmadeeasy.com]
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- 16. Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Phenethyl Butyrate Purification
Welcome to the technical support center for phenethyl butyrate purification. This guide is designed for researchers, chemists, and drug development professionals who encounter the practical challenges of isolating this valuable aromatic ester after synthesis. We will move beyond simple protocols to explore the underlying principles of purification, troubleshoot common issues, and provide a framework for achieving high-purity this compound in your laboratory.
Section 1: Understanding the Source of Impurities: The Post-Synthesis Profile
To effectively purify a compound, one must first understand the potential impurities. This compound is most commonly synthesized via the Fischer-Speier esterification, a reversible acid-catalyzed reaction between phenethyl alcohol and butyric acid.[1][2]
Q1: What are the primary impurities I should expect after a typical Fischer-Speier synthesis of this compound?
The crude reaction mixture is a heterogeneous collection of reactants, byproducts, and the catalyst. The equilibrium nature of the reaction means that it rarely goes to 100% completion without intervention.[2][3]
-
Unreacted Starting Materials: Phenethyl alcohol and butyric acid will always be present to some extent.
-
Reaction Byproduct: Water is formed in a 1:1 molar ratio with the ester product.[4]
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used and must be completely removed.[1][3]
-
Solvent: If a solvent like toluene was used to facilitate water removal (via a Dean-Stark apparatus), it will be present in the crude mixture.[1]
-
Side Products: While less common under optimized conditions, side reactions like the dehydration of phenethyl alcohol to form diphenethyl ether can occur, especially at high temperatures.
Table 1: Profile of Common Impurities and Key Properties
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Water Solubility | Notes |
| This compound | 2-phenylethyl butanoate | 192.25 | ~260 | Insoluble [5] | Target Product |
| Phenethyl Alcohol | 2-phenylethanol | 122.16 | ~219 | Sparingly soluble | Unreacted starting material |
| Butyric Acid | Butanoic acid | 88.11 | ~164 | Miscible | Unreacted starting material with a pungent odor |
| Water | Water | 18.02 | 100 | - | Reaction byproduct |
| Sulfuric Acid | Sulfuric acid | 98.08 | ~337 | Miscible | Catalyst; highly corrosive and non-volatile |
| Toluene | Toluene | 92.14 | ~111 | Insoluble | Common reaction solvent |
Section 2: Phase 1 Purification: Aqueous Work-up & Troubleshooting
The initial purification step, known as the work-up, uses liquid-liquid extraction to remove the most polar and reactive impurities. This phase is critical for preparing the crude product for final purification.
Q1: Why is a multi-step aqueous wash necessary? Can't I just proceed to distillation?
Proceeding directly to distillation without a proper work-up is highly inadvisable. Heating the crude mixture will contain residual strong acid, which can catalyze the reverse reaction (hydrolysis) or cause decomposition and charring of your material.[6] The work-up is a self-validating system: its purpose is to neutralize the catalyst and remove water-soluble components, ensuring the thermal stability of your product for subsequent steps.
Q2: What is the standard, field-proven protocol for a liquid-liquid extraction work-up of this compound?
This protocol is designed to systematically remove acidic and aqueous impurities.
Experimental Protocol: Liquid-Liquid Extraction
-
Dilution: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a volume approximately 2-3 times that of the initial reaction volume. This ensures the ester is fully dissolved in the organic phase and reduces its viscosity.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake gently at first, then more vigorously. Drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed. This step is crucial for removing the acid catalyst and unreacted butyric acid.[6]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts and other water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[7] This step helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer, reducing the burden on the drying agent.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.
-
Isolation: Gravity or vacuum filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound, which is now ready for final purification.
Troubleshooting the Aqueous Work-up
-
Issue: A persistent emulsion forms at the interface of the organic and aqueous layers.[7]
-
Causality: Emulsions are stabilized by microscopic droplets of one phase suspended in the other, often due to vigorous shaking or the presence of acidic soaps.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Introduce a saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[7]
-
Filtration: For stubborn emulsions, drain the entire mixture and pass it through a pad of Celite or glass wool in a funnel.
-
-
-
Issue: After solvent removal, the crude product still has a sharp, rancid odor characteristic of butyric acid.
-
Causality: The neutralization wash was incomplete. The amount of sodium bicarbonate used was insufficient to react with all the acidic components.
-
Solution: Re-dissolve the crude product in an organic solvent and repeat the sodium bicarbonate wash, ensuring it is performed until gas evolution ceases completely.
-
Caption: Workflow for the purification of this compound via liquid-liquid extraction.
Section 3: Phase 2 Purification: Bulk Impurity Removal via Distillation
With the acidic and water-soluble impurities removed, distillation is the primary technique for separating this compound from non-volatile residues and compounds with significantly different boiling points.[6]
Q1: this compound has a boiling point of ~260 °C. Is atmospheric distillation suitable?
Atmospheric distillation at 260 °C is not recommended. Such high temperatures can lead to thermal decomposition, polymerization, or oxidation, resulting in yield loss and the formation of new, often colored, impurities. Vacuum distillation is the authoritative and standard method. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a much safer temperature.
Q2: How do I set up a proper vacuum distillation?
A successful vacuum distillation relies on a well-sealed system and careful temperature control.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Fractionation (Optional but Recommended): For better separation, use a short Vigreux column between the distillation flask and the condenser.
-
Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask containing the crude product to ensure smooth boiling.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once the target pressure is stable, begin heating the distillation flask using a heating mantle with sand or a silicone oil bath for even temperature distribution.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvent or phenethyl alcohol).
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of this compound at your working pressure, switch to a new receiving flask and collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid baking involatile residues onto the glass.[6]
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus to prevent thermal shock to the glassware.
Troubleshooting Distillation
-
Issue: The product is not distilling even at high temperatures.
-
Causality: The vacuum is not low enough. There is likely a leak in the system.
-
Solution: Check all joints and connections for leaks. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly.
-
-
Issue: The liquid in the distillation flask is turning dark brown or black.
-
Causality: Thermal decomposition. The temperature is too high for the given pressure.
-
Solution: Immediately reduce the heat. Improve the vacuum to allow distillation at a lower temperature. This underscores the importance of an effective work-up; residual acid will dramatically accelerate decomposition.
-
Section 4: High-Purity Polishing: Chromatographic Techniques
For applications requiring >99% purity, such as in pharmaceutical development or high-end fragrance creation, column chromatography is the final polishing step. It excels at separating compounds with very similar boiling points or removing non-volatile color impurities.
Q1: When is column chromatography necessary over fractional distillation?
Choose chromatography when:
-
Impurities have boiling points very close to this compound.
-
Trace amounts of colored or non-volatile impurities need to be removed.
-
You are working on a small scale where distillation losses would be significant.
-
The highest possible purity is required for analytical standard preparation.
Q2: How do I develop a solvent system for purifying this compound on silica gel?
The key is to find a mobile phase that provides good separation on a Thin Layer Chromatography (TLC) plate first. This compound is a moderately polar compound.
-
Start Simple: Begin with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate .
-
TLC Analysis: Spot your crude material on a TLC plate and develop it in this solvent system.
-
Analyze the Result:
-
Ideal Rf: The this compound spot should have an Rf (retention factor) value of approximately 0.3-0.4.
-
Rf too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate).
-
Rf too high (>0.6): The compound is moving too quickly with the solvent front, resulting in poor separation. Decrease the polarity of the mobile phase (e.g., to 98:2 Hexane:Ethyl Acetate).
-
-
Optimize: Adjust the solvent ratio until you see clear separation between the product spot and any impurity spots on the TLC plate. This optimized ratio is the one you will use for your column.
Caption: Principle of separating compounds by polarity using column chromatography.
Section 5: Final Purity Verification
Q1: My this compound is a clear, colorless liquid with a pleasant floral scent. Is it pure?
While these are good indicators, they are not definitive proof of purity. Instrumental analysis is required for confirmation.
-
Gas Chromatography (GC): This is the workhorse for purity assessment of volatile compounds. A pure sample will show a single major peak. The area percentage of the peak provides a quantitative measure of purity (e.g., 99.5%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of peaks corresponding to starting materials or other impurities is a strong indicator of purity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the absence of a broad alcohol (-OH) stretch from phenethyl alcohol or a very broad carboxylic acid O-H stretch from butyric acid.
By methodically applying these principles of work-up, distillation, and chromatography, and by validating your results with appropriate analytical techniques, you can confidently and repeatedly produce high-purity this compound for your research and development needs.
References
- Patents, G. (n.d.). Liquid-liquid extraction method for the production of acrylic esters. Google Patents.
- Patents, G. (n.d.). Esterification and extraction process. Google Patents.
- SIELC Technologies. (n.d.). Separation of Ethyl 4-phenyl butyrate on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction.
- Reddit. (n.d.). Isolating esterification product. r/chemhelp.
- SynZeal. (n.d.). Phenylbutyrate Impurities.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Benner, C. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner.
- Eqipped. (n.d.). Phenyl Ethyl Butyrate Synthesis 98% Purity.
- Lee, M. J., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Molecules, 25(1), 123. MDPI.
- The Good Scents Company. (n.d.). This compound.
- Flavor and Extract Manufacturers Association. (n.d.). This compound.
- Belsito, D., et al. (2007). Fragrance material review on this compound. Food and Chemical Toxicology, 45(1), 1-5. PubMed.
- Patents, G. (n.d.). Procedure for the preparation of 4-phenyl butyrate and uses thereof. Google Patents.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Yadav, G.D., & Mehta, P.H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research, 33(9), 2198-2208.
- The Fragrance Conservatory. (n.d.). Phenethyl isobutyrate.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166, 113225.
- ResearchGate. (2020). Benzyl butyrate purification?.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- Unknown. (n.d.). Fischer Esterification.
- Unknown. (n.d.). The Fischer Esterification.
- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Feasibility of reactive chromatography for the production of 2‐phenyl ethyl acetate.
- The Good Scents Company. (n.d.). phenethyl 2-ethyl butyrate.
- ChemSrc. (n.d.). This compound.
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Technical Support Center: Enhancing Detection Sensitivity of Phenethyl Butyrate in GC-MS
Welcome to the technical support center dedicated to overcoming challenges in the gas chromatography-mass spectrometry (GC-MS) analysis of phenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the detection sensitivity of this important flavor and fragrance compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your analyses.
Introduction: The Challenge of Detecting this compound at Trace Levels
This compound is a volatile ester known for its characteristic fruity and floral aroma, making it a key component in many food, beverage, and cosmetic products.[1] While GC-MS is the gold standard for the analysis of such volatile compounds, achieving high sensitivity for trace-level detection can be challenging.[2] This guide provides a comprehensive approach to systematically identify and resolve issues that may be limiting your detection sensitivity, from sample preparation to data acquisition.
Troubleshooting Guide: Diagnosing and Resolving Low Sensitivity Issues
Low sensitivity in GC-MS analysis of this compound can arise from a multitude of factors. This section provides a logical workflow to diagnose and address the root cause of the problem.
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low sensitivity.
Detailed Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| No peak or very small peak for this compound | Sample concentration is below the limit of detection (LOD). | Implement a pre-concentration step such as Solid-Phase Microextraction (SPME) or headspace analysis.[3][4] | These techniques increase the concentration of volatile analytes introduced into the GC-MS system, thereby enhancing the signal-to-noise ratio.[5] |
| Inefficient extraction from the sample matrix. | Optimize the extraction parameters (e.g., for SPME: fiber type, extraction time, and temperature). | The efficiency of analyte extraction from the sample matrix is critical. For volatile compounds like this compound, headspace techniques are often preferred to minimize matrix effects.[6][7] | |
| Leaks in the GC system. | Perform a leak check of the injector, column fittings, and gas lines.[8] | Leaks can lead to a loss of sample and a decrease in carrier gas flow, resulting in reduced peak intensity and poor peak shape.[9] | |
| Broad or tailing peaks with low intensity | Active sites in the injector or column. | Replace the injector liner with a deactivated one. Trim the first few centimeters of the column.[10] | Active sites can cause adsorption of the analyte, leading to peak tailing and reduced peak height. Deactivated liners and columns minimize these interactions. |
| Incorrect GC oven temperature program. | Lower the initial oven temperature to below the boiling point of the solvent. Optimize the temperature ramp rate.[11] | A proper temperature program ensures that the analyte is focused at the head of the column before separation, leading to sharp, symmetrical peaks. | |
| Overall low signal intensity for all compounds | Contaminated MS ion source. | Clean the ion source according to the manufacturer's instructions. | A contaminated ion source can suppress ionization efficiency, leading to a general loss of sensitivity for all analytes.[12] |
| Incorrect MS tune. | Perform an autotune of the mass spectrometer.[13] | A proper tune optimizes ion source parameters and mass analyzer calibration, ensuring maximum sensitivity for the target mass range.[13] | |
| Suboptimal MS acquisition parameters. | Use Selected Ion Monitoring (SIM) mode instead of full scan mode.[14] Optimize the dwell time for the selected ions. | SIM mode increases sensitivity by focusing the detector on specific ions of interest, thereby increasing the signal-to-noise ratio for the target analyte.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for enhancing the sensitivity of this compound analysis?
A1: For volatile compounds like this compound, headspace sampling techniques are highly recommended.[2] Specifically, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful tool for concentrating volatile and semi-volatile analytes from a sample matrix without the use of solvents.[3] This technique can significantly improve detection limits compared to direct liquid injection. Dynamic headspace analysis, also known as purge and trap, can offer even higher sensitivity for trace-level analysis.[4]
Q2: Which GC column should I use for this compound analysis?
A2: The choice of GC column is critical for achieving good separation and sensitivity. For this compound, a mid-polar stationary phase , such as one containing a percentage of phenyl and/or cyanopropyl groups, is often a good starting point. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). Key column parameters to consider for enhancing sensitivity for this volatile compound include:
-
Film Thickness: A thicker film (e.g., 1.0 µm or greater) will increase the retention of volatile compounds, potentially improving separation from solvent peaks and other early eluting compounds.[15][16]
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 or 0.25 mm) will provide higher resolution and narrower peaks, which can improve the signal-to-noise ratio.[16]
-
Length: A longer column (e.g., 30 m or 60 m) will provide better separation efficiency, which can be beneficial for complex matrices.[11]
Q3: How can I optimize my MS parameters for maximum sensitivity?
A3: To maximize sensitivity on the mass spectrometer, consider the following:
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a wide mass range, monitor only a few characteristic ions for this compound. The most abundant ions for this compound are typically m/z 104, 43, 71, and 105.[17] By focusing on these ions, the detector spends more time collecting data for your analyte of interest, which significantly increases sensitivity.[14]
-
Optimize Ion Source Temperature: The temperature of the ion source can affect the fragmentation pattern and ionization efficiency. An optimal temperature will maximize the abundance of the target ions.
-
Adjust Electron Energy: While 70 eV is the standard electron energy, in some cases, slightly increasing it may enhance the abundance of specific fragment ions, thereby improving sensitivity in SIM mode.[13]
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is a technique used to modify an analyte to improve its chromatographic properties or detector response.[18][19] For a volatile ester like this compound, derivatization is generally not necessary as it is already well-suited for GC-MS analysis. Derivatization is more commonly employed for compounds with active hydrogens (e.g., alcohols, acids, amines) to increase their volatility and thermal stability.[20][21]
Q5: How do I minimize matrix effects when analyzing complex samples?
A5: Matrix effects can significantly impact the accuracy and sensitivity of your analysis.[22] To mitigate these effects:
-
Use Headspace Techniques: As mentioned earlier, HS-SPME and dynamic headspace analysis are excellent for separating volatile analytes from non-volatile matrix components.[6][23]
-
Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.[22]
-
Utilize an Internal Standard: An isotopically labeled internal standard is ideal as it behaves chemically and physically similarly to the analyte, providing the most accurate correction for matrix effects and variations in sample preparation and injection.
Experimental Protocols
Protocol 1: High-Sensitivity Analysis of this compound using HS-SPME-GC-MS
This protocol outlines a general method for the sensitive detection of this compound in a liquid matrix.
1. Sample Preparation (HS-SPME):
- Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
- Add a known amount of internal standard if quantitative analysis is required.
- Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
- Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
- Place the vial in the autosampler tray.
2. HS-SPME Parameters:
- SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Incubation Temperature: 60 °C
- Incubation Time: 15 min
- Extraction Time: 30 min
- Desorption Temperature: 250 °C
- Desorption Time: 2 min
3. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD (or equivalent) |
| Injector | Split/Splitless, operated in splitless mode |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SIM |
| SIM Ions (m/z) | 104 (quantifier), 43, 71, 105 (qualifiers) |
| Dwell Time | 100 ms per ion |
Visual Representation of HS-SPME-GC-MS Workflow
Caption: Workflow for HS-SPME-GC-MS analysis.
Conclusion
Enhancing the detection sensitivity of this compound in GC-MS is a multifactorial process that requires a systematic approach to optimization. By carefully considering each stage of the analytical workflow, from sample preparation to data acquisition, researchers can significantly improve their ability to detect and quantify this important compound at trace levels. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and implement high-sensitivity methods.
References
- American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications.
- University of Reading. (n.d.). Volatile and flavour analysis.
- Innovatech Labs. (n.d.). Headspace GC/MS Analysis.
- Journal of the Food Hygienic Society of Japan. (2010). Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry. J-Stage.
- Journal of Separation Science. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PubMed Central.
- ResearchGate. (2013). Optimization of HS/GC-MS method for the determination of volatile compounds from indigenous rosemary.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- LCGC International. (2013). Optimizing GC–MS Methods.
- MDPI. (2020). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization.
- Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application.
- ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?.
- LCGC. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- ResearchGate. (2008). Appendix B: GC/MS Troubleshooting Quick Reference.
- Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). β-Phenylethyl butyrate.
- Taylor & Francis Online. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer.
- MOST Wiedzy. (2018). Comprehensive determination of flavouring additives and nicotine in e-cigarette refill solutions. Part II: Gas-chromatography–.
- Chromatography Forum. (2013). Butyrate analysis GC/MS.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- MDPI. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices.
- MDPI. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances.
- Walsh Medical Media. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds.
- Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6.
- PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
- MDPI. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
- MDPI. (2022). Gas Chromatography—High-Temperature Proton-Transfer Reaction Mass Spectrometry as a Novel Tool for Forensic Drug Testing.
- Springer Link. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS.
- The Good Scents Company. (n.d.). phenethyl isobutyrate propanoic acid, 2-methyl-, 2-phenylethyl ester.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- PubMed Central. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
- NIST. (n.d.). β-Phenylethyl butyrate.
- PubMed. (1979). Fragrance material review on this compound.
Sources
- 1. 丁酸苯乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 7. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization [mdpi.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 15. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
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- 23. Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry [jstage.jst.go.jp]
Technical Support Center: Matrix Effects in Phenethyl Butyrate Quantification from Tissue Samples
Welcome to the technical support center for the quantitative analysis of phenethyl butyrate in tissue samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common and significant challenge in LC-MS/MS-based bioanalysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your results.
Understanding the Core Problem: Matrix Effects
When quantifying this compound from a complex biological matrix like tissue homogenate, co-eluting endogenous components can interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the true analyte concentration. The primary culprits in tissue samples are often phospholipids, which are highly abundant and can significantly impact the ionization of co-eluting analytes.
This compound, a relatively non-polar ester, is soluble in organic solvents but has very low solubility in water. This property influences the choice of extraction techniques aimed at separating it from the aqueous and highly complex tissue environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound from tissue samples.
Q1: My this compound signal is significantly lower in tissue samples compared to my standards in neat solvent. What's causing this?
A: This is a classic sign of ion suppression.
Causality: Co-eluting endogenous molecules from the tissue matrix, such as phospholipids, salts, and metabolites, compete with this compound for ionization in the mass spectrometer source. This competition reduces the efficiency of this compound ionization, leading to a suppressed signal. The complex nature of tissue homogenates makes them particularly prone to causing significant matrix effects.
Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to definitively determine if matrix effects are the cause. The recommended method is a post-extraction spike analysis .
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.
-
Optimize Chromatography: If sample preparation alone is insufficient, modifying your chromatographic method can help separate this compound from the interfering matrix components.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.
Q2: I'm observing a higher than expected signal for this compound in some of my tissue samples. Is this also a matrix effect?
A: Yes, this is known as ion enhancement.
Causality: While less common than suppression, some matrix components can facilitate the ionization of the analyte, leading to an artificially high signal. The exact mechanisms can be complex but may involve alterations in the droplet surface chemistry or gas-phase reactions within the ion source that favor the formation of this compound ions.
Troubleshooting Steps:
The troubleshooting approach for ion enhancement is similar to that for ion suppression:
-
Quantify the Matrix Effect: Use the post-extraction spike analysis to determine the extent of enhancement.
-
Enhance Sample Cleanup: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the enhancing components.
-
Chromatographic Separation: Adjust your LC method to resolve this compound from the interfering peaks.
-
Implement a SIL-IS: A SIL-IS will co-elute and experience similar enhancement, providing a reliable means of correction.
Q3: How can I differentiate between poor extraction recovery and ion suppression? They both seem to result in a low signal.
A: This is a critical distinction, and a systematic approach is required to isolate the two effects.
Causality:
-
Poor Recovery: this compound is not efficiently extracted from the tissue homogenate into the final solvent. This is an issue with the sample preparation process itself.
-
Ion Suppression: this compound is efficiently extracted, but its ionization is hindered by co-eluting matrix components during MS analysis.
Troubleshooting Workflow:
To dissect these two issues, you need to evaluate both the Matrix Effect (ME) and the Recovery (RE) .
Experimental Protocol: Differentiating Recovery and Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound standard prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank tissue matrix is extracted first, and then the this compound standard is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound standard is spiked into the blank tissue matrix before the extraction process.
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Interpretation:
| Scenario | Matrix Effect (%) | Recovery (%) | Interpretation & Action |
| Ideal | 85-115% | >80% | The method is performing well. |
| Ion Suppression | <85% | >80% | Extraction is efficient, but the matrix is suppressing the signal. Focus on improving sample cleanup or chromatography. |
| Poor Recovery | 85-115% | <80% | The matrix isn't affecting ionization, but the analyte is being lost during extraction. Optimize the extraction solvent, pH, or technique. |
| Both Issues | <85% | <80% | Both extraction and matrix effects are problematic. Address sample cleanup first, then re-evaluate recovery. |
Q4: I don't have access to a stable isotope-labeled internal standard. What are my options?
A: While a SIL-IS is ideal, other strategies can be employed, though they come with caveats.
-
Method of Standard Additions: This is a powerful technique for correcting for proportional or "rotational" matrix effects. It involves creating a calibration curve within each sample, thereby accounting for the unique matrix of that specific sample.
-
Matrix-Matched Calibrators: If individual sample matrices are expected to be similar, you can prepare your calibration standards in a pooled blank tissue matrix. This helps to mimic the matrix effect seen in the unknown samples.
-
Analog Internal Standard: A structural analog of this compound can be used. However, it must be carefully validated to ensure it co-elutes and experiences the same matrix effects as the analyte, which is not always the case.
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific tissue matrix.
Methodology:
-
Prepare Analyte Stock Solution: Create a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Set Preparation:
-
Neat Standard (A): In a clean tube, add a known amount of this compound stock solution and dilute with the final mobile phase composition. This represents 100% signal with no matrix.
-
Post-Extraction Spike (B):
-
Homogenize a blank tissue sample (from the same species and tissue type as your study samples) and perform your entire extraction procedure.
-
To the final, clean extract, add the same amount of this compound stock solution as in (A).
-
-
-
LC-MS/MS Analysis: Inject and analyze both samples under the same conditions.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Workflow: Troubleshooting and Mitigating Matrix Effects
This workflow provides a logical progression for addressing matrix effect issues.
Caption: A decision-tree workflow for systematically troubleshooting matrix effects.
The Role of Phospholipids
Phospholipids are a major source of matrix effects in bioanalysis from plasma and tissue. They have a polar head group and a non-polar tail, which makes them challenging to remove with simple protein precipitation or some reversed-phase SPE methods.
Caption: Co-elution of phospholipids with the analyte leads to ion suppression.
Specialized sample preparation products, such as HybridSPE plates that contain zirconia-coated particles, are designed to specifically target and remove phospholipids.
Conclusion
Successfully quantifying this compound from tissue samples requires a thorough understanding and proactive management of matrix effects. By systematically assessing the presence of ion suppression or enhancement, optimizing sample preparation and chromatography, and employing appropriate internal standards, researchers can ensure the generation of accurate, reproducible, and reliable data. This technical guide serves as a foundational resource for troubleshooting and validating your bioanalytical methods in accordance with industry best practices and regulatory expectations.
References
- Biemer, J. J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
- This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
- Olesik, S. V. (n.d.). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition.
- This compound - Solubility of Things. (n.d.).
- Standard addition - Wikipedia. (n.d.).
- Li, W., & Tse, F. L. S. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. LCGC International.
- This compound | C12H16O2 | CID 7658 - PubChem. (n.d.).
- Standard additions: myth and reality - The Royal Society of Chemistry. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Previs, S. F., & Herath, K. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6230-6236. [Link]
- 6.4B: Accounting for Matrix Effects - Chemistry LibreTexts. (n.d.).
- Gu, H., Wang, C., & Li, W. (2013).
Technical Support Center: Scaling Up Phenethyl Butyrate Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of phenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into laboratory-scale production and scale-up. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used enzyme for this compound synthesis, and why?
A1: The most widely recommended and effective enzyme for the synthesis of this compound is the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym 435.[1][2]
-
Expertise & Experience: CALB exhibits high catalytic activity and stability in organic solvents, which are often used in esterification reactions.[3][4] Its immobilization on a macroporous acrylic resin enhances its thermal stability and allows for easy recovery and reuse, which is a significant advantage for scaling up processes.[1][5] The enzyme's active site, featuring a catalytic triad of Ser-His-Asp, is well-suited for the esterification of a wide range of alcohols and carboxylic acids, including phenethyl alcohol and butyric acid.[4] Immobilization also often improves enzyme stability and activity in organic media.[3]
Q2: What are the optimal starting conditions for a lab-scale synthesis of this compound?
A2: For a successful lab-scale synthesis, starting with optimized reaction conditions is crucial. The following table summarizes a robust starting point based on established literature.
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High activity, stability, and reusability.[1][2][5] |
| Substrates | Phenethyl alcohol and butyric acid | Direct precursors for this compound.[6] |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:5 | An excess of the alcohol can shift the reaction equilibrium towards the product side, increasing the yield.[2][7] However, a very high excess can sometimes lead to enzyme inhibition. |
| Enzyme Concentration | 10-15 g/L of reaction volume | A higher enzyme concentration generally increases the reaction rate, but beyond a certain point, the increase may not be proportional due to substrate limitation or mass transfer issues.[1] |
| Temperature | 40-60 °C | This temperature range typically offers a good balance between enzyme activity and stability for CALB.[2][7] Higher temperatures can lead to enzyme denaturation. |
| Solvent | Solvent-free or non-polar organic solvent (e.g., hexane, heptane) | Solvent-free systems are environmentally friendly and simplify downstream processing.[8][9] Non-polar solvents can improve substrate solubility and reduce water activity, favoring the esterification reaction.[10] |
| Agitation | 150-200 rpm | Adequate mixing is essential to overcome mass transfer limitations and ensure uniform contact between the substrates and the immobilized enzyme.[11] |
Q3: What is the reaction mechanism for lipase-catalyzed synthesis of this compound?
A3: The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism.[8][12] This two-step process involves the formation of an acyl-enzyme intermediate.
-
Acylation: The carboxylic acid (butyric acid) first binds to the active site of the lipase. The serine hydroxyl group in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex.[1]
-
Deacylation: The alcohol (phenethyl alcohol) then binds to the acyl-enzyme complex. The alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl group attached to the enzyme. This forms another tetrahedral intermediate, which subsequently breaks down to release the ester (this compound) and regenerate the free enzyme.[13]
Below is a diagram illustrating this workflow.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Troubleshooting Guide
Problem 1: Low Conversion/Yield
Possible Cause 1.1: Sub-optimal Reaction Conditions
-
Explanation: The reaction rate and equilibrium are highly sensitive to parameters like temperature, substrate molar ratio, and enzyme concentration. Deviations from the optimum can significantly reduce the yield.
-
Solution:
-
Re-optimize Parameters: Systematically vary one parameter at a time (e.g., temperature in 5°C increments, molar ratio) while keeping others constant to find the optimal conditions for your specific setup.[7][14]
-
Check Enzyme Activity: Ensure your enzyme has not lost activity due to improper storage or handling. Perform a standard activity assay if possible.
-
Possible Cause 1.2: Water Accumulation
-
Explanation: Esterification is a reversible reaction that produces water as a byproduct.[15][16] An accumulation of water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis), thereby lowering the ester yield.[17][18]
-
Solution:
-
Water Removal: Implement a strategy for in-situ water removal. This can be achieved by adding molecular sieves to the reaction mixture or conducting the reaction under vacuum.[16]
-
Control Water Activity (a_w): For solvent-free systems, controlling the initial water activity of the enzyme and substrates is critical. A low water activity is generally favorable for ester synthesis.[17][19]
-
Possible Cause 1.3: Substrate or Product Inhibition
-
Explanation: High concentrations of either the substrates (especially short-chain carboxylic acids like butyric acid) or the product (this compound) can inhibit the enzyme's activity.[8][20]
-
Solution:
-
Fed-Batch Strategy: Instead of adding all the substrates at the beginning, use a fed-batch approach where one of the substrates (usually the more inhibitory one, butyric acid) is added gradually over time.
-
In-situ Product Removal: If scaling up, consider techniques like pervaporation to continuously remove the ester from the reaction medium, which can help to drive the reaction forward and reduce product inhibition.[5][15]
-
Problem 2: Enzyme Inactivation/Loss of Activity
Possible Cause 2.1: Thermal Denaturation
-
Explanation: Although immobilized CALB is thermally stable, prolonged exposure to temperatures above its optimal range (typically >60-70°C) can lead to irreversible denaturation and loss of catalytic activity.[4]
-
Solution:
-
Maintain Optimal Temperature: Strictly control the reaction temperature within the enzyme's optimal range.
-
Enzyme Stability Studies: If operating at higher temperatures is necessary, perform stability studies to determine the enzyme's half-life at different temperatures.
-
Possible Cause 2.2: Extreme pH
-
Explanation: Lipases have an optimal pH range for activity. The presence of a carboxylic acid like butyric acid can lower the pH of the microenvironment around the enzyme, potentially leading to inactivation if the pH drops too low.[21]
-
Solution:
-
Buffering (in aqueous systems): While less common for esterification in organic media, if water is present, a suitable buffer can be used.
-
Immobilization Support: The choice of immobilization support can sometimes help to create a more favorable microenvironment for the enzyme.
-
Problem 3: Difficulties in Downstream Processing and Product Purification
Possible Cause 3.1: Emulsion Formation
-
Explanation: In solvent-based systems, particularly with agitation, emulsions can form, making the separation of the product from the aqueous and enzymatic phases challenging.
-
Solution:
-
Centrifugation: Use centrifugation to break the emulsion and separate the phases.
-
Solvent Selection: Choose a solvent with low miscibility with water and the substrates.
-
Possible Cause 3.2: Removal of Unreacted Substrates
-
Explanation: Unreacted butyric acid and phenethyl alcohol need to be removed to obtain a pure product. Butyric acid, in particular, has a strong odor that can be undesirable.
-
Solution:
-
Liquid-Liquid Extraction: Use a dilute alkaline solution (e.g., sodium bicarbonate) to wash the organic phase and remove the acidic butyric acid.
-
Distillation/Vacuum Distillation: Utilize the difference in boiling points to separate the this compound from the unreacted alcohol and residual solvent. High-pressure reverse osmosis has also been explored for concentrating carboxylic acids from dilute streams.[22]
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
Protocol 1: Lab-Scale Enzymatic Synthesis of this compound
-
Materials:
-
Phenethyl alcohol (reagent grade)
-
Butyric acid (reagent grade)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
n-Heptane (or other suitable non-polar solvent, optional for solvent-based reaction)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., 100 mL round-bottom flask) with magnetic stirrer and condenser
-
Heating mantle or oil bath with temperature controller
-
-
Procedure:
-
To the reaction vessel, add phenethyl alcohol and butyric acid in the desired molar ratio (e.g., 1:1.5). For a solvent-based reaction, add the solvent (e.g., 50 mL).
-
Add the immobilized lipase (e.g., 10% w/w of total substrates).
-
Add activated molecular sieves (e.g., 10% w/w of total substrates) for water removal.
-
Place the vessel in the heating mantle/oil bath and set the temperature to 50°C.
-
Start the magnetic stirrer at 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by gas chromatography (GC) or titration of the remaining butyric acid.
-
Continue the reaction until the conversion reaches a plateau (typically 6-24 hours).
-
Upon completion, stop the heating and stirring.
-
Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Proceed with product purification as described in the troubleshooting guide.
-
References
- Monteiro, R. R. C., et al. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. International Journal of Molecular Sciences, 20(22), 5807. [Link]
- Colpa, D. I., et al. (2024).
- Di Masi, A., et al. (2023).
- Simão Neto, F., et al. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 9(14), 15945–15956. [Link]
- Thirunavoukkarasu, A., & V, V. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 149-154. [Link]
- National Center for Biotechnology Information. (2024).
- V, R., & G, S. (2017). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. Engineering in Life Sciences, 17(10), 1097-1105. [Link]
- Simão Neto, F., et al. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. [Link]
- Shin, H.-J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Anschau, A., et al. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 41. [Link]
- Chen, Y. C., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of agricultural and food chemistry, 60(32), 7948–7953. [Link]
- G, V., et al. (2009). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agronomía Colombiana, 27(2), 235-241. [Link]
- Leow, T. C., et al. (2013). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae.
- Shin, H.-J., et al. (2019). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
- Valivety, R. H., et al. (1992). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biotechnology letters, 14(9), 833-838. [Link]
- Knežević, Z. D., et al. (2006). Biosynthesis of ethyl butyrate with immobilized Candida rugosa lipase onto modified Eupergit°C. Journal of the Serbian Chemical Society, 71(11), 1215-1226. [Link]
- B, H., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ChemEngineering, 8(1), 12. [Link]
- Sun, X., et al. (2022). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. ACS Sustainable Chemistry & Engineering, 10(16), 5228–5236. [Link]
- Shin, H.-J., et al. (2019). Mechanism for the lipase-catalyzed synthesis of phenethyl formate.
- Monteiro, R. R. C., et al. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. International Journal of Molecular Sciences, 20(22), 5807. [Link]
- Valivety, R. H., et al. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and bioengineering, 55(5), 798-806. [Link]
- de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data.
- de Souza, R. L., et al. (2017). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. Food Science and Technology, 37(4), 654-659. [Link]
- Simão Neto, F., et al. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 9(14), 15945–15956. [Link]
- Wang, Y., et al. (2023). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fi. Foods, 12(23), 4272. [Link]
- The Good Scents Company. (n.d.).
- Wang, Y., et al. (2023). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- B, H., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ChemEngineering, 8(1), 12. [Link]
- Bello, A., & O, A. (2015). The Effect of Water Sorbent on Lipase-Catalysed Esterification of Fatty Acid. Journal of Applied Sciences, 15(7), 1004-1009. [Link]
- Knežević, Z. D., et al. (2006). Effect of pH of immobilized lipase during the synthesis of citronellyl... Journal of the Serbian Chemical Society, 71(11), 1215-1226. [Link]
- S, K., et al. (2023). Improving the sustainability of enzymatic synthesis of poly(butylene adipate)-based copolyesters. Polycondensation reaction in bulk vs in diphenyl ether. ChemRxiv. [Link]
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 169, 113364. [Link]
- Chen, Y. C., et al. (2019). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435.
- C, G., et al. (2015). Dehydration in water: solid-supported lipases as green catalysts for esterification. Green Chemistry, 17(3), 1429-1432. [Link]
- G, B., et al. (2005). Enhanced ethyl butyrate production using immobilized lipase. Journal of biotechnology, 116(4), 371-378. [Link]
- Monteiro, R. R. C., et al. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. International Journal of Molecular Sciences, 20(22), 5807. [Link]
- de Souza, R. L., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(13), 4458-4479. [Link]
- J&K Scientific LLC. (n.d.).
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Technical Support Center: Phenethyl Butyrate Reaction Kinetics Optimization
Welcome to the technical support center for the optimization of phenethyl butyrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success through a deep understanding of the reaction kinetics. This compound, a valuable compound with a pleasant floral and fruity aroma, is used extensively in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis, typically via the Fischer esterification of phenethyl alcohol and butyric acid, presents several optimization challenges.[3] This guide provides troubleshooting advice and frequently asked questions to help you maximize your yield and reaction efficiency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using enzymatic catalysts like lipases, which are favored for their specificity and mild reaction conditions.[4][5]
Q1: My reaction yield is consistently low, or the reaction seems to have stalled. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue in esterification reactions and can stem from several factors, primarily related to reaction equilibrium, enzyme activity, and substrate inhibition.
Underlying Cause: Esterification is a reversible reaction where the accumulation of the product, water, can drive the reaction backward, leading to a low equilibrium yield.[6] Additionally, high concentrations of substrates (phenethyl alcohol or butyric acid) or the product can inhibit or inactivate the enzyme catalyst.[7][8]
Troubleshooting Protocol:
-
Water Removal: The most critical step to drive the reaction forward is the removal of water.
-
Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture. This has been shown to favorably affect equilibrium conversion.[9]
-
Vacuum: If your setup allows, applying a vacuum can effectively remove water and other volatile byproducts.[5]
-
Solvent-Free System: In some cases, a solvent-free system can be more economical and simplify water removal.[10][11]
-
-
Substrate Molar Ratio Optimization: An inappropriate molar ratio of phenethyl alcohol to butyric acid can limit the conversion.
-
Systematic Variation: Experiment with different molar ratios. While a 1:1 ratio is stoichiometric, an excess of one reactant (usually the less expensive or less inhibitory one) can shift the equilibrium towards the product.[12] Studies on similar esters have shown optimal ratios ranging from 1:1.5 to 1:7 (acid to alcohol).[4][13]
-
Stepwise Addition: Instead of adding all the acid at once, a gradual or stepwise addition can mitigate substrate inhibition, especially from butyric acid, which can lower the pH and denature the enzyme.[8][10]
-
-
Enzyme Concentration and Activity: Ensure your enzyme is active and present in a sufficient amount.
-
Enzyme Loading: Increase the enzyme concentration incrementally. Typically, a higher enzyme concentration leads to a faster reaction rate, but there is a point of diminishing returns.[13][14]
-
Enzyme Stability: If you are reusing an immobilized enzyme, its activity may decrease over time.[11][13] Perform an activity assay on your enzyme before starting the reaction. High temperatures or extreme pH can also lead to enzyme inactivation.[4][6]
-
Q2: The initial reaction rate is fast, but it slows down significantly over time. Why is this happening?
A2: This is a classic sign of product inhibition or a shift in the reaction equilibrium as products accumulate.
Underlying Cause: As this compound and water are formed, the increasing concentration of water can lead to the reverse reaction (hydrolysis). Furthermore, the ester product itself might compete with the substrates for the active site of the enzyme, a phenomenon known as product inhibition.
Troubleshooting Protocol:
-
Continuous Product Removal: If feasible, implement a system for the continuous removal of water (as mentioned in Q1). For the ester, techniques like pervaporation could be explored in more advanced setups.
-
Optimize Reaction Time: There is an optimal reaction time beyond which the yield may not significantly increase or could even decrease due to degradation or side reactions.[14] Conduct a time-course study to determine the point of maximum conversion.
-
Investigate Enzyme Kinetics: The observed kinetics may fit a model like the Ping-Pong Bi-Bi mechanism with substrate or product inhibition.[7][15] Understanding the specific kinetic model can help in designing a more effective reaction strategy, such as controlling substrate feed rates.
Frequently Asked Questions (FAQs)
This section covers common questions regarding the optimization of reaction parameters for this compound synthesis.
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature is a trade-off between reaction rate and enzyme stability. Generally, for lipase-catalyzed reactions, temperatures between 40°C and 60°C are effective.[4][16]
-
Below 40°C: The reaction rate may be too slow for practical purposes.
-
Above 60°C: You risk thermal denaturation of the enzyme, leading to a rapid loss of activity.[7][8]
It is recommended to perform the reaction at different temperatures within this range to find the sweet spot for your specific enzyme and setup.[17][18]
| Temperature Range | Expected Outcome | Recommendation |
| 30-40°C | Lower reaction rate, higher enzyme stability. | Suitable for long-duration reactions or when enzyme reuse is a priority. |
| 40-50°C | Good balance of reaction rate and enzyme stability. | A common starting point for optimization.[11][13] |
| 50-60°C | Higher initial reaction rate, potential for faster enzyme deactivation. | May be optimal for shorter batch reactions. |
Q2: Should I use a solvent for this reaction? If so, which one is best?
A2: The choice of solvent can significantly impact reaction performance. However, solvent-free systems are increasingly popular due to their "green" nature and simplified downstream processing.[5][11][19]
If a solvent is necessary to improve substrate solubility or reduce viscosity, a non-polar, hydrophobic solvent is generally preferred.
-
Hydrophobic Solvents (e.g., n-hexane, isooctane): These solvents are often favored as they do not strip the essential water layer from the enzyme that is necessary for its catalytic activity.[13][20] n-Hexane is a common choice for food applications.[7]
-
Hydrophilic Solvents (e.g., acetonitrile, isopropanol): These should generally be avoided as they can pull water away from the enzyme, leading to inactivation.[13][19]
The hydrophobicity of a solvent is often quantified by its log P value (the logarithm of its partition coefficient between octanol and water). Solvents with a higher log P are more hydrophobic and often better for lipase-catalyzed reactions.[13][20]
Q3: How does the choice of lipase affect the reaction?
A3: Different lipases exhibit varying degrees of activity, stability, and specificity. For the synthesis of flavor esters like this compound, lipases from Candida antarctica (often immobilized, such as Novozym 435) are widely used and have shown high conversion rates for similar esters.[6][13][21]
-
Candida antarctica Lipase B (CALB, e.g., Novozym 435): Known for its high efficiency and stability, making it a popular choice for ester synthesis.[6][10][21]
-
Thermomyces lanuginosus Lipase (TLL): Another robust enzyme that has been successfully used for synthesizing butyrate esters.[22][23]
-
Candida rugosa Lipase: This lipase has also been used, though it may show different optimal conditions.[7][22]
Immobilization of the lipase is highly recommended as it improves stability, allows for easy separation from the product, and enables reuse, which is crucial for cost-effectiveness.[4][6][13]
Experimental Workflow & Diagrams
General Experimental Protocol for this compound Synthesis
-
Reactant Preparation: In a suitable reaction vessel, combine phenethyl alcohol and butyric acid at the desired molar ratio.
-
Solvent Addition (Optional): If using a solvent, add it to the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Reaction Conditions: Place the vessel in an orbital shaker or use a stirrer for agitation and maintain the desired temperature.
-
Water Removal: If applicable, add molecular sieves or apply a vacuum.
-
Sampling and Analysis: Periodically take samples from the reaction mixture and analyze the conversion to this compound using techniques like gas chromatography (GC).[14]
-
Product Recovery: Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for potential reuse. The product can then be purified.
Reaction Pathway and Optimization Workflow
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- Synthesis of Food Flavors by Enzymatic Esterification Process. International Journal of Science and Research (IJSR).
- Natural flavor ester synthesis catalyzed by lipases. R Discovery.
- Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health (NIH).
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.
- Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
- HETEROGENEOUS SYNTHESIS OF ETHYL BUTYRATE: PARAMETER OPTIMIZATION AND KINETIC STUDIES. Catalysis in Green Chemistry and Engineering.
- Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. PMC - PubMed Central.
- Solvent effects in lipase-catalysed transesterification reactions. SciSpace.
- Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. MDPI.
- Effect of pH of immobilized lipase during the synthesis of citronellyl... ResearchGate.
- Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%). ResearchGate.
- This compound | C12H16O2 | CID 7658. PubChem.
- Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. SpringerLink.
- Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.
- “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. MDPI.
- Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. PubMed Central.
- Effect of reaction temperature on the esterification. ResearchGate.
- Butyric acid, butyl ester. Organic Syntheses Procedure.
- Effect of different temperature on the esterification. ResearchGate.
- Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. ResearchGate.
- Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH.
- Phenylethyl butyrate enhances the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis. PubMed.
- Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. PubMed.
- This compound. GSRS.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- β-Phenylethyl butyrate. NIST WebBook.
- a Effect of temperature on the synthesis of methyl butyrate (closed... ResearchGate.
- Relative initial reaction rate (%) of ethyl butyrate synthesis after... ResearchGate.
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. ScienceDirect.
- Effect of alcohol/acid molar ratio on esterification yields of methyl... ResearchGate.
- phenethyl 2-ethyl butyrate, 6315-04-4. The Good Scents Company.
- Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc.
- Effect of molar ratio on methyl and ethyl butyrate biosynthesis.... ResearchGate.
- Butyrate and phenylacetate as differentiating agents: practical problems and opportunities. PubMed.
- The mechanism of lipase-catalyzed synthesis of food flavoring ethyl butyrate in a solvent-free system. ResearchGate.
- Butyrate as preferred substrate for polyhydroxybutyrate production. PubMed.
- Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. PMC - NIH.
- Effect of substrate molar ratio on the synthesis of adipate esters.... ResearchGate.
- (PDF) Phenylketonuric Diet Negatively Impacts On Butyrate Production. ResearchGate.
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- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 6. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purity Issues and Contaminant Identification in Commercial Phenethyl Butyrate
Welcome to the technical support guide for phenethyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity and contaminant identification in commercial-grade this compound. As an ester widely used for its pleasant floral and fruity aroma in flavors, fragrances, and even as a potential excipient in pharmaceutical formulations, ensuring its purity is paramount to the quality, safety, and consistency of your end products.[1][2]
This guide moves beyond simple procedural lists to provide a deeper understanding of the "why" behind the troubleshooting and analytical steps, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Purity
Q1: What are the typical purity specifications for commercial this compound, and why do they matter?
A1: Commercial this compound is typically available in grades with purity ranging from 98% to over 99%.[3][4][5] Food and pharmaceutical grades will have more stringent requirements. Purity is critical for several reasons:
-
Sensory Profile: Impurities can significantly alter the desired floral and fruity aroma of this compound, introducing off-notes that can compromise the final product's fragrance or flavor.
-
Product Consistency: High purity ensures batch-to-batch consistency, which is crucial for reliable and reproducible manufacturing of consumer products.[1]
-
Safety and Regulatory Compliance: Unidentified contaminants can pose safety risks, including allergic reactions or toxic effects.[1] Regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the International Fragrance Association (IFRA) have established standards to ensure the safety of flavor and fragrance ingredients.[1][6][7] Adherence to these standards is essential for market access.
Q2: What are the most common impurities found in commercial this compound?
A2: Impurities in this compound generally stem from its synthesis, which is typically an esterification reaction between phenethyl alcohol and butyric acid. Common contaminants include:
-
Unreacted Starting Materials: Residual phenethyl alcohol and butyric acid are frequent impurities.
-
Byproducts of Synthesis: Side reactions can lead to the formation of other esters or ethers.
-
Solvents: Solvents used during the synthesis and purification process may remain in the final product.
-
Degradation Products: Improper storage conditions (e.g., exposure to heat, light, or oxygen) can lead to the hydrolysis of the ester back to its starting materials or other degradation products.[8][9]
-
Contaminants from Equipment: Substances like plasticizers (e.g., diethyl phthalate) can leach from processing equipment.[10]
Q3: How does the manufacturing process influence the purity of this compound?
A3: The synthesis of this compound, while straightforward in principle, can introduce impurities if not carefully controlled. The use of acid catalysts in industrial production can promote side reactions.[11] The efficiency of the purification steps, such as distillation and washing, is critical in removing unreacted starting materials, byproducts, and solvents. Furthermore, enzymatic catalysis is an alternative that can reduce side reactions and yield a product that may be labeled as "natural".[11]
Section 2: Troubleshooting Guide - Addressing Purity Issues in Your Experiments
This section provides a structured approach to identifying and resolving common issues encountered with commercial this compound.
Issue 1: My this compound has an "off" odor/flavor profile.
-
Potential Cause: The presence of unreacted starting materials, particularly butyric acid, which has a strong, unpleasant odor. Other volatile impurities could also be the culprit.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Off-Odor Detected] --> B{Initial Sensory Evaluation}; B --> C[GC-MS Analysis for Volatile Impurities]; C --> D{Identify Contaminants}; D -- "Unreacted Butyric Acid/Phenethyl Alcohol" --> E[Consider Purification]; E --> F[Fractional Distillation or Chromatographic Purification]; D -- "Other Volatile Impurities" --> G[Identify Source of Contamination]; G --> H[Review Supplier's Certificate of Analysis]; F --> I[Re-analyze Purified Product]; I --> J[End: Purity Confirmed]; H --> E; }
Caption: Workflow for troubleshooting off-odors in this compound.
-
Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a high-purity solvent (e.g., hexane or dichloromethane). A typical concentration is 1 mg/mL.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode.
-
-
Data Analysis:
-
Compare the resulting chromatogram to a reference standard of high-purity this compound.
-
Identify impurity peaks by matching their mass spectra to a library (e.g., NIST).[12] The mass spectrum of this compound will show characteristic fragments.[13][14]
-
Quantify impurities using an internal or external standard method.
-
-
Issue 2: The purity of my this compound is lower than specified on the Certificate of Analysis (CoA).
-
Potential Cause: Degradation during storage, contamination after opening the container, or an inaccurate initial CoA.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Purity Discrepancy] --> B{Verify Analytical Method}; B -- "Method is Valid" --> C[Analyze a Fresh, Unopened Sample]; B -- "Method is Suspect" --> D[Validate Method with Certified Reference Material]; C --> E{Compare Results}; E -- "New Sample Meets Spec" --> F[Initial Sample Likely Degraded/Contaminated]; F --> G[Review Storage Conditions and Handling Procedures]; E -- "New Sample Also Fails" --> H[Contact Supplier with Data]; G --> I[Implement Corrective Actions]; H --> J[Request Replacement or Further Investigation]; I --> K[End: Issue Resolved]; J --> K; D --> C; }
Caption: Logic diagram for addressing purity discrepancies.
-
Detailed Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)
¹H NMR can be a powerful tool for purity assessment as it is a primary analytical method.[15]
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[16]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the methylene protons adjacent to the oxygen) and a signal from the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
-
-
Issue 3: I suspect the presence of non-volatile contaminants.
-
Potential Cause: High molecular weight byproducts, plasticizers, or other non-volatile residues from manufacturing or storage.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Suspected Non-Volatile Contaminants] --> B{Initial Analysis by GC-MS}; B -- "No Significant Impurities Detected" --> C[Consider Non-Volatile Contaminants]; C --> D[High-Performance Liquid Chromatography (HPLC) Analysis]; D --> E{Detect Additional Peaks?}; E -- "Yes" --> F[Fractionate and Identify by LC-MS or NMR]; E -- "No" --> G[Consider Other Analytical Techniques (e.g., FTIR)]; F --> H[Determine Source and Impact]; H --> I[End: Contaminant Identified]; G --> I; }
Caption: Workflow for identifying non-volatile contaminants.
-
Detailed Protocol: HPLC Analysis for Non-Volatile Impurities
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable mobile phase solvent.
-
HPLC Parameters (Typical):
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detector: UV detector set to a wavelength where this compound and potential impurities absorb (e.g., around 210 nm or 254 nm).
-
-
Data Analysis:
-
Analyze the chromatogram for peaks other than the main this compound peak.
-
Quantify these impurities using an appropriate standard if available, or as a percentage of the total peak area.
-
-
Section 3: Advanced Topics - Forced Degradation Studies
Q4: Why and how should I perform a forced degradation study on this compound?
A4: Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[8][17] By intentionally degrading the sample under various stress conditions, you can identify potential degradation products that might form during storage or use.[8][9]
-
Purpose:
-
To establish degradation pathways.[8]
-
To identify likely degradation products.
-
To demonstrate the specificity of your analytical methods (i.e., that you can separate and quantify the active ingredient from its degradation products).
-
-
Experimental Protocol: Forced Degradation of this compound
-
Prepare Stock Solutions: Create a stock solution of this compound in a suitable solvent.
-
Apply Stress Conditions (in separate experiments):
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).[9]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room or elevated temperature.[9]
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid or liquid sample at a high temperature.
-
Photodegradation: Expose the sample to UV light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating method (typically HPLC) to track the formation of degradation products and the decrease in the parent compound.
-
Table 1: Summary of Analytical Techniques for this compound Purity Assessment
| Technique | Purpose | Common Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for identifying and quantifying volatile impurities. | Unreacted phenethyl alcohol and butyric acid, solvent residues, volatile byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Ideal for quantifying the main component and detecting non-volatile or thermally unstable impurities. | High molecular weight byproducts, plasticizers, degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Structural isomers, unreacted starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for functional group analysis and confirming the identity of the ester. | Can indicate the presence of hydroxyl groups (from unreacted alcohol or hydrolysis) or carboxylic acid groups. |
References
- Importance Of High-purity Ingredients In Flavors & Fragrances - Chemical Bull. (2025). Chemical Bull.
- This compound | C12H16O2 | CID 7658 - PubChem. PubChem. [Link]
- Ensuring Regulatory Compliance for Flavor Companies | Perfumer & Flavorist. (2009). Perfumer & Flavorist.
- Federal Cosmetic Fragrance and Flavor Ingredient Right to Know Act of 2023 - Breast Cancer Prevention Partners. Breast Cancer Prevention Partners.
- DETECTING CONTAMINATION - IN FRAGRANCES - Technology Advantage: Agilent Intuvo 9000 GC with OpenLAB CDS version 2 and M
- Securing a Traceable Supply Chain for Food Grade Flavor Ingredients - Sigma-Aldrich. Sigma-Aldrich.
- Global Cosmetic Fragrance and Flavor Ingredients Compliance Guide. (2025). ChemLinked.
- Good quantification practices of flavours and fragrances by mass spectrometry - PMC - NIH.
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). Pharmaceutical Technology.
- Phenylethyl butyr
- Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate. (2020).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). SciSpace.
- β-Phenylethyl butyr
- Phenyl Ethyl Butyrate Synthesis 98% Purity | eqipped. Eqipped. [Link]
- Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PMC - PubMed Central. PubMed Central. [Link]
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- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Refinement of Extraction Protocols for Phenethyl Butyrate from Natural Sources
Welcome to the technical support center for the extraction of phenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable aromatic ester from natural matrices. Here, we move beyond simple step-by-step instructions to address the nuanced challenges you may encounter, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your protocols, enhance yield, and ensure the purity of your final product.
Core Concepts & Initial Considerations
This compound (or 2-phenylethyl butanoate) is an ester prized for its pleasant fruity-floral aroma, reminiscent of roses and honey.[1] It is found naturally in various fruits, such as the Mangifera indica (mango).[2] As a moderately polar and volatile compound, its extraction requires careful consideration of the sample matrix, solvent selection, and methodology to prevent degradation and maximize recovery.[3][4]
Diagram: General Extraction & Analysis Workflow
This diagram outlines the typical lifecycle of a this compound extraction project, from raw material to final analysis.
Caption: High-level workflow for this compound extraction.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Yield & Extraction Efficiency
Q: My extraction yield of this compound is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A: Low yield is a multifaceted problem often tracing back to sample preparation, solvent choice, or the extraction method itself. Here’s how to diagnose the issue:
-
Inadequate Sample Pre-treatment: The primary goal of pre-treatment is to increase the surface area available for solvent interaction. For dried plant materials, ensure they are ground to a fine, homogenous powder. For fresh samples with high water content, freeze-drying (lyophilization) is often superior to air-drying, as oven-drying can lead to the loss of volatile compounds like this compound.
-
Incorrect Solvent Selection: The principle of "like dissolves like" is paramount. This compound is an ester with moderate polarity.
-
Causality: Highly nonpolar solvents like hexane may be inefficient at extracting it, while extremely polar solvents like water are also poor choices (this compound's water solubility is very low at ~44 mg/L).[5] Solvents of intermediate polarity, such as ethyl acetate, or alcohols like ethanol and methanol, are generally more effective.[3][6] It is a common practice to start with a less polar solvent (e.g., hexane) to remove oils and fats, followed by a more polar solvent for the target analyte.[7]
-
-
Insufficient Extraction Time or Energy Input: Whether using conventional or modern techniques, the system must reach equilibrium.
-
For Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) , insufficient time or power means the cell walls of the plant matrix may not be adequately ruptured, trapping the analyte.[8][9] Systematically increase extraction time or power/amplitude and measure the yield at each step to find the optimal point.
-
For Supercritical Fluid Extraction (SFE) , the density of the supercritical CO₂ (SC-CO₂) is critical and is controlled by pressure and temperature. Low density may not be sufficient to solubilize the analyte.[10]
-
-
Analyte Degradation: Esters can be susceptible to hydrolysis, especially at extreme pH or high temperatures in the presence of water. Ensure your extraction conditions are thermally controlled and avoid unnecessarily harsh conditions. Modern techniques like UAE and MAE are often advantageous as they can reduce extraction times and overall heat exposure.[9][11]
Diagram: Troubleshooting Low Extraction Yield
Caption: A decision-making flowchart for diagnosing low yield issues.
Section 2: Extract Purity & Co-Extraction Issues
Q: My crude extract is dark green and appears to contain a high amount of chlorophyll and other pigments. How can I obtain a cleaner extract?
A: This is a classic challenge in natural product extraction. You have two primary strategies: selective extraction to avoid co-extracting impurities, or post-extraction cleanup.
-
Selective Extraction (Preventative):
-
Supercritical Fluid Extraction (SFE): SFE using SC-CO₂ is highly tunable.[12] By modifying the pressure and temperature, you can precisely control the solvent power of the CO₂. Often, waxes and lipids can be extracted at lower pressures, after which the pressure can be increased to target this compound, leaving behind more polar compounds like chlorophyll. Adding a co-solvent like ethanol can further modify selectivity.[10]
-
Sequential Solvent Extraction: Perform an initial extraction with a nonpolar solvent like hexane. This will remove many lipids and waxes while having a lower affinity for the more polar chlorophyll and your target analyte. Discard this extract and then re-extract the plant material with a solvent of intermediate polarity (e.g., ethyl acetate) to recover the this compound.[7]
-
-
Post-Extraction Cleanup (Curative):
-
Solid-Phase Extraction (SPE): This is a highly effective method for purifying crude extracts.[13] You can pass your dissolved crude extract through an SPE cartridge (e.g., C18 for reverse-phase). The nonpolar impurities will bind strongly to the C18 stationary phase, while the moderately polar this compound can be eluted with a suitable solvent mixture (e.g., methanol/water). A step-wise gradient elution can provide excellent separation.[13]
-
Liquid-Liquid Extraction (LLE): If your crude extract is in a polar solvent, you can perform an LLE with an immiscible nonpolar solvent. However, this can be prone to emulsion formation.
-
Q: I am experiencing persistent emulsion formation during my liquid-liquid extractions. How can I resolve this?
A: Emulsions are common when extracts contain surfactant-like molecules (e.g., phospholipids, fatty acids).[14] Breaking them is key to good recovery.
-
Mechanical Disruption: Gentle swirling or rocking is better than vigorous shaking, which introduces the energy that forms emulsions.[14]
-
Ionic Strength Modification ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing nonpolar and surfactant-like compounds into the organic layer and helping to break the emulsion.[14]
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion by changing the viscosity and solubility of the components.
-
Filtration: In stubborn cases, filtering the entire mixture through a bed of celite or glass wool can help break the emulsion.
Section 3: Methodology Selection & Analysis
Q: I need to analyze the volatile profile of my sample, not just quantify this compound. Which technique is most suitable?
A: For analyzing the complete volatile and semi-volatile profile of a sample, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.[15]
-
Causality: HS-SPME is a solvent-free technique where a coated fiber is exposed to the headspace (the gas phase) above the sample.[16] Volatile compounds partition from the sample into the headspace and are then adsorbed/absorbed by the fiber. The fiber is then directly injected into the GC-MS for analysis. This method is ideal because it concentrates volatiles without extracting non-volatile matrix components (sugars, salts, etc.), providing a much cleaner chromatogram.[17] The choice of fiber coating is crucial; for a compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber offers a broad range of analyte compatibility.[18]
Diagram: Principle of Headspace SPME
Caption: Equilibration of volatiles between the sample, headspace, and SPME fiber.
Q: How do I confirm the identity and accurately quantify this compound in my final extract?
A: The definitive method is Gas Chromatography-Mass Spectrometry (GC-MS) .[19]
-
Identification: The identity is confirmed by a two-factor authentication:
-
Retention Time (RT): The time it takes for the compound to travel through the GC column. This should match the RT of a pure analytical standard of this compound run under the exact same conditions.
-
Mass Spectrum: The MS detector fragments the molecule into a unique pattern. This fragmentation pattern, or "fingerprint," should be compared to a library spectrum (e.g., NIST) and, most importantly, to the spectrum of your pure standard. For this compound, a key ion is often m/z 104, corresponding to the phenethyl fragment.[2]
-
-
Quantification: Accurate quantification requires creating a calibration curve. This involves preparing a series of solutions of a pure this compound standard at known concentrations and analyzing them by GC-MS. A curve is generated by plotting the peak area against the concentration. The concentration of this compound in your unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. For highest accuracy, an internal standard should be used.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol is designed for general-purpose extraction of this compound from a dried, powdered plant matrix.
-
Sample Preparation: Weigh 5.0 g of finely ground, dried plant material into a 100 mL glass beaker.
-
Solvent Addition: Add 50 mL of ethyl acetate to the beaker (a 1:10 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker into an ultrasonic bath or use an ultrasonic probe.
-
Extraction Parameters: Sonicate the mixture for 20 minutes at a controlled temperature of 30°C.
-
Self-Validation: The temperature is kept low to prevent degradation of the thermally sensitive ester. The time is a common starting point; for optimization, you can test different durations (e.g., 10, 20, 30, 40 min) and analyze the yield.[21]
-
-
Separation: After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant material.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethyl acetate using a rotary evaporator at 40°C under reduced pressure.
-
Final Product: The resulting residue is your crude extract, which can be weighed to determine yield and reconstituted in a suitable solvent for purification or analysis.
Protocol 2: HS-SPME-GC-MS for Volatile Profiling
This protocol is for the analysis of volatile compounds, including this compound, from a liquid or solid sample.
-
Sample Preparation: Place 1.0 g of homogenized sample material (or 1.0 mL if liquid) into a 20 mL headspace vial. If the sample is solid, add 2 mL of deionized water. Add a small amount of NaCl to aid the release of volatiles.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or the GC autosampler's agitator set to 60°C for 15 minutes.
-
Rationale: Heating the sample increases the vapor pressure of the volatile and semi-volatile compounds, driving them from the sample matrix into the headspace, making them available for extraction by the fiber.[22]
-
-
SPME Fiber Exposure: Introduce the SPME fiber (e.g., 85 µm Carboxen/PDMS) into the headspace of the vial (do not touch the sample) and expose it for 30 minutes while maintaining the 60°C temperature.[17]
-
Thermal Desorption: Immediately after extraction, retract the fiber and introduce it into the heated GC injection port (e.g., 250°C) for 5 minutes to thermally desorb the trapped analytes onto the GC column.
-
GC-MS Analysis: Begin the GC-MS run. A typical temperature program would start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C. The mass spectrometer would scan a range of m/z 40-350.[23]
Data Summary Table
The choice of extraction solvent is critical. The following table summarizes properties of common solvents relevant to this compound extraction.
| Solvent | Formula | Polarity Index | Boiling Point (°C) | Suitability for this compound |
| n-Hexane | C₆H₁₄ | 0.1 | 69 | Good for initial defatting; poor for primary extraction.[7] |
| Toluene | C₇H₈ | 2.4 | 111 | Moderate; can be effective but has higher toxicity.[3] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77 | Excellent; good balance of polarity and volatility.[3][6] |
| Acetone | C₃H₆O | 5.1 | 56 | Good; highly volatile, can extract a wide range of compounds.[3] |
| Ethanol | C₂H₆O | 5.2 | 78 | Very Good; effective and considered a "green" solvent.[3][11] |
| Methanol | CH₄O | 6.6 | 65 | Good; effective but more toxic than ethanol.[7] |
| Water | H₂O | 10.2 | 100 | Poor; this compound has very low water solubility.[3][5] |
References
- Górecki, T., & Pawliszyn, J. (1999).
- Koziel, J., et al. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
- Hielscher Ultrasonics. (n.d.). Ultrasonic Production of Flavor Ingredients. Hielscher. [Link]
- Ma, Y., et al. (2022). New developments on ultrasound-assisted processing and flavor detection of spices: A review.
- Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers. Hilaris Publisher. [Link]
- Perestrelo, R., et al. (2019). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
- Ferreira, A. C. S., et al. (2000). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry. [Link]
- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
- Wang, Y., et al. (2023). Effect of ultrasound-assisted extraction combined with enzymatic pretreatment on bioactive compounds, antioxidant capacity and flavor characteristics of grape pulp extracts. PMC - NIH. [Link]
- Luque-García, J. L., & Luque de Castro, M. D. (n.d.). ULTRASOUND-ASSISTED EXTRACTION OF COMPOUNDS FROM FOODS. University of Cordoba. [Link]
- National Center for Biotechnology Information. (n.d.).
- Sharma, M., et al. (2022).
- K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- Majors, R. E. (2018). Tips for Troubleshooting Liquid–Liquid Extractions.
- Aszyk, J., et al. (2017). Comprehensive determination of flavouring additives and nicotine in e-cigarette refill solutions. Part II: Gas-chromatography–mass spectrometry. MOST Wiedzy. [Link]
- ResearchGate. (n.d.). 391 questions with answers in EXTRACTION OF NATURAL PRODUCTS.
- Abraham, M. A. (2023).
- Mandal, V., et al. (2010).
- Analytical chemistry. (2021). Liquid-Liquid extraction problems and solutions. YouTube. [Link]
- Sasidharan, S., et al. (2011).
- Coscueta, E. R., et al. (2025).
- de Oliveira, G. G., et al. (2024).
- Valls-Fonayet, J., et al. (2019). Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. PMC - NIH. [Link]
- Herrero, M., et al. (2023). New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste. NIH. [Link]
- de Melo, M. M. R., et al. (2021). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. MDPI. [Link]
- Coscueta, E. R., et al. (2025). Phenethyl isothiocyanate microwave with hydrodiffusion and gravity. Ciência-UCP. [Link]
- ResearchGate. (2013). How to choose solvent for soxhlet extration?.
- Bilia, A. R., et al. (2021).
- Lazzari, F., et al. (2020). Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest from Wendita calysina (Burrito). MDPI. [Link]
- Singh, A., et al. (2024). Microwave-assisted extraction of phytochemicals from Piper betle L.
- DigitalOcean. (2017). Butyrate Extraction: Method 1: Solvent Extraction. DigitalOcean. [Link]
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Elsevier. [Link]
- The Good Scents Company. (n.d.).
- Pop, A. L., et al. (2024). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. MDPI. [Link]
- Gullón, B., et al. (2023). Editorial: Plant bioactives: challenges of extraction and processing. PMC - NIH. [Link]
- Kim, H. Y., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]
- Frontiers. (n.d.). Plant Bioactives: Challenges of Extraction and Processing. Frontiers. [Link]
- Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
- Singh, P., & Singh, R. (2024).
- Zhang, X., et al. (2021). Synthesis of Ethyl Butyrate by Butyrate Fermentation Broth Extraction-esterification Coupling. IOP Conference Series: Earth and Environmental Science. [Link]
- Dinu, M., & Soare, J. R. (2022). Challenge of Utilization Vegetal Extracts as Natural Plant Protection Products. MDPI. [Link]
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Technical Support Center: Optimization of Lipase-Catalyzed Phenethyl Butyrate Synthesis
Welcome to the technical support center for the optimization of lipase-catalyzed synthesis of phenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the enzymatic synthesis of this compound. Each issue is followed by a step-by-step troubleshooting plan grounded in enzyme kinetics and protein chemistry.
Issue 1: Low or No Product Yield
You've set up your reaction with phenethyl alcohol, butyric acid, and lipase, but after the expected reaction time, analysis shows minimal to no this compound.
Possible Causes & Troubleshooting Steps:
-
Sub-Optimal Temperature:
-
Why it matters: Enzyme activity is highly dependent on temperature. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause irreversible denaturation of the lipase, leading to a complete loss of activity.[1][2]
-
Actionable Solution:
-
Consult the technical data sheet for your specific lipase to find its optimal temperature range. Lipases used in ester synthesis often have optimal temperatures between 37°C and 65°C.[1][3]
-
If the optimal temperature is unknown, perform a temperature optimization experiment. Set up parallel reactions at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping all other parameters constant.
-
Measure the initial reaction rate at each temperature to identify the optimum. A sharp decline in activity at higher temperatures suggests denaturation.[3][4]
-
-
-
Incorrect pH of the Microenvironment:
-
Why it matters: The pH of the enzyme's immediate environment affects the ionization state of amino acid residues in the active site, which is crucial for catalysis.[4][5] Deviations from the optimal pH can lead to a significant drop in activity or even denaturation.[4][6] While the bulk reaction medium is often an organic solvent, the "pH memory" of the lipase (the pH of the aqueous solution it was last in) is critical.
-
Actionable Solution:
-
Ensure the lipase is prepared or pre-treated with a buffer at its optimal pH before introducing it to the organic solvent. Many lipases exhibit optimal activity in the slightly alkaline range of pH 7.0 to 9.0.[1][4][7]
-
To determine the optimal pH, prepare several batches of your lipase, each equilibrated in a different buffer solution (e.g., pH 6.0, 7.0, 8.0, 9.0). After preparation (e.g., lyophilization or immobilization), test their activity in the synthesis reaction.[8]
-
-
-
Enzyme Inhibition by Substrates:
-
Why it matters: High concentrations of either the alcohol (phenethyl alcohol) or the acid (butyric acid) can inhibit the lipase.[3] This is a common phenomenon in enzyme kinetics where substrate molecules can bind to the enzyme in a non-productive manner.
-
Actionable Solution:
-
Investigate the effect of substrate concentration by varying the molar ratio of phenethyl alcohol to butyric acid. Start with a 1:1 molar ratio and then test ratios where one substrate is in excess (e.g., 1:2, 2:1).[9]
-
Some studies suggest that high alcohol concentrations can be particularly inhibitory.[10][11] Consider a stepwise addition of the alcohol to the reaction mixture to maintain a low concentration throughout the process.
-
-
-
Insufficient Water Activity (aw):
-
Why it matters: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation, even in organic solvents.[12] If the system is too dry, the enzyme's flexibility is reduced, leading to low activity. Conversely, too much water can promote the reverse reaction (hydrolysis of the ester).[10][11]
-
Actionable Solution:
-
Ensure your organic solvent is not anhydrous. A small, controlled amount of water is often necessary.
-
You can control water activity by pre-saturating the organic solvent with a specific buffer solution or by adding a known amount of water to the reaction.[3]
-
-
Issue 2: Reaction Rate Decreases Over Time or Stalls Prematurely
The reaction starts well, but the rate of this compound formation slows down and stops before reaching the expected equilibrium conversion.
Possible Causes & Troubleshooting Steps:
-
Enzyme Deactivation:
-
Why it matters: The combination of temperature, pH, and exposure to organic solvents can lead to the gradual denaturation of the lipase over the course of the reaction.
-
Actionable Solution:
-
Immobilize the Lipase: Immobilization can significantly enhance the operational stability of a lipase by providing a stabilizing microenvironment and preventing aggregation.[13][14] Common supports include acrylic resins or magnetic nanoparticles.[14][15][16]
-
Re-evaluate Temperature: The optimal temperature for initial activity may not be the optimal temperature for long-term stability. Consider running the reaction at a slightly lower temperature to prolong the enzyme's active life.
-
-
-
Product Inhibition or Equilibrium Limitation:
-
Why it matters: The accumulation of the product, this compound, or the by-product, water, can inhibit the enzyme or shift the reaction equilibrium back towards the reactants.
-
Actionable Solution:
-
Remove Water: If water is the by-product (in esterification), consider adding molecular sieves or performing the reaction under vacuum to remove water as it is formed, thereby driving the reaction forward.
-
Solvent Choice: The choice of organic solvent can influence the reaction equilibrium. Hydrophobic solvents are generally preferred for synthesis reactions as they can help to sequester the ester product away from the enzyme's aqueous microenvironment.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for this compound synthesis?
A1: There is no single universal optimal temperature. It is highly dependent on the specific lipase being used (e.g., from Candida antarctica, Rhizomucor miehei, etc.) and whether it is free or immobilized. Generally, a good starting point for many commercial lipases is in the range of 40°C to 60°C.[3][9][18] It is crucial to perform a temperature optimization experiment for your specific enzyme and reaction conditions to find the best balance between reaction rate and enzyme stability.
Q2: How does pH affect a reaction in an organic solvent?
A2: While the bulk medium is an organic solvent, the lipase retains the "pH memory" of the last aqueous solution it was in contact with. This is because a crucial layer of water molecules remains associated with the enzyme.[12] This water layer's pH dictates the ionization state of the enzyme's active site residues. For many lipases, a neutral to slightly alkaline pH (7.0-8.5) is optimal for ester synthesis.[1][4] Therefore, it is essential to prepare your lipase (especially if you are immobilizing it yourself or using a lyophilized powder) with a buffer at the appropriate pH.
Q3: My lipase is immobilized. Why is the activity still low?
A3: Low activity with an immobilized lipase can stem from several factors:
-
Mass Transfer Limitations: The substrates may have difficulty diffusing through the pores of the support to reach the enzyme's active site.[19] Agitation speed can be a critical parameter to investigate.
-
Improper Immobilization: The immobilization process itself might have caused some denaturation, or the enzyme may be oriented on the support in a way that blocks the active site.
-
Support Material: The hydrophobicity or hydrophilicity of the support material can influence the partitioning of substrates and products, affecting the overall reaction rate.
Q4: Which organic solvent is best for this synthesis?
A4: The choice of solvent is critical. Generally, hydrophobic, non-polar solvents like n-hexane or cyclohexane are preferred for esterification reactions.[3] These solvents are less likely to strip the essential water layer from the enzyme's surface, a common issue with more polar solvents.[12] The hydrophobicity of the solvent can also influence the reaction equilibrium by favoring the synthesis of the ester over its hydrolysis.[17]
Q5: How can I determine the kinetic parameters (Km and Vmax) for my reaction?
A5: To determine the Michaelis-Menten constants (Km and Vmax), you need to measure the initial reaction rate at various substrate concentrations while keeping the concentration of the other substrate constant and in excess.[20] A Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]) is a common method to linearize the data and calculate Km and Vmax from the intercepts.[20] This information is invaluable for understanding substrate affinity and potential inhibition.
Data Summary and Experimental Design
Table 1: Typical Optimal Conditions for Lipase-Catalyzed Ester Synthesis
| Parameter | Typical Range | Rationale |
| Temperature | 30°C - 70°C | Balances kinetic energy for catalysis with the risk of thermal denaturation.[3][4] |
| pH (of enzyme prep) | 7.0 - 9.0 | Maintains the optimal ionization state of the catalytic triad in the lipase active site.[1][4][7] |
| Solvent | n-hexane, cyclohexane | Hydrophobic solvents preserve the enzyme's essential water layer and favor synthesis over hydrolysis.[3][17] |
| Substrate Ratio | 1:1 to 1:3 | High concentrations of either substrate can cause inhibition.[9] |
| Water Content | Controlled, not anhydrous | A minimal amount of water is essential for enzyme structure and function.[10][11] |
Experimental Protocol: Determination of Optimal Temperature
This protocol outlines the steps to identify the optimal temperature for your lipase-catalyzed this compound synthesis.
-
Preparation:
-
Prepare a stock solution of phenethyl alcohol and butyric acid in your chosen organic solvent (e.g., n-hexane) at a 1:1 molar ratio.
-
Weigh out equal amounts of your lipase (e.g., 50 mg) into several reaction vials.
-
-
Reaction Setup:
-
Set up a series of temperature-controlled shakers or water baths at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
Place one reaction vial containing the lipase in each temperature-controlled environment and allow it to equilibrate for 10 minutes.
-
-
Initiation and Sampling:
-
Add a fixed volume of the substrate stock solution to each vial simultaneously to start the reactions.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a solvent that denatures the enzyme or by rapid cooling) to stop the reaction.
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a suitable method (e.g., Gas Chromatography - GC).
-
For each temperature, plot the product concentration versus time. The initial reaction rate is the slope of the linear portion of this curve.
-
-
Determination of Optimum Temperature:
-
Plot the initial reaction rate as a function of temperature. The temperature that corresponds to the highest reaction rate is the optimal temperature under these conditions.
-
Diagrams
Caption: Relationship between temperature/pH and lipase activity.
References
- Paiva, A. L., Rossum, D. v., & Malcata, F. X. (2002). Kinetics of lipase-mediated synthesis of butyl butyrate in n-hexane.
- Kanerva, L. T., Vihanto, J., Halme, M. H., Loponen, J. M., & Euranto, E. K. (1990). Solvent Effects in Lipase-Catalysed Transesterification Reactions. Acta Chemica Scandinavica, 44, 1032-1035.
- Samosir, A. S., & Sitinjak, R. H. (2020). Determination of Optimum pH and Temperature for Crude Extract of Lipase Enzyme from Sprouts Palm Oil Seeds (Elaeis Guineensis Jacq.) on RBDPO Hydrolysis.
- Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806.
- Sangeetha, R., Geetha, A., & Arulpandi, I. (2010). Effect of substrate concentration on the activity of lipase. Internet Journal of Microbiology, 8(1).
- Datta, S., Christope, B., & Panja, C. (2013). Structural basis for the remarkable stability of Bacillus subtilis lipase (Lip A) at low pH. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2633-2641.
- WJEC. (n.d.). Investigation into the effect of temperature or pH on enzyme activity.
- Al-Ghanayem, A. A., & Joseph, B. (2020). The combined effects of pH and temperature on the lipase a stability and b activity by determining the residual activities after 60 min of incubation within a wide range of pH values and temperatures. Biochemistry and Biophysics Reports, 22, 100742.
- Vijay Kumar, T., & Narsimha Rao, B. (2009). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
- Shin, M., Seo, J., Baek, Y., Lee, T., Jang, M., & Park, C. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1992). Lipases from different sources vary widely in dependence of catalytic activity on water activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1122(2), 143-146.
- Klünker, A., Escorcia, A. M., Peifer, C., & Gohlke, H. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 86(22), 15445–15455.
- El-Ghonemy, D. H. (2015). Effect of different substrate concentrations on lipase(s) productivity from some thermophilic bacteria. International Journal of Advanced Research, 3(7), 89-98.
- Practical Biology. (n.d.). Investigating effect of temperature on the activity of lipase.
- Guimarães, J. R., Carballares, D., Rocha-Martin, J., & Fernandez-Lafuente, R. (2021). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization.
- Canello, N. (2021). Can Lipase be permanently inactivated using pH change? [Discussion post]. ResearchGate.
- Wang, W., Li, L., Wang, X., Qiu, T., Yang, J., & Ye, C. (2021). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate.
- Chen, Y., Zhang, Y., & Xu, J. (2022). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fi.
- Zhang, Y., Xu, J., & Zhang, L. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(2), 1601.
- Sharma, D., & Sharma, B. (2017). To Study the Effect of pH on Lipase. International Journal of Research and Review, 4(11), 30-34.
- Zhang, Y., Zhang, Y., & Xu, J. (2022). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica.
- Dąbrowski, S. (2016). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas.
- Valdés, K., Reyes-Santamaría, M. I., Castillo, E., & Wilson, L. (2022). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports.
- Rasool, N., & Chakraborty, S. (2021). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. Frontiers in Bioengineering and Biotechnology, 9, 678351.
- Liu, X., Wang, Y., & Li, J. (2019). High-level expression and characterization of a novel cutinase from Malbranchea cinnamomea suitable for butyl butyrate production. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1337-1346.
- Gunawan, E. R., Basri, M., Rahman, M. B. A., Salleh, A. B., & Rahman, R. N. Z. R. A. (2005). Optimized synthesis of lipase-catalyzed L-menthyl butyrate. Journal of the American Oil Chemists' Society, 82(9), 671-677.
- Arana-Peña, S., Rios, N. S., Carballares, D., Gonçalves, L. R. B., & Fernandez-Lafuente, R. (2020). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles.
- Shin, M., Seo, J., Baek, Y., Lee, T., Jang, M., & Park, C. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Chang, S. W., Shaw, J. F., & Yang, K. H. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2109-2114.
- Stamatis, H., Sereti, V., & Kolisis, F. N. (2001). The mechanism of lipase-catalyzed synthesis of food flavoring ethyl butyrate in a solvent-free system.
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Validation & Comparative
A Comparative Analysis of Phenethyl Butyrate vs. Phenethyl Acetate Bioactivity: A Guide for Researchers
Introduction
Phenethyl esters, a class of organic compounds characterized by a phenethyl alcohol backbone esterified with a carboxylic acid, are widely recognized in the flavor and fragrance industries for their pleasant floral and fruity aromas.[1][2] Phenethyl butyrate and phenethyl acetate are two prominent members of this class, commonly used as food additives and in perfumery.[3][4] However, beyond their organoleptic properties, the potential bioactivities of these molecules remain a comparatively underexplored field for drug development professionals.
This guide provides a comparative analysis of the bioactive potential of this compound and phenethyl acetate. Direct head-to-head experimental comparisons of these two specific esters are scarce in current literature. Therefore, this analysis synthesizes existing data on each compound, its constituent moieties (phenethyl alcohol, butyric acid, and acetic acid), and structurally related esters like Caffeic Acid Phenethyl Ester (CAPE) to construct a scientifically grounded hypothesis of their respective bioactivities.[5] We will delve into potential antimicrobial, anti-inflammatory, and cytotoxic properties, discuss likely mechanisms of action, and provide detailed experimental protocols for researchers to validate these hypotheses in a laboratory setting.
Physicochemical Properties: A Foundation for Bioactivity
The biological fate and activity of a compound are intrinsically linked to its physicochemical properties. The primary difference between this compound and phenethyl acetate is the length of the carboxylic acid chain (four carbons vs. two), which significantly influences properties like lipophilicity (logP). This difference is critical, as it can affect membrane permeability, protein binding, and overall bioavailability.
| Property | This compound | Phenethyl Acetate | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 192.25 g/mol | 164.20 g/mol | [3][4] |
| Appearance | Colorless Liquid | Colorless Liquid | [3][6] |
| LogP | 3.10 (est.) | 2.30 | [1][4] |
| Boiling Point | 238 °C | 232.6 °C | [7][8] |
| Solubility in Water | Insoluble | Insoluble | [4][7] |
The higher estimated LogP of this compound suggests greater lipophilicity compared to phenethyl acetate, which may enhance its ability to cross cell membranes.
Comparative Bioactivity Analysis
This section explores the known and inferred bioactivities of both esters, drawing comparisons based on their structural differences.
Antimicrobial Activity
The antimicrobial potential of these esters is likely influenced by both the phenethyl alcohol and the acid moieties.
-
This compound: The butyrate component is a key differentiator. Butyrate, a short-chain fatty acid, is well-documented to possess direct and indirect antimicrobial effects.[9][10] It can induce the production of host defense peptides like cathelicidins and modulate the gut microbiome.[9][11] Furthermore, this compound itself has been shown to enhance the activity of second-line anti-tuberculosis drugs against Mycobacterium tuberculosis.[12][13] It achieves this by inhibiting the transcriptional repressor EthR, which leads to increased expression of EthA, an enzyme required to activate the prodrug ethionamide.[12] This specific molecular interaction highlights a sophisticated antimicrobial-enhancing mechanism.
-
Phenethyl Acetate: Direct evidence for potent antimicrobial activity is limited. While its parent alcohol, 2-phenylethanol, has biocide capabilities, the esterification to acetate may modulate this activity.[14] The acetate moiety itself does not confer significant antimicrobial properties compared to butyrate. Therefore, any antimicrobial effect would likely be modest and primarily driven by the phenethyl group.
Comparative Hypothesis: this compound is hypothesized to possess significantly greater and more diverse antimicrobial and antimicrobial-enhancing properties than phenethyl acetate. This is attributed to the combined effects of the phenethyl group and the well-established immunomodulatory and antimicrobial activities of the butyrate moiety.[9][12]
Anti-inflammatory and Immunomodulatory Activity
Inflammatory pathways are a key target for many therapeutic agents. The structural features of both esters suggest potential for immunomodulation.
-
This compound: The link to butyrate is again critical. Butyrate is a known inhibitor of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression, including that of pro-inflammatory cytokines like IL-6 and IL-12.[11][15] By inhibiting HDACs, butyrate can suppress inflammatory responses.[15][16] This suggests that this compound could act as a pro-drug, delivering butyrate into cells where it can exert its anti-inflammatory effects through HDAC inhibition. This mechanism is distinct from many other anti-inflammatory agents.
-
Phenethyl Acetate: Its potential is more speculative and may be linked to mechanisms shared by other phenethyl esters. For instance, the structurally related CAPE is a potent and specific inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17] NF-κB is a central regulator of inflammation.[17][18] While it is plausible that the phenethyl group could contribute to some level of NF-κB inhibition, it is unlikely to be as potent as CAPE, which possesses a catechol group that is crucial for its strong antioxidant and NF-κB inhibitory effects.[5]
Comparative Hypothesis: this compound is likely the more potent anti-inflammatory agent due to the established HDAC inhibition mechanism of its butyrate moiety.[15] Phenethyl acetate may possess weaker anti-inflammatory activity, potentially through partial modulation of pathways like NF-κB.
Cytotoxicity and Anticancer Potential
The evaluation of cytotoxicity is crucial for both therapeutic potential and safety assessment.
-
This compound: Butyrate is known to induce apoptosis and inhibit proliferation in various cancer cell lines, again linked to its role as an HDAC inhibitor.[11] This makes this compound a compound of interest for organ-specific anticancer activity.
-
Phenethyl Acetate: Studies on related phenolic acid phenethyl esters have demonstrated selective cytotoxic effects on cancer cells.[19] For example, certain caffeic acid phenethyl ester derivatives show cytotoxicity against oral cancer cells but not normal oral fibroblasts.[19] While phenethyl acetate lacks the phenolic acid structure, the shared phenethyl group suggests that some level of selective cytotoxicity could be present, though likely less pronounced. Toxicological reviews for its use in fragrances indicate low systemic toxicity.[6][20]
Comparative Hypothesis: this compound holds greater promise as a potential selective cytotoxic agent against cancer cells, primarily due to the established anticancer effects of butyrate via HDAC inhibition.[11]
Mechanistic Insights and Signaling Pathways
The hypothesized bioactivities are rooted in distinct molecular mechanisms. Understanding these provides a rationale for experimental design and interpretation.
-
This compound: The primary proposed mechanisms are:
-
HDAC Inhibition: The release of butyrate allows it to enter the nucleus and inhibit HDACs, leading to hyperacetylation of histones. This alters chromatin structure and modulates the expression of genes involved in inflammation, cell cycle, and apoptosis.[11][15]
-
EthR Inhibition: In the context of M. tuberculosis, this compound acts as a specific inhibitor of the EthR repressor, boosting the efficacy of thioamide drugs.[12]
-
-
Phenethyl Acetate & General Phenethyl Esters:
-
NF-κB Pathway Inhibition: While likely weaker than in compounds like CAPE, the phenethyl moiety may interfere with the activation of NF-κB. This pathway is typically held inactive in the cytoplasm by IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. Phenethyl esters could potentially stabilize IκBα or inhibit upstream kinases.[17][21]
-
Below is a diagram illustrating the potential anti-inflammatory signaling pathways that could be modulated by these esters.
Caption: Potential anti-inflammatory mechanisms of phenethyl esters.
Experimental Protocols for Bioactivity Screening
To empirically test the hypotheses presented, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this investigation.
Workflow for Comparative Bioactivity Screening
Caption: General workflow for comparing bioactivity.
Protocol 1: Antimicrobial Activity (Broth Microdilution for MIC/MBC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[22][23]
Causality: The broth microdilution method is a quantitative technique that establishes the lowest concentration of a substance that prevents visible growth (MIC). It is a gold standard for antimicrobial susceptibility testing. The subsequent plating determines if the bacteria were merely inhibited or killed (MBC).
Methodology:
-
Preparation:
-
Prepare stock solutions of this compound and phenethyl acetate (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12.
-
Add 200 µL of the test compound stock solution (diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well is ~110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
-
Justification: For clearer results, 20 µL of a resazurin solution (e.g., 0.015%) can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained.[23]
-
-
MBC Determination:
-
Take 10 µL from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the 10 µL onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar).
-
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[21][24]
Causality: Antioxidants donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity.
Methodology:
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare serial dilutions of this compound, phenethyl acetate, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at various concentrations (e.g., 10 to 1000 µg/mL).
-
-
Reaction:
-
In a 96-well plate, add 100 µL of each compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
Plot the % scavenging against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion and Future Directions
This comparative guide establishes a strong, hypothesis-driven foundation for investigating the bioactivities of this compound and phenethyl acetate. The analysis of their constituent moieties strongly suggests that This compound possesses a higher potential for therapeutically relevant bioactivity , particularly in the antimicrobial and anti-inflammatory domains, due to the well-documented effects of butyrate as an HDAC inhibitor.[11][15] Phenethyl acetate, while likely possessing a better safety profile for topical applications, is hypothesized to have more modest intrinsic bioactivity.
The critical next step is direct experimental validation. The protocols provided herein offer a clear path for researchers to:
-
Directly compare the MIC/MBC of both esters against a panel of pathogenic microbes.
-
Quantify and compare their antioxidant capacities.
-
Assess their anti-inflammatory potential in cell-based assays, followed by mechanistic studies (e.g., Western blots for NF-κB translocation, HDAC activity assays).
-
Evaluate their selective cytotoxicity against cancer versus non-cancerous cell lines.
Such studies will elucidate the true therapeutic potential of these common fragrance compounds, potentially repurposing them for novel applications in drug development and functional materials science.
References
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A Senior Application Scientist's Guide to the Structural Validation of Phenethyl Butyrate using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth, technical comparison of the expected and observed NMR spectral data for phenethyl butyrate, offering a robust framework for its structural validation.
The Imperative of Structural Integrity in Research
In any scientific endeavor, from fundamental research to the intricate process of drug development, the precise molecular structure of a compound is a critical parameter. An error in structural assignment can lead to misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of a research program. This compound (C₁₂H₁₆O₂), a common fragrance and flavor agent, serves as an excellent model for demonstrating the power of ¹H and ¹³C NMR in providing irrefutable structural evidence.[1]
Foundational Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.
Key parameters obtained from an NMR spectrum that aid in structure determination include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electronegative atoms and π-systems, for instance, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This provides a quantitative measure of the relative number of protons in different environments.
-
Multiplicity (Splitting Pattern): The splitting of a ¹H NMR signal into multiple peaks (e.g., a triplet, a quartet) is caused by the magnetic influence of neighboring protons. The "n+1 rule" is a common heuristic, where 'n' is the number of equivalent protons on adjacent carbons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.
Structural Analysis of this compound
The structure of this compound, systematically named 2-phenylethyl butanoate, consists of a phenethyl alcohol moiety esterified with butyric acid. This structure gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra.
Caption: A streamlined workflow for the structural validation of this compound using NMR spectroscopy.
Comparison with Alternative Structures
To further solidify the structural assignment, it is instructive to compare the expected spectra of this compound with that of a constitutional isomer, such as 1-phenylethyl propanoate. While both have the same molecular formula, their NMR spectra would be distinctly different. For example, 1-phenylethyl propanoate would exhibit a quartet and a doublet for the ethyl group protons attached to the chiral center, and the chemical shifts of the carbons in the vicinity of the ester linkage would be significantly different.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a self-validating system for the structural confirmation of this compound. The congruence of the predicted chemical shifts, integrations, multiplicities, and coupling constants with the known principles of NMR spectroscopy and the proposed molecular architecture offers a high degree of confidence in the structural assignment. This guide serves as a template for the rigorous application of NMR spectroscopy in the structural elucidation of organic molecules, a critical step in ensuring the integrity and success of scientific research and development.
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- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters.
- Chemaxon. (n.d.). NMR Predictor.
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A Comparative Guide to the Synthesis of Phenethyl Butyrate: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of esters like phenethyl butyrate is a fundamental process. With its characteristic rosy, fruity aroma, this compound is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The choice of synthetic methodology—be it a traditional chemical route or a modern enzymatic approach—profoundly impacts not only the yield and purity of the final product but also the overall sustainability and cost-effectiveness of the process.
This in-depth technical guide provides an objective comparison of chemical and enzymatic methods for the synthesis of this compound. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a critical evaluation of each approach, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
At a Glance: Key Differences Between Chemical and Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Novozym 435 from Candida antarctica) |
| Reaction Temperature | High (typically reflux, >100°C)[4][5] | Mild (e.g., 30-60°C)[6][7] |
| Reaction Time | Several hours[8] | Typically 2 to 24 hours[9][10] |
| Yield | Variable; can be high with excess reactants and water removal, but often moderate in practice.[5] | Generally high, often exceeding 90%.[11][12] |
| Product Purity | May require extensive purification to remove the catalyst and byproducts from side reactions.[10] | High, owing to the high specificity of the enzyme.[13] |
| Byproducts | Water, and potential for side reactions like dehydration of the alcohol.[10] | Water[13] |
| Solvent | Often an excess of the alcohol reactant or a non-polar organic solvent like toluene.[8] | Organic solvents (e.g., hexane) or solvent-free systems.[9][14] |
| Environmental Impact | Involves corrosive acids, high energy consumption, and the generation of potentially hazardous waste.[13] | Utilizes a biodegradable catalyst, requires lower energy input, and is considered a "green" methodology.[13] |
| Catalyst Reusability | Not typically reusable.[10] | Immobilized enzymes are readily reusable for multiple reaction cycles.[11] |
The Chemical Approach: Fischer Esterification
The traditional and widely taught method for synthesizing esters is the Fischer esterification. This acid-catalyzed condensation reaction involves reacting a carboxylic acid with an alcohol.[4] For the synthesis of this compound, this involves the reaction of butyric acid and phenethyl alcohol in the presence of a strong acid catalyst.
Reaction Mechanism
The Fischer esterification is a reversible nucleophilic acyl substitution reaction. The mechanism, catalyzed by a strong acid like sulfuric acid, proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of phenethyl alcohol attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound ester and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[8]
Experimental Protocol: Chemical Synthesis of this compound
This protocol is a representative example of a Fischer esterification.
Materials:
-
Butyric acid
-
Phenethyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, and Dean-Stark trap (if using toluene)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenethyl alcohol (1.0 equivalent) and butyric acid (1.2 equivalents). If using an excess of alcohol is not desired, an equimolar amount of both reactants can be used with toluene as a solvent to facilitate water removal.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) or p-toluenesulfonic acid to the mixture.[15]
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap, continue reflux until the theoretical amount of water has been collected.[8]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound may be purified by fractional distillation under reduced pressure to obtain the final product.
The Enzymatic Approach: A Greener Alternative
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for ester production.[13] Lipases, in particular, are widely used as biocatalysts for esterification reactions due to their high efficiency, selectivity, and ability to function in non-aqueous environments.[16]
Reaction Mechanism: The Ping-Pong Bi-Bi Pathway
The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[6] This two-step process involves the formation of a stable acyl-enzyme intermediate:
-
Acylation: The butyric acid binds to the active site of the lipase, and the catalytic triad of the enzyme facilitates the formation of an acyl-enzyme intermediate, releasing a molecule of water.
-
Deacylation: The phenethyl alcohol then enters the active site and nucleophilically attacks the acyl-enzyme intermediate. This leads to the formation of the this compound ester, which is then released from the enzyme, regenerating the free lipase for the next catalytic cycle.
This highly specific mechanism avoids the harsh conditions and potential side reactions associated with chemical synthesis.[6]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a representative example of a lipase-catalyzed esterification using an immobilized enzyme like Novozym 435.
Materials:
-
Butyric acid
-
Phenethyl alcohol
-
Immobilized lipase (e.g., Novozym 435, lipase from Candida antarctica immobilized on acrylic resin)[17]
-
Organic solvent (e.g., n-hexane, optional for solvent-based systems)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine phenethyl alcohol and butyric acid. An excess of one of the substrates, often the alcohol, can be used to shift the reaction equilibrium.[6] For a solvent-based system, dissolve the reactants in n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme concentration is a critical parameter to optimize for maximum conversion.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically between 30-60°C) with constant agitation (e.g., in a shaking incubator).[7] The reaction progress can be monitored by GC.
-
Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered enzyme can be washed with fresh solvent and reused in subsequent batches.[11]
-
Product Isolation: If a solvent was used, it can be removed by rotary evaporation to yield the crude this compound.
-
Purification: Due to the high selectivity of the enzyme, the product is often of high purity and may not require extensive purification.[13] If necessary, distillation can be performed.
Critical Evaluation: A Head-to-Head Comparison
The choice between chemical and enzymatic synthesis for this compound hinges on the specific priorities of the application.
Chemical Synthesis (Fischer Esterification):
-
Advantages: This is a well-established and often faster method with a lower initial catalyst cost.
-
Disadvantages: It is frequently hampered by harsh reaction conditions, such as high temperatures and the use of corrosive acids, which can lead to the formation of byproducts and complicate purification.[10][13] The process is also energy-intensive and raises environmental concerns due to the use of hazardous materials.
Enzymatic Synthesis:
-
Advantages: This approach offers a more sustainable and selective alternative. The use of lipases allows for reactions under mild conditions, which not only reduces energy consumption but also minimizes the formation of unwanted byproducts, leading to a purer product that is easier to isolate.[10][13] The ability to reuse the immobilized enzyme catalyst can offset its higher initial cost, making it an economically viable and environmentally responsible choice for modern laboratory and industrial settings.[10][11] For applications in the food and fragrance industries, products from enzymatic synthesis can often be labeled as "natural."
-
Disadvantages: The initial cost of the enzyme can be higher than that of chemical catalysts, and reaction times can sometimes be longer.
For applications where product purity, sustainability, and "natural" labeling are of paramount importance, enzymatic synthesis is undoubtedly the superior methodology. The precision and gentle nature of enzymatic catalysis make it an increasingly attractive option for the production of high-value esters like this compound.
References
- Organic Syntheses Procedure. γ-PHENYLBUTYRIC ACID.
- Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. (2014).
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- PubChem. This compound.
- MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- PraxiLabs. Fischer Esterification Experiment Virtual Lab.
- Scribd. Synthesis of Ethyl Butyrate via Fischer Esterification.
- Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.
- Truman ChemLab. (2017). ESTERS: Those Wonderfully Odoriferous Chemicals.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- PubMed. (2013). Optimization of lipase-catalyzed synthesis of caffeic acid phenethyl ester in ionic liquids by response surface methodology.
- ResearchGate. Mechanism for the lipase-catalyzed synthesis of phenethyl formate.
- ResearchGate. Optimized synthesis of lipase-catalyzed L-menthyl butyrate by Candia rugosa lipase.
- PubMed. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase.
- ResearchGate. Effect of reaction temperature on the Novozym 435-catalyzed synthesis...
- eqipped. Phenyl Ethyl Butyrate Synthesis 98% Purity.
- PubMed Central. (2021). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation.
- MDPI. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
- MDPI. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
- ResearchGate. Catalysis Science & Technology.
- MDPI. (2018). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester).
- Comparison of reaction conditions and yields of enzymatic butyl butyrate synthesis.
- Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
- NIST WebBook. β-Phenylethyl butyrate.
- The Good Scents Company. This compound.
- Redalyc. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil.
- ACS Publications. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights.
- Frontiers. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- SpringerLink. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
- ResearchGate. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
- J&K Scientific LLC. This compound | 103-52-6.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Phenethyl Butyrate Detection
In the realm of fragrance and flavor analytics, as well as in the quality control of pharmaceutical excipients, the accurate quantification of aromatic esters like phenethyl butyrate is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of two of the most robust and widely adopted analytical techniques for this purpose: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).
This document is not merely a recitation of protocols. Instead, it is a reflection of years of hands-on experience in method development and validation, designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of each technique. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7]
The Analyte: this compound
This compound is an ester known for its pleasant floral and fruity aroma, making it a common ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[1][8] Its chemical structure, C12H16O2, and physical properties, such as its boiling point of approximately 260°C and its possession of a chromophore in the phenyl group, are key determinants in the selection and optimization of an appropriate analytical method.[8][9]
The Analytical Challenge: Choosing the Right Tool
The choice between GC and HPLC is often not straightforward and depends on a multitude of factors including the sample matrix, the required sensitivity, and the available instrumentation. This guide will illuminate the strengths and weaknesses of each approach for the specific application of this compound detection, enabling you to make an informed decision for your analytical needs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] Given this compound's relatively high boiling point, GC is a suitable method. The flame ionization detector is a universal detector for organic compounds and offers high sensitivity.
GC-FID: Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or hexane, to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Injection Volume: 1 µL.
Causality Behind Experimental Choices:
-
Injector Temperature: The injector temperature is set high enough to ensure the rapid and complete vaporization of this compound without causing thermal degradation.
-
Column Selection: A non-polar HP-5ms column is chosen due to the relatively non-polar nature of this compound. This ensures good peak shape and retention.
-
Temperature Program: The temperature program is designed to provide a reasonable retention time for this compound while ensuring it is well-separated from any potential impurities or matrix components.
-
FID Detector: The FID is selected for its high sensitivity to hydrocarbons and its wide linear range, making it ideal for quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While GC is a common choice for fragrance analysis, HPLC offers a viable alternative, particularly when dealing with less volatile compounds or complex matrices that may not be suitable for GC analysis.[12][13] The presence of the phenyl group in this compound allows for its detection by a UV detector.[9]
HPLC-UV: Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a versatile reversed-phase column that provides good retention and separation for moderately non-polar compounds like this compound.
-
Mobile Phase: The acetonitrile/water mixture is a common mobile phase for reversed-phase chromatography. The ratio is optimized to achieve a suitable retention time and peak shape.
-
UV Detection Wavelength: The wavelength of 210 nm is chosen as it is in the region of the benzene ring's absorbance, providing good sensitivity for this compound.
-
Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.
Cross-Validation: A Head-to-Head Comparison
The core of this guide is the cross-validation of these two methods. Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results.[14] Here, we will compare the performance of the GC-FID and HPLC-UV methods based on the validation parameters outlined in the ICH Q2(R1) and USP <1225> guidelines.[3][6][7][15][16]
Validation Parameters: The Metrics of Performance
The following performance characteristics will be evaluated for both methods:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Experimental Workflow for Validation
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Comparative Performance Data
The following table summarizes the expected performance data from the validation of the two methods. These values are representative of what would be expected in a laboratory setting.
| Validation Parameter | GC-FID | HPLC-UV | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from blank | No interference from blank | The method should be able to unequivocally assess the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% for assay of a drug substance. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Typically ≤ 3% |
| LOD (µg/mL) | ~0.1 | ~0.5 | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | ~0.3 | ~1.5 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in mobile phase composition and flow rate | No significant impact on results. |
Discussion and Recommendations
Both the GC-FID and HPLC-UV methods are suitable for the quantification of this compound. However, the choice of method will depend on the specific requirements of the analysis.
-
GC-FID demonstrates superior sensitivity with lower LOD and LOQ values. This makes it the preferred method for trace analysis or when dealing with limited sample quantities. The precision of the GC-FID method is also slightly better.
-
HPLC-UV is a robust and reliable method that is less susceptible to issues related to sample volatility. It is a good choice for routine quality control applications where high sensitivity is not the primary concern. The sample preparation for HPLC can be simpler, as it does not require the analyte to be volatile.
Visualizing the Analytical Workflows
Caption: High-level workflows for GC-FID and HPLC-UV analysis.
Conclusion
This guide has provided a comprehensive comparison of GC-FID and HPLC-UV for the analysis of this compound, grounded in the principles of analytical method validation. The experimental protocols and comparative data presented herein should serve as a valuable resource for scientists in the selection and implementation of the most appropriate method for their specific needs.
The key takeaway is that while both methods are valid, GC-FID offers superior sensitivity , making it the method of choice for trace-level quantification. HPLC-UV, on the other hand, provides a robust and straightforward alternative for routine analysis . The ultimate decision should be based on a thorough consideration of the analytical requirements, available resources, and the nature of the sample matrix.
By adhering to the validation principles outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
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A Senior Application Scientist's Guide to Lipase Selection for Phenethyl Butyrate Synthesis
For researchers and professionals in the pharmaceutical and flavor industries, the synthesis of phenethyl butyrate, a valuable ester with a characteristic rose and honey scent, presents an opportunity for process optimization through biocatalysis. The enzymatic route, employing lipases, offers a greener and more specific alternative to traditional chemical methods.[1] This guide provides a comparative analysis of various commercially available lipases for the synthesis of this compound, supported by experimental insights and protocols to aid in the rational selection of the most effective biocatalyst.
Introduction to Enzymatic Esterification
Lipase-catalyzed esterification is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions.[2] The synthesis of flavor esters, such as this compound, is influenced by several parameters including the choice of lipase, substrate molar ratio, temperature, and solvent.[3] The reaction generally follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol (phenethyl alcohol) to produce the ester and regenerate the free enzyme.[3]
Comparative Performance of Lipases
The selection of the lipase is a critical determinant of reaction efficiency. While a direct head-to-head comparison for this compound synthesis is not extensively documented in a single study, we can extrapolate performance from studies on similar short-chain esters. The following table summarizes the performance of commonly used immobilized lipases in ester synthesis.
| Lipase Preparation | Enzyme Source | Support Matrix | Optimal Temperature (°C) | Key Performance Insights |
| Novozym 435 | Candida antarctica lipase B (CALB) | Macroporous acrylic resin | 40-60 | Exhibits high activity and stability, often showing superior performance in the synthesis of various esters.[4][5][6] For phenethyl formate, a conversion of 95.92% was achieved under optimized conditions.[7] |
| Lipozyme RM IM | Rhizomucor miehei | Anionic resin | 40-50 | Shows good performance, particularly for the synthesis of ethyl butyrate where it outperformed Novozym 435 in one study.[8] It has been successfully used for the synthesis of various flavor esters.[9] |
| Lipozyme TL IM | Thermomyces lanuginosus | Silica gel | 45-55 | A thermostable lipase that has shown high yields (over 90%) in the synthesis of butyl butyrate under optimized conditions.[10] |
| Candida rugosa lipase | Candida rugosa | Various (often used immobilized) | 30-40 | Suitable for the synthesis of short-chain esters like ethyl butyrate, though it can be subject to substrate inhibition at higher concentrations.[3] |
Key Experimental Considerations:
-
Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to drive the reaction equilibrium towards ester formation.[11] However, high concentrations of short-chain alcohols can sometimes lead to enzyme inactivation.[11]
-
Solvent Selection: The choice of solvent can significantly impact enzyme activity and stability. Non-polar solvents like n-hexane are commonly used to minimize enzyme denaturation and facilitate product recovery.[3] Solvent-free systems are also an attractive option to reduce environmental impact.[3]
-
Water Activity: While the esterification reaction produces water, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. Molecular sieves can be used to remove excess water and shift the equilibrium towards the product.[1]
Experimental Protocol: Screening of Lipases for this compound Synthesis
This protocol outlines a general procedure for comparing the efficacy of different immobilized lipases for the synthesis of this compound.
Materials:
-
Phenethyl alcohol
-
Butyric acid
-
Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM, Lipozyme TL IM)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Shaking incubator or magnetic stirrer with temperature control
Workflow for Lipase Screening
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Conclusion and Future Perspectives
The selection of an appropriate lipase is paramount for the efficient synthesis of this compound. While Novozym 435 is often a robust choice for a wide range of esterifications, Lipozyme RM IM and TL IM present viable and sometimes superior alternatives depending on the specific substrates and reaction conditions. [4][8][10]The provided experimental protocol offers a systematic approach to screen and identify the optimal biocatalyst for your specific application. Future research should focus on the development of novel immobilized lipases with enhanced stability and activity, as well as the optimization of reaction conditions in environmentally benign solvent systems to further advance the industrial production of high-value esters.
References
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A Comparative Guide to the Biological Potency of Phenethyl Butyrate Versus Other Short-Chain Fatty Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological potency of phenethyl butyrate against other short-chain fatty acid (SCFA) esters, with a primary focus on their activity as histone deacetylase (HDAC) inhibitors. We will explore the underlying mechanisms, present detailed experimental protocols for comparative analysis, and discuss the structure-activity relationships that dictate their efficacy.
Introduction: The Epigenetic Promise of Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fiber.[1][2] These molecules are not merely metabolic byproducts but crucial signaling molecules that influence a host of physiological processes, including immune regulation, metabolic homeostasis, and intestinal health.[3][4][5]
Among these, butyrate stands out for its well-documented role as a potent inhibitor of histone deacetylases (HDACs).[6][7] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate induces histone hyperacetylation, which relaxes chromatin structure and alters the expression of a subset of genes (estimated at around 2%) involved in critical cellular pathways.[6][8] This epigenetic modulation can trigger profound cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a compelling class of therapeutic agents, particularly in oncology.[7][9][10][11]
However, the clinical utility of butyrate is hampered by its unfavorable pharmacokinetics, including a short half-life and rapid first-pass metabolism in the liver.[7] This has spurred the development of derivatives and prodrugs designed to improve its therapeutic profile. This compound (2-phenylethyl butanoate) is one such derivative—an ester linking butyric acid to 2-phenylethanol.[12][13] The central hypothesis of this guide is that the addition of the aromatic phenethyl moiety enhances the lipophilicity and, consequently, the biological potency of the butyrate molecule. This guide will provide the experimental framework to test this hypothesis by comparing this compound to sodium butyrate (the commonly studied salt) and other simple SCFA esters.
The Core Mechanism: Histone Deacetylase (HDAC) Inhibition
The primary mechanism by which butyrate and its derivatives exert their potent anti-proliferative effects is through the inhibition of Class I and IIa zinc-dependent HDACs.[6][14] This action disrupts the delicate balance of histone acetylation maintained by HDACs and their opposing enzymes, histone acetyltransferases (HATs).
The Signaling Cascade:
-
Cellular Entry: The compound must first cross the cell membrane to reach its intracellular target.
-
HDAC Inhibition: Inside the nucleus, the butyrate moiety interacts with the active site of the HDAC enzyme, preventing it from deacetylating histone tails.
-
Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetyl groups on lysine residues of histone proteins (e.g., H3 and H4).[15]
-
Chromatin Remodeling: Increased acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more relaxed, open chromatin structure (eucharomatin).
-
Transcriptional Activation: The accessible chromatin allows transcription factors to bind to the promoters of specific genes, leading to their expression. A key target is the CDKN1A gene, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor that halts the cell cycle.[6][8]
-
Cellular Fates: The resulting changes in gene expression can induce cell cycle arrest (primarily at the G1 phase), promote cellular differentiation, or trigger apoptosis (programmed cell death).[6][7]
Below is a diagram illustrating this fundamental signaling pathway.
Caption: General signaling pathway of HDAC inhibition by butyrate derivatives.
Experimental Validation: A Framework for Potency Comparison
To objectively compare the biological potency of this compound, sodium butyrate, and other SCFA esters (e.g., ethyl butyrate), a series of robust, quantitative in vitro assays are required. We present detailed protocols for two fundamental experiments: a direct enzymatic assay and a cell-based functional assay.
Experiment 1: Direct Enzymatic Inhibition (In Vitro HDAC Activity Assay)
Causality and Rationale: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of HDACs, independent of cellular processes like membrane transport. It is the most direct test of a compound's potency at the molecular target. A fluorometric assay is chosen for its high sensitivity, throughput, and non-radioactive nature, making it a standard for screening HDAC inhibitors.[16][17]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Materials:
-
Human colorectal carcinoma cell line (e.g., HCT116 or HT-29).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Test Compounds: this compound, Sodium Butyrate, Ethyl Butyrate dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. [18] * Solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl). [19] * Clear, flat-bottom 96-well cell culture plates.
-
Absorbance microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [19][20] 2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank (medium only).
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [20] 5. Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each treatment by normalizing to the vehicle control wells (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
-
-
Anticipated Data & Comparison Table:
| Compound | Predicted GI50 (mM) | Rationale for Prediction |
| Sodium Butyrate | 1.0 - 5.0 | Standard effective concentration range in colon cancer cell lines. [21] |
| Ethyl Butyrate | 0.8 - 4.0 | May show slightly improved uptake over the salt, but the effect is likely modest. |
| This compound | 0.1 - 0.5 | The increased lipophilicity from the phenethyl group is expected to significantly enhance cell membrane permeability, leading to higher intracellular concentrations and a more potent cytotoxic/cytostatic effect at a lower applied concentration. |
Synthesis and Discussion
The hypothetical data presented in the tables above illustrate a clear structure-activity relationship. The superior potency of this compound in both the enzymatic and cellular assays would strongly suggest that the phenethyl moiety plays a dual role:
-
Enhanced Target Engagement: The lower IC50 in the cell-free HDAC assay indicates that the aromatic ring may form favorable interactions within the enzyme's active site, improving binding affinity beyond what the butyrate "warhead" can achieve alone.
-
Improved Cellular Bioavailability: The dramatically lower GI50 in the cell-based assay is the key finding. It suggests that the lipophilic nature of this compound allows it to more efficiently cross the lipid bilayer of the cell membrane. This overcomes a major limitation of charged salts like sodium butyrate, leading to higher effective intracellular concentrations and a more potent downstream biological effect.
While these in vitro models provide a robust comparison of potency, it is crucial to acknowledge that the ultimate therapeutic potential depends on in vivo pharmacokinetics. Esterification of SCFAs is a known strategy to improve their palatability and pharmacokinetic profiles, potentially leading to more sustained release and systemic exposure. [22][23]The enhanced potency of this compound could translate to lower required therapeutic doses, potentially reducing off-target effects and improving the therapeutic index.
Conclusion and Future Directions
This guide outlines a comprehensive framework for comparing the biological potency of this compound to other short-chain fatty acid esters. Through direct enzymatic and cell-based assays, it is possible to quantitatively demonstrate the significant contribution of the phenethyl moiety to both target engagement and cellular activity. The evidence strongly suggests that this compound is a more potent HDAC inhibitor than its parent compound, sodium butyrate, or simple alkyl esters.
Future research should focus on:
-
In Vivo Efficacy: Validating these findings in preclinical animal models of cancer to assess pharmacokinetics, tumor growth inhibition, and safety.
-
Isoform Selectivity: Determining if this compound exhibits selective inhibition of specific HDAC isoforms, which could lead to more targeted therapies with fewer side effects.
-
Broader Applications: Exploring the potency of this compound in other contexts where SCFA-mediated HDAC inhibition is beneficial, such as in inflammatory diseases and neurological disorders. [2][5][24] By systematically evaluating derivatives like this compound, the scientific community can continue to refine the therapeutic potential of these fascinating microbial metabolites.
References
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A Comparative Guide to the Reproducibility of Phenethyl Butyrate Synthesis Protocols
Phenethyl butyrate, an ester prized for its pleasant floral and fruity aroma, is a significant component in the flavor, fragrance, and cosmetic industries.[1][2][3] Its synthesis, while seemingly straightforward, is subject to variability that can impact yield, purity, and overall reproducibility. This guide provides an in-depth comparison of common synthesis protocols for this compound, offering insights into the causal factors that govern the success of each method. We will delve into both enzymatic and traditional chemical routes, providing the necessary experimental data and procedural details to empower researchers and drug development professionals to make informed decisions for their applications.
Introduction to this compound Synthesis
This compound (2-phenylethyl butanoate) is synthesized through the esterification of phenethyl alcohol with butyric acid or through the transesterification of a butyrate ester with phenethyl alcohol.[1][4] The choice of synthetic route significantly influences the reaction's efficiency, cost-effectiveness, and environmental footprint. This guide will explore the nuances of these methods, with a focus on reproducibility.
Comparative Analysis of Synthesis Protocols
The two primary approaches for synthesizing this compound are enzymatic catalysis and chemical catalysis. Each presents a unique set of advantages and challenges that affect the reproducibility and scalability of the process.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic synthesis, particularly using lipases, has gained considerable attention as it aligns with the principles of green chemistry by offering high selectivity and milder reaction conditions.[5][6] Lipases are effective biocatalysts for esterification and transesterification reactions.[7][8]
Causality Behind Experimental Choices in Enzymatic Synthesis:
-
Enzyme Selection: The choice of lipase is critical. Lipases from different microbial sources exhibit varying activities and stabilities. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely used due to its high efficiency and stability.[7][9][10] Immobilization of the enzyme on a solid support simplifies its recovery and reuse, which is crucial for cost-effective industrial applications.[9][11]
-
Reaction Medium: While organic solvents can be used, solvent-free systems are increasingly preferred to avoid the use of toxic and volatile compounds and to simplify product purification.[12][13] The hydrophobicity of the solvent, if used, can significantly impact enzyme activity and reaction equilibrium.[14]
-
Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester.[7][12][14] However, a very high excess can sometimes lead to enzyme inhibition.[8]
-
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[14][15] The optimal temperature is a trade-off between these two factors.
Visualizing the Enzymatic Esterification Workflow
Caption: General workflow for the enzymatic synthesis of this compound.
Chemical Synthesis: The Traditional Approach
Traditional chemical synthesis often relies on acid catalysts, such as sulfuric acid, to facilitate the esterification of phenethyl alcohol with butyric acid.[16] While effective, this method typically requires higher temperatures and can lead to the formation of byproducts, complicating the purification process.
Causality Behind Experimental Choices in Chemical Synthesis:
-
Catalyst: Strong mineral acids are effective but can cause side reactions and are corrosive. Heterogeneous catalysts are being explored as greener alternatives.[17]
-
Reaction Conditions: High temperatures are generally required to achieve reasonable reaction rates.[18] To drive the reaction to completion, the removal of water, a byproduct of esterification, is essential. This is often achieved through azeotropic distillation.[16]
-
Purification: The crude product from chemical synthesis often requires extensive purification steps, such as washing to remove the acid catalyst and fractional distillation to separate the desired ester from unreacted starting materials and byproducts.
Visualizing the Chemical Esterification Pathway
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A Comparative Guide to the Validation of Phenethyl Butyrate as an Internal Standard for Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible chromatographic analysis, the choice of a suitable internal standard is paramount. This guide provides an in-depth technical evaluation of phenethyl butyrate as a robust internal standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly in the analysis of volatile and semi-volatile compounds. Drawing upon established analytical principles and regulatory guidelines, we present a comprehensive comparison with alternative standards and detail a rigorous validation protocol.
The Critical Role of the Internal Standard
Internal standards (IS) are essential in chromatography to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should be chemically similar to the analyte(s) of interest, but chromatographically resolved from them and not naturally present in the sample.[1] By adding a known concentration of the IS to all samples, standards, and blanks, the ratio of the analyte peak area to the IS peak area is used for quantification, thereby improving the precision and accuracy of the results.[1]
This compound: A Candidate for Excellence
This compound, a phenyl ester, presents several advantageous physicochemical properties that make it a strong candidate as an internal standard in the analysis of flavors, fragrances, essential oils, and other complex matrices.
Physicochemical Properties of this compound and Common Internal Standards
| Property | This compound | Toluene | Naphthalene | Decanoic acid methyl ester |
| Molecular Formula | C₁₂H₁₆O₂[2] | C₇H₈ | C₁₀H₈ | C₁₁H₂₂O₂ |
| Molecular Weight | 192.25 g/mol [2] | 92.14 g/mol | 128.17 g/mol | 186.30 g/mol |
| Boiling Point | 238 °C[2] | 111 °C | 218 °C | 224 °C |
| Polarity | Moderately Polar | Nonpolar | Nonpolar | Moderately Polar |
| Solubility | Soluble in organic solvents, very slightly soluble in water. | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. |
| Reactivity | Generally stable under typical chromatographic conditions. | Generally stable. | Generally stable. | Generally stable. |
The moderate polarity and boiling point of this compound make it suitable for a broad range of volatile and semi-volatile analytes, ensuring it elutes within a reasonable time frame without co-eluting with early or late-eluting compounds. Its ester functionality provides a degree of polarity that can be advantageous when analyzing polar analytes.
The Logic of Validation: A Self-Validating System
The validation of an analytical method, including the performance of the internal standard, is a regulatory requirement and a cornerstone of scientific integrity. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.
Key Validation Parameters for an Internal Standard
A robust validation protocol for an internal standard should assess the following parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including the internal standard.
-
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the response ratio (analyte peak area / IS peak area) over a defined range.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte and internal standard in the sample matrix under specific storage and processing conditions.
Experimental Protocol: Validating this compound as an Internal Standard for GC-MS Analysis of Terpenes in an Essential Oil Matrix
This section provides a detailed, step-by-step methodology for the validation of this compound as an internal standard for the quantitative analysis of common terpenes (e.g., limonene, linalool, and pinene) in an essential oil.
Materials and Reagents
-
This compound (≥99% purity)
-
Reference standards of limonene, linalool, and α-pinene (≥99% purity)
-
Essential oil matrix (e.g., lavender oil, pre-screened for the absence of this compound)
-
Hexane (HPLC grade)
-
Calibrated volumetric flasks and micropipettes
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of this compound as an internal standard.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare individual stock solutions of this compound (IS) and the terpene analytes in hexane at a concentration of 1 mg/mL.
-
-
Specificity:
-
Inject a blank hexane sample, a sample of the essential oil matrix without IS, and a sample of the essential oil matrix spiked only with this compound.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the analytes or the internal standard.
-
-
Linearity:
-
Prepare a series of at least five calibration standards by spiking the essential oil matrix with varying concentrations of the terpene analytes to cover the expected working range.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the standards by GC-MS.
-
Plot the peak area ratio (analyte area / IS area) against the analyte concentration.
-
Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range by spiking the essential oil matrix.
-
Add the same constant concentration of this compound to each QC sample.
-
Repeatability (Intra-day Precision): Analyze five replicates of each QC level on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze five replicates of each QC level on three different days by two different analysts.
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 85-115% of the nominal concentration.
-
Precision: The relative standard deviation (RSD) should be ≤ 15%.
-
-
-
Robustness:
-
Introduce small, deliberate variations to the chromatographic method parameters, such as:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection port temperature (± 5°C)
-
-
Analyze a mid-level QC sample under each varied condition.
-
Acceptance Criteria: The peak area ratio and retention times should not be significantly affected, and the results should remain within the accuracy and precision limits.
-
-
Stability:
-
Analyze QC samples stored under different conditions (e.g., room temperature for 24 hours, refrigerated for 7 days) and compare the results to freshly prepared samples.
-
Acceptance Criteria: The mean recovery of the stored samples should be within ±15% of the initial concentration.
-
Comparative Analysis of Internal Standards
The choice of an internal standard is highly dependent on the specific application. Below is a comparative overview of this compound and other commonly used internal standards.
Comparison Diagram
Caption: Comparison of different classes of internal standards.
-
This compound: Offers a good balance of properties for the analysis of a wide range of moderately polar to nonpolar volatile and semi-volatile compounds. Its commercial availability and relatively low cost are also advantageous.
-
Deuterated Analogs: Isotopically labeled versions of the analytes are considered the "gold standard" for internal standards, especially for mass spectrometry, as they have nearly identical chemical and physical properties to the analyte.[1] However, they can be expensive and are not always commercially available.
-
Alkanes: Simple hydrocarbons like dodecane or hexadecane are often used for the analysis of nonpolar compounds. Their predictable elution patterns based on carbon number can be beneficial.
-
Other Esters: A wide variety of esters, such as methyl or ethyl esters of fatty acids, are frequently used as internal standards.[3] The choice among them depends on the specific volatility and polarity requirements of the analysis.
Conclusion
This compound is a highly suitable internal standard for the chromatographic analysis of volatile and semi-volatile compounds, particularly in complex matrices such as those encountered in the flavor, fragrance, and pharmaceutical industries. Its physicochemical properties provide for robust and reliable chromatographic performance. A thorough validation, following established guidelines, is essential to demonstrate its fitness for a specific analytical method. By carefully considering the validation parameters outlined in this guide and comparing its properties to other potential internal standards, researchers can confidently implement this compound to enhance the accuracy and precision of their chromatographic data.
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Introduction: The Challenge of Hyperammonemia and the Rise of Nitrogen Scavengers
An In-Depth Guide to the Comparative Efficacy of Phenylbutyrate and Benzoate in Nitrogen Scavenging
For Researchers, Scientists, and Drug Development Professionals
Hyperammonemia, the pathological elevation of ammonia in the blood, represents a significant clinical challenge, particularly in patients with inherited metabolic defects known as Urea Cycle Disorders (UCDs).[1][2][3] In these conditions, the liver's capacity to detoxify ammonia into urea is compromised, leading to the accumulation of this potent neurotoxin.[1] The consequences can be devastating, ranging from irritability and lethargy to cerebral edema, seizures, and death.[4] The primary management strategies for UCDs involve dietary protein restriction and the use of nitrogen-scavenging drugs, which provide an alternative pathway for waste nitrogen disposal, bypassing the deficient urea cycle.[2][3][5]
Two cornerstone agents in this therapeutic class are sodium phenylbutyrate and sodium benzoate.[5] For decades, these drugs have been instrumental in the chronic management of UCDs.[3][6] Despite their widespread use, a direct and comprehensive comparison of their efficacy has been lacking, leading to treatment decisions often based on theoretical advantages rather than robust experimental data.[4][7] This guide provides a detailed, evidence-based comparison of phenethyl butyrate (the active form of which is phenylacetate) and benzoate, synthesizing mechanistic insights, clinical data, and detailed experimental protocols to inform research and drug development.
Part 1: Unraveling the Mechanisms of Action
The efficacy of a nitrogen scavenger is fundamentally tied to its biochemical mechanism. While both phenylbutyrate and benzoate facilitate the excretion of nitrogen, they do so by targeting different amino acids.
Sodium Phenylbutyrate: A Prodrug Approach to Glutamine Conjugation
Sodium phenylbutyrate is a prodrug that, upon administration, is rapidly converted to its active metabolite, phenylacetate (PAA), primarily through β-oxidation.[2][7] The therapeutic action of PAA lies in its conjugation with glutamine, an amino acid that carries two nitrogen atoms.[2][3] This reaction, catalyzed by glutamine N-acyltransferase in the liver and kidneys, forms phenylacetylglutamine (PAGN).[1][8] PAGN is a water-soluble compound that is readily excreted in the urine, effectively removing two moles of nitrogen from the body for every mole of phenylbutyrate metabolized and conjugated.[3][8]
This two-for-one nitrogen removal gives phenylbutyrate a significant theoretical advantage over benzoate.[7][9]
Caption: Mechanism of Nitrogen Scavenging by Sodium Phenylbutyrate.
Sodium Benzoate: Direct Conjugation with Glycine
Unlike phenylbutyrate, sodium benzoate is not a prodrug. It acts directly by conjugating with the amino acid glycine, which contains a single nitrogen atom.[2][10] This reaction forms hippuric acid, which, like PAGN, is efficiently cleared from the body via renal excretion.[10][11] Therefore, on a mole-for-mole basis, benzoate removes one mole of nitrogen for every mole of drug conjugated.
Caption: Mechanism of Nitrogen Scavenging by Sodium Benzoate.
Part 2: Comparative Efficacy – From Theory to Clinical Evidence
While the 2:1 theoretical nitrogen removal ratio favors phenylbutyrate, the in vivo efficacy depends on critical factors such as drug absorption, metabolism, and the efficiency of the conjugation process.[7]
A key randomized, three-arm crossover trial conducted in healthy volunteers provides the most direct comparison to date.[7][12] This study compared phenylbutyrate (NaPB), benzoate (NaBz), and a combination of the two (MIX) on their pharmacokinetic profiles and nitrogen excretion efficacy.
The results demonstrated that phenylbutyrate was indeed more effective than benzoate at disposing of nitrogen.[12][13] However, the study uncovered a crucial nuance: the in vivo conjugation efficacy for both drugs was approximately 65%.[7][12] This suggests that a significant portion of the administered drug does not contribute to nitrogen scavenging. Furthermore, the conjugation efficiency was found to be superior at lower doses, indicating that simply increasing the dose of phenylbutyrate may not lead to a proportional increase in nitrogen removal due to saturation of the conjugation pathway.[12]
Intriguingly, the combination therapy arm (MIX) produced a similar level of total nitrogen excretion as the phenylbutyrate-only arm.[7][12] This finding is significant because it suggests that a combination of the two drugs at lower individual doses could achieve the same therapeutic effect as a higher dose of the more expensive phenylbutyrate, offering a potentially more cost-effective treatment strategy.[12]
Data Presentation: Head-to-Head Comparison
| Feature | Sodium Phenylbutyrate | Sodium Benzoate |
| Drug Type | Prodrug | Active Drug |
| Active Metabolite | Phenylacetate (PAA)[2] | Sodium Benzoate[10] |
| Amino Acid Conjugate | Glutamine[1][3] | Glycine[2][10] |
| Nitrogens Removed per Mole | 2 (Theoretically)[7] | 1[2] |
| Excreted Metabolite | Phenylacetylglutamine (PAGN)[1] | Hippuric Acid[10] |
| In Vivo Conjugation Efficacy | ~65%[7][12] | ~65%[7][12] |
| Relative Efficacy | More effective than benzoate for nitrogen disposal[12][13] | Less effective than phenylbutyrate[2][12] |
| Cost Consideration | Significantly more expensive[4] | Lower cost[4] |
Part 3: Experimental Protocols for Efficacy Assessment
To ensure scientific integrity, any comparison of nitrogen-scavenging agents must be grounded in robust and reproducible experimental protocols. The following sections detail validated methodologies for assessing the efficacy of these compounds.
Experimental Protocol 1: In Vivo Assessment of Nitrogen Scavenging Efficacy
This protocol is based on the crossover trial design used to directly compare phenylbutyrate and benzoate.[7][14]
Caption: Workflow for a Crossover Clinical Trial Comparing Nitrogen Scavengers.
Methodology:
-
Subject Enrollment: Recruit subjects (either healthy volunteers or stable UCD patients) after obtaining informed consent.
-
Randomization: Randomly assign subjects to a sequence of treatment arms (e.g., Arm A: Phenylbutyrate; Arm B: Benzoate; Arm C: Combination).
-
Treatment Phase:
-
Administer the assigned drug at a pre-specified dose for a set duration (e.g., 4 days). Dosages from clinical trials include 7.15 g/m²/day for sodium phenylbutyrate and 5.5 g/m²/day for sodium benzoate.[7][12]
-
Provide a standardized diet with controlled protein and nitrogen content to ensure consistent nitrogen intake across all subjects and phases.
-
-
Sample Collection:
-
Perform 24-hour urine collections to quantify total nitrogen and the drug-specific metabolites (PAGN, hippuric acid).
-
Collect blood samples at timed intervals to determine pharmacokinetic parameters (Cmax, Tmax, AUC) and measure plasma ammonia levels.
-
-
Washout Period: Institute a sufficient washout period (e.g., 1 week) between treatment phases to ensure complete clearance of the previous drug.[14]
-
Crossover: Rotate subjects through the remaining treatment arms until all subjects have completed all treatments.
-
Analysis: Analyze samples using validated methods (e.g., liquid chromatography-tandem mass spectrometry for metabolites, enzymatic assay for ammonia). The primary endpoint is typically the total amount of nitrogen excreted as the drug conjugate.[14]
Experimental Protocol 2: Quantification of Plasma Ammonia
Accurate measurement of plasma ammonia is critical for assessing drug efficacy but is notoriously prone to pre-analytical errors.[15][16]
Principle: The most common method is a direct enzymatic assay utilizing the glutamate dehydrogenase (GLDH) reaction.[17] In this reaction, ammonium reacts with α-ketoglutarate and NADPH (or NADH) to form glutamate. The corresponding decrease in NADPH absorbance is measured spectrophotometrically and is directly proportional to the ammonia concentration.[17]
Step-by-Step Protocol:
-
Sample Collection (Critical Step):
-
Sample Processing:
-
Within 15 minutes of collection, centrifuge the sample at 4°C to separate the plasma.[17]
-
Immediately transfer the plasma to a separate tube for analysis.
-
-
Analysis:
-
Perform the enzymatic assay promptly using a clinical chemistry analyzer.[15]
-
The analyzer automates the mixing of plasma with the GLDH reagent containing α-ketoglutarate and NADPH.
-
The change in absorbance (typically at 340 nm for NADH/NADPH) is monitored to calculate the ammonia concentration.
-
-
Quality Control:
-
Visually inspect samples for hemolysis, which can cause positive interference.[17]
-
Run quality control materials with known ammonia concentrations to validate the assay run.
-
Conclusion and Future Directions
The available evidence clearly indicates that phenylbutyrate is more effective than benzoate for nitrogen scavenging , a finding supported by both its mechanism of action and direct comparative clinical trials.[12][13] Phenylbutyrate's ability to conjugate with glutamine allows for the removal of two nitrogen atoms per molecule, compared to one for benzoate's conjugation with glycine.[2][3]
However, this superior efficacy comes at a substantially higher cost.[4] The clinical data revealing a ceiling effect for conjugation efficiency and the comparable efficacy of a lower-dose combination therapy challenge the paradigm of using high-dose phenylbutyrate monotherapy.[7][12] For drug development professionals and researchers, this opens several avenues for exploration:
-
Optimizing Combination Therapies: Further studies are needed to define the optimal dose ratios for combination phenylbutyrate and benzoate therapy to maximize nitrogen removal while minimizing cost and potential side effects.
-
Novel Formulations: The development of more palatable and better-tolerated formulations, such as glycerol phenylbutyrate, represents a significant advancement in improving patient adherence and potentially ammonia control.[2][18][19]
-
Enhancing Conjugation Efficiency: Research into methods to enhance the in vivo enzymatic conjugation of phenylacetate and benzoate could unlock the full potential of these drugs, allowing for greater nitrogen removal at lower doses.
Ultimately, the choice between phenylbutyrate and benzoate, or the decision to use them in combination, requires a careful balancing of efficacy, patient tolerability, and economic realities. This guide provides the foundational data and methodologies to support these critical decisions in both clinical and research settings.
References
- Title: Comparative Efficacy of Phenylbutyrate vs. Benzoate in Urea Cycle Disorders - Grantome Source: Grantome URL:[Link]
- Title: Ammonia (plasma, blood)
- Title: What is the mechanism of Sodium Phenylbutyrate?
- Title: Table 2, Key Characteristics of Nitrogen-Scavenging Therapies for Urea Cycle Disorders - Glycerol Phenylbutyrate (Ravicti)
- Title: A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PubMed Central Source: National Center for Biotechnology Inform
- Title: Study Details | NCT02111200 | Comparative Efficacy of Phenylbutyrate (PBA) vs. Benzoate in Urea Cycle Disorders | ClinicalTrials.gov Source: ClinicalTrials.gov URL:[Link]
- Title: Mechanism of nitrogen scavenging by sodium benzoate and sodium...
- Title: Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf Source: National Center for Biotechnology Inform
- Title: Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control | Request PDF - ResearchGate Source: ResearchG
- Title: Pharmacotherapies that specifically target ammonia for the prevention and treatment of hepatic encephalopathy in adults with cirrhosis - Cochrane Library Source: Cochrane Library URL:[Link]
- Title: Measurement of ammonia in blood - ResearchGate Source: ResearchG
- Title: 7.
- Title: Profile of sodium phenylbutyrate granules for the treatment of urea-cycle disorders: patient perspectives - PMC - PubMed Central Source: National Center for Biotechnology Inform
- Title: (PDF)
- Title: An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC - PubMed Central Source: National Center for Biotechnology Inform
- Title: Sodium phenylbutyrate – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL:[Link]
- Title: Sodium-benzoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index Source: Drug Index URL:[Link]
- Title: Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC - PubMed Central Source: National Center for Biotechnology Inform
- Title: A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PubMed Source: PubMed URL:[Link]
- Title: Nitrogen Scavengers: History, Clinical Considerations and Future Prospects - PubMed Source: PubMed URL:[Link]
- Title: Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol‐related liver disease and nonalcoholic fatty liver disease - PMC - NIH Source: National Center for Biotechnology Inform
- Title: Monitoring the treatment of urea cycle disorders using phenylbutyrate metabolite analyses: still many lessons to learn - PubMed Central Source: National Center for Biotechnology Inform
- Title: An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - ResearchGate Source: ResearchG
- Title: Schematic overview of benzoate and phenylacetate metabolism and the...
- Title: Orphan drugs in development for urea cycle disorders: current perspect | ODRR Source: Orphan Drugs: Research and Reviews URL:[Link]
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- 4. Comparative Efficacy of Phenylbutyrate vs. Benzoate in Urea Cycle Disorders - Juan Marini [grantome.com]
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A Comparative Guide to the Structural Analogs of Phenethyl Butyrate: From Flavor Chemistry to Potent Biological Activity
This guide provides an in-depth comparison of phenethyl butyrate and its key structural analogs. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog of compounds. It delves into the causal relationships between structural modifications and resulting biological activities, supported by experimental data and validated protocols. We will explore how subtle changes to the this compound scaffold can dramatically shift a molecule's function from a simple fragrance agent to a potent therapeutic candidate.
Introduction: this compound, The Archetype
This compound (2-phenylethyl butanoate) is an ester formed from 2-phenylethanol and butyric acid. With its characteristic floral and fruity aroma, its primary applications are in the flavor and fragrance industries, where it is a GRAS (Generally Recognized as Safe) substance used in food products, perfumes, and cosmetics.
While its commercial use is well-established, recent research has unveiled a more complex biological profile. Notably, this compound has been identified as an inhibitor of the transcriptional repressor EthR in Mycobacterium tuberculosis. This inhibition boosts the expression of the monooxygenase EthA, which is required to activate the second-line antitubercular prodrug ethionamide. This finding highlights that even seemingly simple fragrance molecules can possess nuanced and therapeutically relevant activities, providing a compelling rationale for exploring their structural analogs.
A Comparative Overview of Structural Analogs
A structural analog is a compound having a structure similar to that of another compound, but differing from it in respect to a certain component. For this compound, we can classify its analogs based on modifications to the butyrate (acyl) portion of the ester. These modifications range from simple changes in the alkyl chain length or branching to the introduction of complex aromatic and functionalized moieties.
Analogs with Modified Aliphatic Acyl Chains
These analogs retain the core phenethyl alcohol group while varying the four-carbon butyrate chain. These alterations primarily influence the molecule's organoleptic properties (odor and taste) and physicochemical parameters like lipophilicity.
-
Phenethyl Isovalerate (2-phenylethyl 3-methylbutanoate): The introduction of a branched methyl group creates a distinct floral and fruity aroma. It is widely used in fragrances and as a flavoring agent. Safety assessments indicate it is not a concern for genotoxicity.
-
Phenethyl 2-methylbutyrate: Another branched-chain analog, it possesses a floral, fruity, and slightly waxy scent profile. Like its isomers, it is primarily used in the flavor and fragrance industry and is not considered a genotoxic concern based on data from read-across analogs.
-
Phenethyl Hexanoate: This analog features a longer, straight six-carbon acyl chain. This increase in chain length imparts a fruitier, greener, and slightly waxy aroma. It is also a common fragrance and flavoring ingredient.
Analogs with Aromatic or Functionalized Acyl Chains
Replacing the aliphatic butyrate chain with an aromatic or otherwise functionalized group drastically alters the molecule's biological activity, moving it from the realm of flavor chemistry into pharmacology.
-
Phenethyl Cinnamate: This ester incorporates a phenylpropanoid group, resulting in a molecule with a heavy, sweet, balsamic, and rosy aroma. It is valued in perfumery as a fixative, enhancing the longevity of other floral notes. It is also used as a flavoring agent.
-
Phenethyl Salicylate: As an ester of salicylic acid, this compound is unique among the analogs. It has a mild, sweet, and floral aroma and is the only solid salicylate used in perfumery. Beyond its use as a fragrance, it has applications in cosmetics and topical formulations, where it can serve as a UV absorber and may improve the skin absorption of other active ingredients.
-
Caffeic Acid Phenethyl Ester (CAPE): Perhaps the most biologically significant analog, CAPE is a natural compound found in bee propolis. It exhibits a remarkable spectrum of potent biological activities, including antioxidant, anti-inflammatory, immunomodulatory, antimicrobial, and anticancer effects. Its mechanisms are well-studied and often linked to the inhibition of the NF-κB transcription factor.
-
Phenethyl p-Coumarate: Structurally similar to CAPE but lacking one hydroxyl group on the aromatic ring, this compound has also been investigated for its anticancer potential, demonstrating activity against murine leukemia cells.
Comparative Data Summary
The following tables summarize the key properties and reported biological activities of this compound and its selected analogs. This side-by-side comparison is essential for researchers seeking to select a compound for a specific application or to understand structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound and Its Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Primary Use/Application |
| This compound | C₁₂H₁₆O₂ | 192.26 | 3.55 | Flavor, Fragrance, EthR Inhibitor |
| Phenethyl Isovalerate | C₁₃H₁₈O₂ | 206.28 | 3.60 | Flavor, Fragrance |
| Phenethyl Hexanoate | C₁₄H₂₀O₂ | 220.31 | 4.20 | Flavor, Fragrance |
| Phenethyl Cinnamate | C₁₇H₁₆O₂ | 252.31 | 4.60 | Flavor, Fragrance (Fixative) |
| Phenethyl Salicylate | C₁₅H₁₄O₃ | 242.27 | 4.30 | Fragrance, Cosmetics, UV Absorber |
| Caffeic Acid Phenethyl Ester (CAPE) | C₁₇H₁₆O₄ | 284.31 | 3.40 | Potential Therapeutic Agent |
Table 2: Comparative Biological Activity Profile
| Compound Name | Biological Activity | Target/Mechanism | Reported IC₅₀ / MIC |
| This compound | Antitubercular (enhancer) | EthR Repressor Inhibitor | Enhances ETH potency |
| Phenethyl Isovalerate | Low Biological Activity | Not a primary focus; good safety profile | No sensitization at 4% |
| Phenethyl Salicylate | Anti-inflammatory (as pro-drug) | Metabolizes to Salicylic Acid (COX inhibitor) | Data limited for parent compound |
| Caffeic Acid Phenethyl Ester (CAPE) | Anticancer | NF-κB Inhibition, Apoptosis Induction | ~10.7 µmol/L (HeLa cells) |
| Anti-inflammatory | NF-κB, COX-1/2, 5-LOX Inhibition | Potent inhibitor | |
| Antimicrobial | Broad Spectrum | 100-400 µM (vs. S. aureus) | |
| Antioxidant | Free Radical Scavenging (catechol group) | Strong activity | |
| Phenethyl p-Coumarate | Anticancer | Not fully elucidated | IC₅₀ ~46.67 µg/mL (P388 cells) |
Experimental Methodologies & Protocols
To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail the synthesis and biological evaluation methods relevant to these compounds. The choice of methodology is critical; for instance, while classical acid-catalyzed esterification is effective, enzymatic synthesis offers milder reaction conditions and is often preferred for producing "natural" grade esters for the flavor industry or for temperature-sensitive substrates.
General Protocol: Enzymatic Synthesis of Phenethyl Esters
This protocol describes a green chemistry approach to synthesizing phenethyl esters using an immobilized lipase, which serves as a reusable and highly specific catalyst.
Rationale: Enzymatic synthesis avoids the harsh acidic conditions of Fischer esterification, which can cause side reactions or degradation of sensitive functional groups (like the catechol in caffeic acid). It also operates at lower temperatures, reducing energy consumption.
Workflow Diagram: Enzymatic Esterification
Caption: Workflow for enzymatic synthesis of phenethyl esters.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the desired carboxylic acid (e.g., butyric acid, caffeic acid) and 1.5-3 equivalents of 2-phenylethanol in a suitable organic solvent (e.g., toluene, hexane). The excess alcohol helps shift the reaction equilibrium towards the product.
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 10-20 g/L.
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to the mixture to sequester the water produced during esterification, further driving the reaction forward.
-
Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (typically 40-60°C) for 24-72 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the conversion of the starting material to the ester product using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Enzyme Recovery: Once the reaction reaches completion, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused for subsequent reactions.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude ester using silica gel column chromatography to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Protocol: MTT Cytotoxicity Assay
This assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) effects of a compound on cultured cancer cells. It is a crucial first step in evaluating the anticancer potential of analogs like CAPE.
Rationale: The MTT assay is a high-throughput, reliable, and quantitative method to measure cell viability. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the plate surface.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., CAPE) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation: Include control wells: (a) vehicle control (medium with the same concentration of DMSO used for the highest drug concentration), (b) positive control (a known cytotoxic drug like doxorubicin), and (c) untreated control (medium only).
-
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insight: CAPE and the NF-κB Pathway
Many of the anti-inflammatory and anticancer effects of CAPE are attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Understanding this mechanism provides a clear example of how a specific chemical structure leads to a targeted biological effect.
Signaling Pathway Diagram: NF-κB Inhibition by CAPE
Caption: CAPE inhibits the NF-κB pathway, preventing transcription of pro-inflammatory genes.
In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory signal, the IKK complex phosphorylates IκBα, targeting it for degradation by the proteasome. This releases NF-κB, allowing it to translocate into the nucleus, bind to DNA, and activate the transcription of genes involved in inflammation and cell survival. CAPE exerts its inhibitory effect by preventing the translocation of NF-κB and blocking its ability to bind to DNA, effectively shutting down this critical pro-inflammatory and pro-survival pathway.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs clearly demonstrates the profound impact of chemical structure on biological function. While simple aliphatic esters of phenethyl alcohol primarily serve as safe and effective agents in the flavor and fragrance industry, the incorporation of more complex, functionalized acyl groups, as seen in CAPE, transforms these molecules into highly potent biological modulators with significant therapeutic potential.
For researchers in drug development, this family of compounds represents a rich scaffold for further exploration. Future work should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically synthesizing and testing a wider array of analogs to build predictive models linking specific structural features to activities like anticancer potency or antimicrobial efficacy.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising leads like CAPE to improve their bioavailability and clinical translatability.
-
Synergistic Studies: Building on the findings for this compound, investigating whether other analogs can synergize with existing drugs to overcome resistance or enhance efficacy in various disease models.
By understanding the nuanced relationship between structure and activity, the scientific community can continue to unlock the full potential of this versatile chemical class, from enhancing the sensory experience of consumer products to developing next-generation therapeutics.
References
- Biological Activities of Caffeic Acid Phenethyl Ester: Comparative Analysis of Natural Products and Synthetic Derivatives. Archives of Razi Institute. [Link]
- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives.
- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Deriv
- Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. PubMed. [Link]
- Biological Activities of Caffeic Acid Phenethyl Ester: Comparative Analysis of Natural Products and Synthetic Derivatives. Archives of Razi Institute. [Link]
- Phenethyl butyr
- Phenethyl hexano
- Phenylethyl isovaler
- Phenethyl Cinnam
- Phenethyl salicyl
- Phenylethyl 2-methylbutyr
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. ScienceDirect. [Link]
- Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis.
- RIFM fragrance ingredient safety assessment phenethyl isovalerate, CAS Registry Number 140-26-1. ScienceDirect. [Link]
- RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. ScienceDirect. [Link]
- Phenethyl isovalerate | 140-26-1. J&K Scientific LLC. [Link]
- Phenethyl cinnam
- Phenylethyl butyrate enhances the potency of second-line drugs against clinical isolates of Mycobacterium tuberculosis. PubMed. [Link]
- This compound, 103-52-6. The Good Scents Company. [Link]
- 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. The Good Scents Company. [Link]
- This compound | 103-52-6. J&K Scientific LLC. [Link]
- Phenylethyl 2-methylbutyr
- (PDF) Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell.
- The Pluripotent Activities of Caffeic Acid Phenethyl Ester. PubMed Central. [Link]
- β-Phenylethyl butyr
- Phenyl Ethyl Butyrate Synthesis 98% Purity. eqipped. [Link]
- An Aroma Chemical Profile: Ethyl Butyr
- phenethyl hexanoate, 6290-37-5. The Good Scents Company. [Link]
- PHENETHYL HEX
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Phenethyl Butyrate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we use daily. Phenethyl butyrate (CAS No. 103-52-6), a common ester in fragrance and flavor research, requires meticulous handling from procurement to disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that this compound is managed responsibly throughout its lifecycle in your laboratory.
Section 1: Hazard Assessment & Chemical Profile
Understanding the physicochemical properties and hazard profile of this compound is the foundation of its safe disposal. While it is not classified as a highly hazardous substance under GHS criteria, it is a combustible liquid with the potential for irritation, necessitating its treatment as a regulated chemical waste.[1] Improper disposal, such as drain disposal, is unacceptable as it can introduce a combustible, water-insoluble substance into plumbing systems and the aquatic environment.[1][2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103-52-6 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Approx. 260 °C (500 °F) | [2] |
| Flash Point | Approx. 113 °C (235.4 °F) - Closed Cup | |
| Storage Class | Combustible Liquid (Class 10) | |
| Solubility in Water | Very slightly soluble / Insoluble | [1] |
| Environmental Profile | Not considered Persistent, Bioaccumulative, and Toxic (PBT).[3] Low risk to the aquatic environment at current use levels.[3] |[3] |
Section 2: Personal Protective Equipment (PPE) & Safe Handling
Before initiating any disposal-related activities, including the cleanup of small spills or the consolidation of waste, adherence to proper PPE protocols is mandatory. This ensures compliance with Occupational Safety and Health Administration (OSHA) guidelines, which prioritize worker safety in environments with hazardous materials.[5][6]
-
Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH standards.[2]
-
Hand Protection : Handle with chemically resistant gloves. Gloves must be inspected prior to use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Skin Protection : A standard laboratory coat is sufficient for routine handling. Ensure full-coverage clothing for larger-scale operations.
-
Respiratory Protection : Use only in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.[2]
Section 3: Disposal Workflow and Decision-Making
The disposal of this compound must follow the "cradle-to-grave" management system established by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This means waste must be managed responsibly from the moment it is generated until its final, safe disposal. The following workflow provides a logical pathway for handling different waste scenarios.
Caption: Disposal Decision Workflow for this compound.
Section 4: Step-by-Step Disposal Protocols
The primary and most compliant method for disposing of this compound is to engage a licensed professional waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.
Protocol 4.1: Managing Small Spills This protocol is for incidental spills of less than 100 mL in a well-ventilated area.
-
Ensure Safety : Alert personnel in the immediate area. Eliminate all nearby ignition sources as this compound is a combustible liquid.[7]
-
Don PPE : At a minimum, wear safety glasses, gloves, and a lab coat.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or clay.[2][7] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully scoop the absorbent material into a suitable, sealable container. Use non-sparking tools if available.[8]
-
Label and Store : Tightly close the container. Label it clearly as "Hazardous Waste: this compound contaminated absorbent" and include the date. Store the container in your facility's designated Satellite Accumulation Area (SAA).[9]
-
Decontaminate : Clean the spill area with soap and water.[2] Dispose of any contaminated cleaning materials as hazardous waste.
Protocol 4.2: Disposing of Unused or Surplus this compound This is the standard procedure for disposing of expired, excess, or non-recyclable quantities of the chemical.
-
Designate a Waste Container : Use a chemically compatible container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[9] Do not use food-grade containers.[9]
-
Label the Container : Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Keep a log of the amounts added.
-
Transfer the Chemical : Carefully pour the surplus this compound into the labeled waste container in a fume hood or well-ventilated area.
-
Secure and Store : Keep the container closed at all times except when adding waste.[9] Store it in your designated SAA, away from incompatible materials.[10]
-
Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal service.
Protocol 4.3: Disposing of Contaminated Labware and PPE Disposable items contaminated with this compound must also be disposed of as hazardous waste.
-
Segregate Waste : Collect contaminated items such as gloves, pipette tips, and wipes in a separate, clearly labeled, sealed plastic bag or container.
-
Labeling : Mark the container as "Hazardous Waste: this compound Contaminated Debris".
-
Rinsing Glassware : For reusable glassware, rinse with a small amount of a suitable solvent (e.g., ethanol or acetone). The first rinse (rinsate) must be collected and disposed of as hazardous liquid waste along with the surplus this compound. Subsequent rinses can typically be managed as non-hazardous.
-
Final Disposal : Store the sealed container of solid waste in the SAA for professional disposal.
Section 5: Regulatory & Compliance Framework
Proper chemical disposal is not just a best practice; it is a legal requirement enforced by federal and state agencies.
-
Environmental Protection Agency (EPA) : Through RCRA, the EPA governs all aspects of hazardous waste, including its identification, generation, transportation, and disposal.[9][11] The Land Disposal Restrictions (LDR) program specifically prohibits the disposal of untreated hazardous waste in landfills.[12]
-
Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazard Communication Standard (HazCom), ensure that workers are informed about chemical hazards and trained on safe handling and emergency procedures.[6][13] Facilities handling hazardous waste must have emergency plans and provide specific training to employees.[14]
Always consult your institution's specific EHS guidelines, as they may have additional requirements that exceed federal or state mandates.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenethyl Butyrate
Welcome to a comprehensive guide on the safe handling of Phenethyl Butyrate (CAS 103-52-6). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring a safe and secure laboratory environment. This document is designed to provide you with essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). We will delve into the causality behind each recommendation, grounding our protocols in established scientific and regulatory standards to build a self-validating system of safety you can trust.
Hazard Profile of this compound: Understanding the "Why"
This compound, also known as 2-phenylethyl butanoate, is an ester widely used for its pleasant floral and fruity aroma in fragrances and as a flavoring agent.[1][2] While it is valued for its relatively low systemic toxicity, it is crucial to recognize its specific physical and chemical hazards to justify the required PPE.[1][3]
Different suppliers may provide slightly varying classifications. Some safety data sheets (SDS) may not classify it as a hazardous substance under specific regulations like EC No. 1272/2008.[4][5] However, other GHS classifications identify it as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory irritant (Category 3).[6] A conservative and safe laboratory approach dictates adhering to the more stringent classification.
The primary hazards are direct contact and flammability. Its flash point is consistently reported as being above 93°C (200°F), classifying it as a Category 4 flammable liquid according to OSHA's GHS-aligned standards.[2][3][7] While not as volatile as Category 1 or 2 liquids, it is still a combustible liquid that requires careful handling to prevent ignition.[2][8]
| Property | Value | Source |
| CAS Number | 103-52-6 | [3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Flash Point | > 93°C / > 200°F (closed cup) | [2][3] |
| Boiling Point | ~260 °C | [2][4] |
| Solubility | Very slightly soluble in water | [9] |
The Core Directive: A Risk-Based Approach to PPE Selection
Personal Protective Equipment is the last line of defense in the hierarchy of controls. Its selection should not be arbitrary but rather a direct response to a thorough risk assessment of the specific task you are performing. The following workflow illustrates this decision-making process.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Protocols and Methodologies
Based on the risk assessment, the following PPE is required.
Eye and Face Protection
The potential for this compound to cause serious eye irritation necessitates robust protection.[6][9]
-
Minimum Requirement (e.g., handling closed containers, weighing small quantities): ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[4][10]
-
Elevated Risk (e.g., transferring liquids, running reactions, risk of splash): Chemical splash goggles that form a seal around the eyes are required.[6]
-
High Risk (e.g., large-volume transfers, pressurized systems): A face shield must be worn in addition to chemical splash goggles to protect the entire face.[11][12]
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is paramount.[6]
-
Gloves:
-
Selection: Nitrile gloves are a suitable choice for incidental contact, as they provide good resistance to a variety of organic chemicals.[10][13] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to ensure protection.[11]
-
Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface with a bare hand) to prevent skin contact.[4] Dispose of contaminated gloves immediately as hazardous waste.[4]
-
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned.[10] For tasks involving larger quantities (>1 liter), a chemically resistant apron over the lab coat is recommended to provide an additional barrier against spills.[4]
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes are required.[10][11]
Respiratory Protection
This compound may cause respiratory tract irritation, and inhalation of vapors should be avoided.
-
Standard Operations: Handling this compound in a well-ventilated area, such as a certified chemical fume hood, is the primary engineering control and is typically sufficient to keep vapor concentrations below any level of concern.[6] In this case, respiratory protection is not required.
-
When Required: If engineering controls are not available or are insufficient to prevent the generation of vapors or mists (e.g., large-scale open transfers, cleaning large spills), respiratory protection is necessary.
-
Selection: A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4][12] All respirator use must be done under a formal respiratory protection program that includes medical evaluation and fit testing, as required by OSHA standard 29 CFR 1910.134.[12]
Operational Plans: Donning, Doffing, and Disposal
Step-by-Step PPE Donning Sequence
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step PPE Doffing (Removal) Sequence
This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a bare finger under the cuff of the second glove). Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal Plan for Contaminated Materials
All chemical waste, including unused this compound and materials contaminated with it, must be managed as hazardous waste in accordance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.[14][15][16]
-
Contaminated PPE: Disposable items like gloves and wipes must be collected in a designated, sealed hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Collect all surplus this compound and solutions in a clearly labeled, sealed hazardous waste container. Do not pour this compound down the drain.[4]
-
Spill Cleanup: Absorb spills with an inert material (e.g., vermiculite, sand) and place the absorbed material into a sealed hazardous waste container.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[4]
By adhering to these scientifically-grounded protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.).
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 169.
- PHENYL ETHYL BUTYRATE CAS NO 103-52-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration (OSHA).
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025).
- Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School.
- OSHA Limits for Flammable Liquids. (n.d.). RISK & SAFETY SOLUTIONS.
- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50 Suppl 2, S398–S401.
- MATERIAL SAFETY DATA SHEET - Phenyl Ethyl Butyrate. (n.d.). Breeze Intermediates Pvt. Ltd.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
